Product packaging for Tyk2-IN-5(Cat. No.:)

Tyk2-IN-5

Número de catálogo: B2639095
Peso molecular: 434.4 g/mol
Clave InChI: YITUGUNLCGLOII-GXTWGEPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tyk2-IN-5 is a useful research compound. Its molecular formula is C21H19FN8O2 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19FN8O2 B2639095 Tyk2-IN-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[(1R,2S)-2-fluorocyclopropyl]-8-(methylamino)-6-[(2-oxo-1-pyridin-2-ylpyridin-3-yl)amino]imidazo[1,2-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN8O2/c1-23-15-10-17(26-13-5-4-8-29(21(13)32)18-6-2-3-7-24-18)28-30-16(11-25-19(15)30)20(31)27-14-9-12(14)22/h2-8,10-12,14,23H,9H2,1H3,(H,26,28)(H,27,31)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITUGUNLCGLOII-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NN2C1=NC=C2C(=O)NC3CC3F)NC4=CC=CN(C4=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC(=NN2C1=NC=C2C(=O)N[C@@H]3C[C@@H]3F)NC4=CC=CN(C4=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tyk2-IN-5: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Tyk2-IN-5, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). By delving into its biochemical and cellular activities, as well as its effects in preclinical in vivo models, this document provides a comprehensive overview for researchers and professionals in the field of drug development.

Introduction to Tyk2 and its Role in Signaling

Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. The JAK family, which also includes JAK1, JAK2, and JAK3, plays a critical role in signal transduction pathways initiated by cytokines and growth factors, which are essential for immunity, cell division, and cell death.[1] Tyk2 is a key component in the signaling cascades of several cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[2][3] These cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[3]

Structurally, Tyk2, like other JAKs, possesses a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2) that regulates the activity of the JH1 domain.[4] this compound is a selective inhibitor that targets the JH2 domain of Tyk2, offering a distinct mechanism of action compared to traditional JAK inhibitors that target the highly conserved ATP-binding site within the JH1 domain.[5]

Biochemical Profile of this compound

This compound demonstrates high potency and selectivity for the JH2 domain of Tyk2. This allosteric inhibition mechanism contributes to its favorable selectivity profile over other JAK family members.[5]

Parameter Value Target Assay Type
Ki 0.086 nMTyk2 JH2Biochemical Assay
IC50 >2 µMJak1Biochemical Assay
IC50 >2 µMJak2Biochemical Assay
IC50 >2 µMJak3Biochemical Assay
Table 1: Biochemical activity of this compound.[5]

Cellular Activity of this compound

In cellular assays, this compound effectively inhibits the signaling pathways downstream of Tyk2-dependent cytokines. A key demonstration of its cellular potency is the inhibition of IFNα-induced signaling.[5]

Parameter Value Stimulus Cellular Context
IC50 25 nMIFNαCellular Assay
IC50 >12.5 µMJak1-3 dependent cellular activitiesCellular Assay
Table 2: Cellular activity of this compound.[5]

In Vivo Efficacy of this compound

The therapeutic potential of this compound has been evaluated in preclinical models of autoimmune and inflammatory diseases.

Rat Adjuvant-Induced Arthritis Model

In a rat model of adjuvant-induced arthritis, a widely used model for rheumatoid arthritis, this compound demonstrated significant efficacy in preventing paw swelling.[5]

Animal Model Dosing Regimen Efficacy
Lewis male rats5, 10 mg/kg; p.o.; twice daily for 20 daysFully efficacious in preventing paw swelling
Table 3: In vivo efficacy of this compound in a rat arthritis model.[5]
IL-12/IL-18-Induced IFNγ Production

This compound also showed potent activity in a pharmacodynamic model, inhibiting the production of the pro-inflammatory cytokine IFNγ induced by IL-12 and IL-18.[5]

Animal Model Dosing Regimen Efficacy
Lewis male rats1, 10 mg/kg; p.o.; single doseDose-dependent inhibition of IFNγ production
Table 4: In vivo pharmacodynamic activity of this compound.[5]

Signaling Pathway and Experimental Workflows

Tyk2-Mediated JAK-STAT Signaling Pathway

Tyk2 plays a crucial role in the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, Tyk2 and another JAK family member (e.g., JAK1 or JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. This compound, by inhibiting Tyk2, blocks this cascade at an early stage.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Activation cluster_stat STAT Activation cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding Tyk2 Tyk2 Receptor->Tyk2 JAKx JAK1/JAK2 Receptor->JAKx Tyk2_p p-Tyk2 Tyk2->Tyk2_p 2. Autophosphorylation JAKx_p p-JAK1/JAK2 JAKx->JAKx_p Tyk2_p->JAKx_p STAT STAT Tyk2_p->STAT 3. STAT Phosphorylation JAKx_p->STAT STAT_p p-STAT STAT->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 4. Dimerization Gene_Transcription Gene Transcription (e.g., Pro-inflammatory cytokines) STAT_dimer->Gene_Transcription 5. Nuclear Translocation Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibition

Tyk2-mediated JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Tyk2 Inhibitor Characterization

The discovery and characterization of a Tyk2 inhibitor like this compound typically follows a multi-step process, starting from initial screening to in vivo validation.

Experimental_Workflow Biochemical_Screening Biochemical Screening (e.g., Fluorescence Polarization Assay) Cellular_Assays Cell-Based Assays (e.g., IFNα-induced STAT phosphorylation) Biochemical_Screening->Cellular_Assays Selectivity_Profiling Selectivity Profiling (Against other JAKs and kinases) Cellular_Assays->Selectivity_Profiling In_Vivo_PD In Vivo Pharmacodynamics (e.g., IL-12/IL-18 induced IFNγ) Selectivity_Profiling->In_Vivo_PD In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Rat Adjuvant Arthritis) In_Vivo_PD->In_Vivo_Efficacy Lead_Optimization Lead_Optimization In_Vivo_Efficacy->Lead_Optimization

A representative experimental workflow for the characterization of a Tyk2 inhibitor.

Detailed Experimental Protocols

Tyk2 JH2 Biochemical Assay (Fluorescence Polarization)

This assay is designed to measure the binding affinity of test compounds to the Tyk2 JH2 domain.

  • Principle: This homogeneous assay is based on the competition between a fluorescently labeled probe and a test compound for binding to the purified Tyk2 JH2 protein. Binding of the larger protein to the small fluorescent probe results in a high fluorescence polarization (FP) signal. Unbound probe has a low FP signal. A test compound that binds to the Tyk2 JH2 domain will displace the fluorescent probe, leading to a decrease in the FP signal.

  • Materials:

    • Purified recombinant human Tyk2 JH2 protein.

    • Fluorescently labeled probe (e.g., a small molecule ligand for the JH2 domain conjugated to a fluorophore).

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Test compound (this compound) serially diluted in DMSO.

    • 384-well black, low-volume microplates.

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • Add a fixed concentration of the fluorescent probe to all wells of the microplate.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the binding reaction by adding a fixed concentration of the Tyk2 JH2 protein to all wells except for the "no protein" control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader.

    • The data is then analyzed to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

IFNα-Induced STAT Phosphorylation Cellular Assay (Flow Cytometry)

This assay measures the ability of a test compound to inhibit IFNα-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Principle: IFNα stimulation of immune cells leads to the Tyk2/JAK1-mediated phosphorylation of STAT proteins (e.g., STAT1, STAT3). The level of phosphorylated STATs can be quantified using flow cytometry with phospho-specific antibodies.

  • Materials:

    • Fresh human whole blood or isolated PBMCs.

    • Recombinant human IFNα.

    • Test compound (this compound) serially diluted in DMSO.

    • RPMI 1640 medium.

    • Fixation/Permeabilization buffers.

    • Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and against phosphorylated STAT1 (pSTAT1) and/or phosphorylated STAT3 (pSTAT3).

    • Flow cytometer.

  • Procedure:

    • Aliquot whole blood or PBMCs into 96-well plates.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Stimulate the cells with a pre-determined concentration of IFNα for a short period (e.g., 15-30 minutes) at 37°C.

    • Fix the cells immediately to preserve the phosphorylation state of the STAT proteins.

    • Lyse the red blood cells (if using whole blood) and permeabilize the white blood cells.

    • Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and the intracellular phosphorylated STAT proteins.

    • Wash the cells and acquire the data on a flow cytometer.

    • Analyze the data by gating on the cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Rat Adjuvant-Induced Arthritis (AIA) Model

This is a widely used preclinical model of inflammatory arthritis.

  • Principle: A single intradermal injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a robust and progressive polyarthritis in susceptible rat strains (e.g., Lewis rats). The resulting inflammation, paw swelling, and joint destruction share some pathological features with human rheumatoid arthritis.

  • Materials:

    • Male Lewis rats.

    • Complete Freund's Adjuvant (CFA).

    • Test compound (this compound) formulated for oral administration.

    • Vehicle control.

    • Calipers for measuring paw thickness or a plethysmometer for measuring paw volume.

  • Procedure:

    • On day 0, induce arthritis by a single intradermal injection of CFA at the base of the tail or in a hind paw.

    • Randomly assign rats to treatment groups (vehicle control, this compound at various doses).

    • Administer this compound or vehicle orally, for example, twice daily for 20 days, starting from the day of adjuvant injection (prophylactic model).

    • Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Measure the paw volume or thickness at regular intervals throughout the study.

    • At the end of the study, animals can be euthanized, and tissues (e.g., joints) can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • The efficacy of this compound is determined by its ability to reduce paw swelling and improve histological scores compared to the vehicle-treated group.

IL-12/IL-18-Induced IFNγ Production in Rats

This is a pharmacodynamic model to assess the in vivo activity of a compound on a specific cytokine pathway.

  • Principle: Co-administration of IL-12 and IL-18 in rodents induces a robust, synergistic production of IFNγ, primarily by natural killer (NK) cells and T cells. This response is dependent on the Tyk2/JAK2 and STAT4 signaling pathway.

  • Materials:

    • Male Lewis rats.

    • Recombinant rat IL-12 and IL-18.

    • Test compound (this compound) formulated for oral administration.

    • Vehicle control.

    • ELISA kit for rat IFNγ.

  • Procedure:

    • Administer a single oral dose of this compound or vehicle to the rats.

    • After a specified time (e.g., 1-2 hours) to allow for drug absorption, challenge the rats with an intraperitoneal or intravenous injection of IL-12 and IL-18.

    • At a predetermined time point after the cytokine challenge (e.g., 4-6 hours), collect blood samples.

    • Prepare serum or plasma from the blood samples.

    • Measure the concentration of IFNγ in the serum or plasma using a specific ELISA kit.

    • The efficacy of this compound is determined by its ability to inhibit the IL-12/IL-18-induced increase in IFNγ levels compared to the vehicle-treated group.

Conclusion

This compound is a potent and selective allosteric inhibitor of Tyk2 that demonstrates significant activity in both in vitro and in vivo models of inflammation. Its mechanism of action, through the inhibition of the Tyk2 JH2 domain, provides a high degree of selectivity over other JAK family members. The data presented in this guide highlights the therapeutic potential of this compound for the treatment of autoimmune and inflammatory diseases driven by Tyk2-dependent cytokines. The detailed experimental protocols provide a framework for the further investigation and characterization of this and similar compounds.

References

Tyk2-IN-5: A Technical Guide to a Potent and Selective JH2 Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a spectrum of autoimmune and inflammatory diseases.[1][2] Unlike broader JAK inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain, a newer class of allosteric inhibitors targeting the pseudokinase (JH2) domain offers the potential for enhanced selectivity and a more favorable safety profile.[2][3] Tyk2-IN-5 is a potent, selective, and orally active inhibitor that specifically binds to the JH2 domain of Tyk2, leading to the effective modulation of downstream signaling cascades.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, preclinical efficacy, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo activity.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueDescription
Ki (Tyk2 JH2) 0.086 nMBinding affinity for the Tyk2 pseudokinase (JH2) domain.[4][5]
IC50 (IFNα) 25 nMHalf-maximal inhibitory concentration in an IFNα-stimulated cellular assay.[4][5]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50
JAK1 >2 µM
JAK2 >2 µM
JAK3 >2 µM

Data indicates high selectivity for Tyk2 over other JAK family members.[4]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis

Dose (Oral, Twice Daily)Efficacy
5 mg/kg Highly efficacious in preventing paw swelling.[4]
10 mg/kg Demonstrated full efficacy in preventing paw swelling.[4]

Table 4: In Vivo Pharmacodynamic Activity of this compound in a Rat Model

Dose (Oral, Single)Inhibition of IL-12/IL-18 Induced IFNγ Production
1 mg/kg 45%[4]
10 mg/kg 77%[4]

Table 5: Pharmacokinetic Parameters of this compound in Rats

Dose (Oral, Single)Bioavailability
10 mg/kg 114%[4]

Further pharmacokinetic parameters for mouse and rat are available.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for the characterization of selective kinase inhibitors.

Biochemical Assay: TYK2 JH2 Domain Binding (Fluorescence Polarization)

This assay determines the binding affinity of this compound to the isolated Tyk2 JH2 domain.[6][7]

  • Reagents and Materials:

    • Recombinant human TYK2 JH2 domain

    • Fluorescently labeled probe with known affinity for the TYK2 JH2 domain

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

    • This compound serially diluted in DMSO

    • Black, low-volume 384-well plates

    • Microplate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a solution of TYK2 JH2 domain and the fluorescent probe in the assay buffer at concentrations optimized for a stable fluorescence polarization signal.

    • Add a small volume (e.g., 10 µL) of the protein-probe mixture to each well of the 384-well plate.

    • Add a small volume (e.g., 100 nL) of the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader.

    • The Ki value is calculated from the IC50 of the displacement curve using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent probe.[8]

Cellular Assay: IFNα-Induced STAT Phosphorylation

This assay measures the functional potency of this compound in inhibiting the TYK2-mediated signaling pathway in a cellular context.[9]

  • Reagents and Materials:

    • Human cell line expressing the Type I interferon receptor (e.g., Jurkat cells)

    • Recombinant human IFNα

    • This compound serially diluted in DMSO

    • Cell culture medium and serum

    • Phosphate-buffered saline (PBS)

    • Fixation and permeabilization buffers

    • Fluorescently labeled antibodies against phosphorylated STAT1 (pSTAT1) and a cell surface marker (e.g., CD45)

    • Flow cytometer

  • Procedure:

    • Culture the cells to an appropriate density and then starve them of serum for a few hours to reduce basal signaling.

    • Pre-incubate the cells with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a pre-determined optimal concentration of IFNα for a short period (e.g., 15-30 minutes) at 37°C.

    • Immediately stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.

    • Fix and permeabilize the cells according to standard protocols to allow for intracellular antibody staining.

    • Stain the cells with fluorescently labeled anti-pSTAT1 and anti-CD45 antibodies.

    • Analyze the samples using a flow cytometer, gating on the cell population of interest.

    • The IC50 value is determined by plotting the inhibition of pSTAT1 signal against the concentration of this compound.

In Vivo Model: Rat Adjuvant-Induced Arthritis (AIA)

This model is a well-established preclinical model of inflammatory arthritis used to evaluate the in vivo efficacy of anti-inflammatory compounds.[10][11]

  • Animals and Reagents:

    • Lewis rats (male, 6-8 weeks old)

    • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

    • This compound formulated for oral administration

    • Vehicle control for oral administration

    • Calipers for measuring paw thickness

  • Procedure:

    • On day 0, induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw.

    • From day 0 or a later time point (for therapeutic dosing), administer this compound or vehicle orally, typically once or twice daily, for a defined period (e.g., 20 days).[4]

    • Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Measure the thickness of the hind paws at regular intervals using calipers.

    • At the end of the study, animals are euthanized, and tissues can be collected for histological analysis of joint inflammation and damage.

    • Efficacy is determined by the reduction in paw swelling and clinical arthritis scores in the this compound-treated groups compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the TYK2 signaling pathway and a general workflow for the preclinical characterization of a selective kinase inhibitor.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFNα, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK1/JAK2 Receptor->JAK_partner Activation STAT_inactive STAT (inactive) TYK2->STAT_inactive Phosphorylation JAK_partner->STAT_inactive Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active Dimerization Gene_expression Gene Expression (Inflammation, Immune Response) STAT_active->Gene_expression Nuclear Translocation Tyk2_IN_5 This compound Tyk2_IN_5->TYK2 Allosteric Inhibition (JH2 Domain)

Caption: TYK2 Signaling Pathway and Mechanism of Inhibition by this compound.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Characterization cluster_clinical Clinical Development HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID SAR Structure-Activity Relationship (SAR) Lead_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Biochem Biochemical Assays (Potency, Selectivity) Lead_Opt->Biochem Cellular Cell-Based Assays (On-target activity, MOA) Biochem->Cellular PK Pharmacokinetics (ADME) Cellular->PK Efficacy In Vivo Efficacy Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: General Workflow for Preclinical Kinase Inhibitor Characterization.

Conclusion

This compound represents a significant advancement in the development of selective TYK2 inhibitors. Its high potency, exquisite selectivity for the TYK2 JH2 domain over other JAK kinases, and demonstrated oral efficacy in preclinical models of arthritis underscore its potential as a therapeutic candidate for the treatment of autoimmune and inflammatory disorders. The data and protocols presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor drug discovery and development.

References

Technical Guide: Tyk2-IN-5 and its Role in Modulating IFNγ Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective Tyrosine Kinase 2 (Tyk2) inhibitor, Tyk2-IN-5, with a specific focus on its mechanism of action and its impact on Interferon-gamma (IFNγ) production. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to Tyk2 and IFNγ Signaling

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL) and interferons. Specifically, Tyk2 is a key component of the signaling cascade initiated by IL-12, a cytokine that is essential for the differentiation of T helper 1 (Th1) cells and the subsequent production of IFNγ. The IL-12 receptor, upon binding to IL-12, activates Tyk2 and JAK2, which in turn phosphorylate Signal Transducer and Activator of Transcription 4 (STAT4). Phosphorylated STAT4 dimerizes and translocates to the nucleus, where it acts as a transcription factor to induce the expression of the IFNγ gene (IFNG). Given its central role in pro-inflammatory cytokine signaling, Tyk2 has emerged as a significant therapeutic target for autoimmune and inflammatory diseases.

This compound is a potent and selective inhibitor of Tyk2 that targets the pseudokinase (JH2) domain, offering a distinct mechanism from ATP-competitive inhibitors that target the kinase (JH1) domain. This allosteric inhibition provides greater selectivity for Tyk2 over other JAK family members, potentially leading to a more favorable safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueTarget/AssaySpecies
Kᵢ0.086 nMTyk2 JH2 DomainNot Specified
IC₅₀25 nMIFNα-induced signalingNot Specified
IC₅₀>2 µMJAK1, JAK2, JAK3Not Specified

Table 2: In Vivo Efficacy of this compound in a Rat Pharmacodynamic Model

Dose (mg/kg, p.o.)Inhibition of IL-12/IL-18 Induced IFNγ ProductionAnimal Model
145%Lewis Male Rats
1077%Lewis Male Rats

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effect on IFNγ production.

In Vivo IL-12/IL-18-Induced IFNγ Production in Rodents

This pharmacodynamic model is utilized to assess the in vivo efficacy of Tyk2 inhibitors in suppressing cytokine-induced IFNγ production. The protocol described here is based on established methods in mice and is analogous to the rat model used for this compound evaluation.

Objective: To determine the dose-dependent effect of a Tyk2 inhibitor on IL-12 and IL-18 co-stimulated IFNγ production in vivo.

Materials:

  • Animals: Lewis male rats or C57BL/6 mice.

  • Tyk2 Inhibitor: this compound.

  • Vehicle: 0.5% Methylcellulose, 2% Tween-80 in water.

  • Cytokines: Recombinant murine or rat IL-12 and IL-18.

  • Anesthesia: As per institutional guidelines (e.g., isoflurane).

  • Blood Collection Supplies: Serum separator tubes.

  • IFNγ ELISA Kit: Species-specific (rat or mouse).

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week prior to the experiment.

  • Compound Administration:

    • Prepare a formulation of this compound in the vehicle at the desired concentrations (e.g., for doses of 1 and 10 mg/kg).

    • Administer this compound or vehicle orally (p.o.) by gavage to the animals.

  • Cytokine Challenge:

    • Thirty minutes after compound administration, inject the animals intraperitoneally (i.p.) with a cocktail of IL-12 (e.g., 0.02 µg) and IL-18 (e.g., 2 µg) in a suitable buffer (e.g., PBS).

  • Blood Collection:

    • Four hours after the cytokine challenge, euthanize the animals.

    • Collect blood via cardiac puncture and dispense it into serum separator tubes.

  • Serum Preparation:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2000 x g for 15 minutes at 4°C.

    • Collect the serum supernatant.

  • IFNγ Quantification:

    • Measure the concentration of IFNγ in the serum samples using a species-specific IFNγ ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IFNγ production for each dose group relative to the vehicle-treated control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and IFNγ production.

IL12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R Binds Tyk2 Tyk2 IL12R->Tyk2 Activates JAK2 JAK2 IL12R->JAK2 Activates STAT4 STAT4 Tyk2->STAT4 Phosphorylates JAK2->STAT4 Phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT4_dimer pSTAT4 Dimer pSTAT4->pSTAT4_dimer Dimerizes IFNG_gene IFNG Gene pSTAT4_dimer->IFNG_gene Induces Transcription IFNy_mRNA IFNγ mRNA IFNG_gene->IFNy_mRNA IFNy_protein IFNγ Protein IFNy_mRNA->IFNy_protein Translation Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibits

Caption: IL-12 signaling pathway leading to IFNγ production and its inhibition by this compound.

Experimental_Workflow cluster_Dosing Dosing Phase cluster_Challenge Challenge Phase cluster_Sampling Sampling & Analysis Phase Animal_Grouping Group Animals (Vehicle vs. This compound) Oral_Gavage Administer Compound (p.o. gavage) Animal_Grouping->Oral_Gavage IP_Injection Inject Cytokines (i.p.) (30 min post-dose) Cytokine_Prep Prepare IL-12/IL-18 Cocktail Cytokine_Prep->IP_Injection Euthanasia Euthanize Animals (4 hrs post-challenge) Blood_Collection Collect Blood (Cardiac Puncture) Euthanasia->Blood_Collection Serum_Separation Separate Serum Blood_Collection->Serum_Separation ELISA Quantify IFNγ (ELISA) Serum_Separation->ELISA

Caption: Experimental workflow for the in vivo IL-12/IL-18-induced IFNγ production model.

Conclusion

This compound demonstrates potent and selective inhibition of Tyk2, leading to a significant reduction in IL-12/IL-18-induced IFNγ production in a preclinical pharmacodynamic model. Its allosteric mechanism of action, targeting the JH2 pseudokinase domain, offers a promising approach for the development of targeted therapies for autoimmune and inflammatory conditions where the IL-12/IFNγ axis plays a pathogenic role. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area. Further investigation into the cellular effects of this compound on specific immune cell populations will continue to elucidate its therapeutic potential.

An In-depth Technical Guide on the Role of Tyk2-IN-5 in IL-23 Mediated Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-23 (IL-23) is a pivotal cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases, primarily through its role in the expansion and maintenance of T helper 17 (Th17) cells. The intracellular signaling cascade initiated by IL-23 is critically dependent on Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy for a host of immune-mediated inflammatory disorders. This technical guide provides a comprehensive overview of the IL-23/Tyk2 signaling axis and the preclinical profile of Tyk2-IN-5, a potent and selective allosteric inhibitor of Tyk2. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction: The IL-23/Th17 Axis and the Role of Tyk2

The IL-23/Th17 signaling pathway is a cornerstone of inflammation in a variety of autoimmune diseases, including psoriasis, psoriatic arthritis, inflammatory bowel disease, and multiple sclerosis.[1][2] IL-23, a heterodimeric cytokine composed of p19 and p40 subunits, binds to its receptor complex on the surface of immune cells, notably Th17 cells, γδ T cells, and innate lymphoid cells.[1][3] This binding event triggers a cascade of intracellular signaling events that are essential for the proliferation, survival, and effector functions of these cells, including the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[3][4]

Central to the transduction of the IL-23 signal is Tyrosine Kinase 2 (Tyk2), a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[5][6] Tyk2, in conjunction with JAK2, is associated with the intracellular domains of the IL-23 receptor subunits.[3][4] Upon IL-23 binding, Tyk2 and JAK2 become activated through trans-phosphorylation, leading to the phosphorylation of the IL-23 receptor itself.[4][7] These phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription 3 (STAT3), which is subsequently phosphorylated by the activated JAKs.[4][7] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor to drive the expression of genes critical for the Th17 phenotype.[4]

Given its crucial role in mediating the effects of IL-23, Tyk2 has emerged as a key therapeutic target.[8][9] Genetic studies have shown that loss-of-function variants in the TYK2 gene are protective against several autoimmune diseases.[6] Unlike other JAK family members that are involved in a broader range of cytokine signaling pathways, the more restricted role of Tyk2, particularly in the context of IL-23, IL-12, and type I interferons, suggests that its selective inhibition may offer a favorable balance of efficacy and safety.[3][8] This has led to the development of a new class of drugs, the Tyk2 inhibitors, which aim to selectively block this pathway.[9][10]

This compound: A Selective Allosteric Tyk2 Inhibitor

This compound is a potent, selective, and orally active inhibitor of Tyk2.[10][11] Structurally, Tyk2, like other JAKs, possesses a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[12] While many kinase inhibitors are orthosteric, competing with ATP at the active site of the JH1 domain, this compound is an allosteric inhibitor that binds to the JH2 pseudokinase domain.[10][11] This distinct mechanism of action is shared with the approved drug deucravacitinib and is thought to confer greater selectivity over other JAK family members, as the JH2 domain is less conserved than the highly homologous JH1 domain.[12][13]

Quantitative Data for Tyk2 Inhibitors

The potency and selectivity of Tyk2 inhibitors are critical parameters in their evaluation as therapeutic agents. The following tables summarize the available quantitative data for this compound and other notable Tyk2 inhibitors.

Compound Target Assay Type Value Reference
This compoundTyk2 JH2Binding Affinity (Ki)0.086 nM[10][11]
This compoundIFNα-mediated signalingCellular IC5025 nM[10][11]
This compoundJAK1, JAK2, JAK3Cellular IC50>2 µM[10][11]
Compound Target Pathway Assay IC50 (nM) Reference
Brepocitinib (PF-06700841) IL-23/STAT3Human Whole Blood120[5]
IL-12/STAT4Human Whole Blood65[5]
JAK1 (enzymatic)-17[5]
Tyk2 (enzymatic)-23[5]
JAK2 (enzymatic)-77[5]
JAK3 (enzymatic)-6490[5]
Ropsacitinib (PF-06826647) IL-23/STAT3Human Whole Blood112[14]
Tyk2 (enzymatic)-17[15]
JAK1 (enzymatic)-383[15]
JAK2 (enzymatic)-74[15]
Deucravacitinib IL-23 signalingCellular AssayPotent Inhibition[2]
IL-12 signalingCellular AssayPotent Inhibition[2]
Type I IFN signalingCellular AssayPotent Inhibition[2]
JAK1/2/3 signalingCellular AssayMinimal Inhibition[16]
NDI-031407 Tyk2 (enzymatic)Radiometric Assay0.21[6]
JAK1 (enzymatic)Radiometric Assay46[6]
JAK2 (enzymatic)Radiometric Assay31[6]
JAK3 (enzymatic)Radiometric Assay4.2[6]

Note: Direct IC50 values for this compound in IL-23 mediated signaling assays are not publicly available at the time of this writing. The provided data demonstrates its high affinity for the Tyk2 pseudokinase domain and its potent inhibition of IFNα signaling, which is also Tyk2-dependent.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in IL-23 mediated inflammation and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these pathways and workflows.

IL23_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAKs cluster_stat STATs IL23 IL-23 IL23R IL-23R IL23->IL23R binds IL12RB1 IL-12Rβ1 JAK2 JAK2 IL23R->JAK2 activates STAT3 STAT3 IL23R->STAT3 recruits Tyk2 Tyk2 IL12RB1->Tyk2 activates Tyk2->IL23R phosphorylates Tyk2->JAK2 trans-phosphorylate Tyk2->STAT3 phosphorylates JAK2->IL23R phosphorylates JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to Gene_Expression Gene Expression (IL-17, IL-22, etc.) Nucleus->Gene_Expression promotes Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 allosterically inhibits

Caption: IL-23 Signaling Pathway and Point of Inhibition by this compound.

pSTAT3_Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation & Stimulation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis start Isolate PBMCs or T-cells culture Culture cells start->culture pre_treat Pre-treat with this compound (or vehicle control) culture->pre_treat stimulate Stimulate with IL-23 pre_treat->stimulate fix Fix cells with paraformaldehyde stimulate->fix permeabilize Permeabilize with methanol or saponin fix->permeabilize stain_surface Stain for surface markers (e.g., CD4, CD8) permeabilize->stain_surface stain_intra Stain for intracellular pSTAT3 (Y705) stain_surface->stain_intra acquire Acquire data on flow cytometer stain_intra->acquire gate Gate on cell populations of interest acquire->gate analyze Analyze pSTAT3 MFI or % positive cells gate->analyze result Determine IC50 of this compound analyze->result

Caption: Experimental Workflow for pSTAT3 Analysis by Flow Cytometry.

In_Vivo_Model_Workflow cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Endpoints cluster_analysis Ex Vivo Analysis start Acclimate rodents (mice or rats) induce Induce disease model (e.g., Imiquimod or CIA) start->induce randomize Randomize into groups (Vehicle, this compound doses) induce->randomize treat Administer treatment daily (e.g., oral gavage) randomize->treat monitor Monitor clinical signs daily (e.g., PASI score, paw swelling) treat->monitor endpoint Endpoint analysis monitor->endpoint histology Histological analysis of tissue (skin, joints) endpoint->histology cytokine Cytokine analysis (e.g., ELISA, qPCR) endpoint->cytokine flow Flow cytometry of infiltrating immune cells endpoint->flow

Caption: General Workflow for In Vivo Models of Inflammation.

Experimental Protocols

In Vitro Assay: IL-23-induced STAT3 Phosphorylation in Human PBMCs

This protocol details a method to assess the inhibitory effect of compounds like this compound on IL-23-mediated STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs) using flow cytometry.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Recombinant human IL-23

  • This compound or other inhibitors (dissolved in DMSO)

  • BD Phosflow™ Lyse/Fix Buffer

  • BD Phosflow™ Perm Buffer III (ice-cold)

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-pSTAT3 (pY705)

  • FACS tubes

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Culture and Rest: Resuspend PBMCs in complete RPMI 1640 medium and rest for at least 2 hours at 37°C, 5% CO2.

  • Inhibitor Pre-treatment: Aliquot 1 x 10^6 cells per FACS tube. Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to the respective tubes. Incubate for 30-60 minutes at 37°C.

  • IL-23 Stimulation: Add recombinant human IL-23 to a final concentration of 20-50 ng/mL to all tubes except the unstimulated control. Incubate for 15-20 minutes at 37°C.

  • Fixation: Immediately after stimulation, add pre-warmed BD Phosflow™ Lyse/Fix Buffer to each tube. Vortex gently and incubate for 10-15 minutes at 37°C.

  • Permeabilization: Centrifuge the cells, decant the supernatant, and resuspend the pellet in ice-cold BD Phosflow™ Perm Buffer III. Incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with FACS buffer (PBS with 2% FBS). Resuspend the cell pellet in a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD4) and intracellular pSTAT3. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells twice with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a properly compensated flow cytometer.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter, and then on the CD4+ T-cell population. Determine the median fluorescence intensity (MFI) of pSTAT3 or the percentage of pSTAT3-positive cells in each sample. Plot the dose-response curve and calculate the IC50 value for this compound.[17]

In Vivo Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model recapitulates key features of human psoriasis, including epidermal hyperplasia and infiltration of inflammatory cells, driven by the IL-23/IL-17 axis.

Materials:

  • 8-12 week old BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • This compound formulated for oral gavage

  • Vehicle control for oral gavage

  • Calipers for measuring ear and skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide

Procedure:

  • Acclimation and Shaving: Acclimate mice for at least one week. One day prior to the start of the experiment, shave a small area on the dorsum of the mice.

  • Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.[8][18]

  • Treatment: Randomize mice into treatment groups. Administer this compound or vehicle control via oral gavage daily, starting on the same day as imiquimod application (prophylactic regimen) or a few days after (therapeutic regimen).

  • Clinical Scoring: Monitor the mice daily for body weight. Score the severity of skin inflammation on the back and ear daily using a modified PASI system, evaluating erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter.[18] Measure ear thickness daily using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect skin and spleen tissue.

  • Ex Vivo Analysis:

    • Histology: Fix skin samples in 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory infiltrate.[17]

    • Gene Expression: Isolate RNA from skin tissue and perform quantitative PCR (qPCR) to measure the expression of inflammatory cytokines (e.g., Il23, Il17a, Il22) and other psoriasis-related genes.

    • Flow Cytometry: Prepare single-cell suspensions from the skin or draining lymph nodes to analyze the frequency of different immune cell populations (e.g., Th17 cells, γδ T cells).

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease. This compound has demonstrated efficacy in a rat model of arthritis.[10][11]

Materials:

  • 8-10 week old male Lewis or Wistar rats

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound formulated for oral gavage

  • Vehicle control for oral gavage

  • Calipers for measuring paw thickness

Procedure:

  • Primary Immunization (Day 0): Emulsify type II collagen in CFA. Anesthetize the rats and administer a subcutaneous injection of the emulsion at the base of the tail.[3][19]

  • Booster Immunization (Day 7 or 21): Prepare an emulsion of type II collagen in IFA. Administer a subcutaneous injection of the booster emulsion at a different site near the base of the tail.[3][20]

  • Treatment: Begin prophylactic or therapeutic dosing with this compound or vehicle via oral gavage. A typical therapeutic regimen would start upon the first signs of arthritis.

  • Arthritis Scoring: Monitor the rats daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The cumulative score per animal can reach a maximum of 16.[3] Measure paw thickness regularly with calipers.

  • Endpoint Analysis: At the study endpoint (typically 21-28 days after primary immunization), euthanize the rats.

  • Ex Vivo Analysis:

    • Histopathology: Collect ankle and knee joints, fix, decalcify, and embed in paraffin. Stain sections with H&E and Safranin O to evaluate inflammation, pannus formation, cartilage damage, and bone erosion.

    • Serology: Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-17, TNF-α) by ELISA.

Conclusion

The IL-23/Tyk2 signaling pathway is a validated and highly promising target for the treatment of a wide range of immune-mediated inflammatory diseases. Selective Tyk2 inhibitors offer the potential for targeted immunomodulation while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors. This compound, as a potent and selective allosteric inhibitor of Tyk2, represents a valuable research tool for further elucidating the role of Tyk2 in health and disease. Its demonstrated efficacy in preclinical models of arthritis underscores its potential as a therapeutic candidate. The quantitative data and detailed experimental protocols provided in this guide are intended to support the scientific community in the continued investigation and development of novel Tyk2-targeted therapies to address the unmet needs of patients with chronic inflammatory conditions.

References

Tyk2-IN-5 in Type I Interferon Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Type I Interferon (IFN) signaling pathway is a cornerstone of the innate immune response, critical for host defense against viral infections and for immune modulation. A key component of this cascade is Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] TYK2 is directly associated with the IFN-α/β receptor subunit 1 (IFNAR1) and its catalytic activity is essential for the initiation and propagation of the downstream signaling cascade that leads to the expression of hundreds of IFN-stimulated genes (ISGs).[1][3][4] Given its central role, TYK2 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[2][5]

Tyk2-IN-5 is a potent and selective small-molecule inhibitor of TYK2. Uniquely, it functions as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site within the catalytic (JH1) domain.[5] This mechanism confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), a desirable feature for minimizing potential off-target effects associated with broader JAK inhibition.[6] This technical guide provides an in-depth overview of the role of this compound in the Type I IFN pathway, presenting key quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action

The Canonical Type I IFN Signaling Pathway

The Type I IFN signaling cascade is initiated when IFN-α or IFN-β binds to its cognate receptor, a heterodimer composed of the IFNAR1 and IFNAR2 subunits.[1][7] In the inactive state, TYK2 is non-covalently associated with the intracellular domain of IFNAR1, while JAK1 is associated with IFNAR2.[3][8]

Ligand binding induces a conformational change in the receptor complex, bringing the associated TYK2 and JAK1 kinases into close proximity. This facilitates their trans-activation through auto- and cross-phosphorylation.[1] The activated kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IFNAR1 and IFNAR2 chains.

These newly phosphorylated sites serve as docking platforms for the recruitment of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4] Upon recruitment to the receptor, STAT1 and STAT2 are themselves phosphorylated by TYK2 and JAK1. Phosphorylated STAT1 and STAT2 dissociate from the receptor, form a stable heterodimer, and translocate to the cytoplasm where they associate with IFN Regulatory Factor 9 (IRF9) to form a heterotrimeric complex known as IFN-Stimulated Gene Factor 3 (ISGF3).[3]

The ISGF3 complex then translocates to the nucleus, where it binds to specific DNA sequences known as IFN-Stimulated Response Elements (ISREs) in the promoter regions of target genes.[3] This binding event initiates the transcription of a wide array of ISGs, which collectively establish an antiviral state within the cell and modulate the immune response.

Inhibition of TYK2 by this compound

This compound exerts its inhibitory effect by binding to the pseudokinase (JH2) domain of TYK2. The JH2 domain, while lacking catalytic activity itself, plays a crucial allosteric regulatory role over the adjacent catalytic (JH1) domain. By binding to this regulatory domain, this compound stabilizes TYK2 in an inactive conformation, preventing the conformational changes necessary for its activation upon cytokine receptor engagement. This allosteric inhibition effectively blocks the kinase's ability to auto-phosphorylate and to phosphorylate downstream substrates like JAK1, the IFNAR1 receptor, and STAT proteins. Consequently, the entire downstream signaling cascade is arrested, preventing the formation of the ISGF3 complex and the subsequent transcription of ISGs.

Caption: Type I IFN signaling pathway and the point of inhibition by this compound.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative metrics.

Table 1: Biochemical Potency and Selectivity of this compound

TargetParameterValueReference
Tyk2 (JH2 Domain) Ki 0.086 nM
JAK1IC50> 2 µM
JAK2IC50> 2 µM
JAK3IC50> 2 µM
  • Ki (Inhibitor Constant): Represents the binding affinity of the inhibitor to the target enzyme. A lower Ki value indicates a higher binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a kinase by 50%. The high IC50 values for JAK1, JAK2, and JAK3 demonstrate the high selectivity of this compound for TYK2.

Table 2: Cellular Activity of this compound

Pathway StimulusCellular Response MeasuredIC50Reference
IFN-α STAT Signaling 25 nM
IL-12/IL-18IFNγ Production (in vivo, rat)Dose-dependent inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize inhibitors like this compound.

1. Biochemical Kinase Binding Assay (for Ki determination)

This protocol describes a competitive binding assay, such as Homogeneous Time-Resolved Fluorescence (HTRF), to determine the binding affinity (Ki) of this compound to the TYK2 JH2 domain.

  • Principle: The assay measures the displacement of a fluorescently-labeled tracer molecule that binds to the TYK2 JH2 domain by the unlabeled test compound (this compound).

  • Materials:

    • Recombinant human TYK2 JH2 protein (e.g., GST-tagged).

    • Fluorescently-labeled tracer ligand with known affinity for TYK2 JH2.

    • HTRF donor (e.g., Europium cryptate-labeled anti-GST antibody) and acceptor (e.g., XL665-labeled tracer).

    • This compound serially diluted in DMSO.

    • Assay buffer and 384-well microplates.

  • Methodology:

    • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the assay buffer.

    • In a 384-well plate, add the recombinant TYK2 JH2 protein, the HTRF donor antibody, and the diluted this compound or vehicle control (DMSO).

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor-protein binding.

    • Add the fluorescently-labeled tracer (HTRF acceptor).

    • Incubate for a second period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The HTRF ratio (Emission at 665nm / Emission at 620nm) is calculated. This ratio decreases as this compound displaces the tracer.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires the known dissociation constant (Kd) of the tracer and its concentration.

2. Cellular STAT Phosphorylation Assay (for cellular IC50)

This protocol details a method to assess the ability of this compound to inhibit Type I IFN-induced STAT phosphorylation in a cellular context.

  • Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with IFN-α in the presence of varying concentrations of this compound. The level of phosphorylated STAT1 (pSTAT1) is then quantified using flow cytometry or Western blot.

  • Materials:

    • Fresh human whole blood or isolated PBMCs.

    • Recombinant human IFN-α.

    • This compound serially diluted in DMSO.

    • Cell culture medium (e.g., RPMI).

    • Fixation and permeabilization buffers (for flow cytometry).

    • Fluorescently-conjugated antibody against phosphorylated STAT1 (pY701).

    • Lysis buffer, SDS-PAGE gels, and primary/secondary antibodies (for Western blot).

  • Methodology:

    • Pre-incubate aliquots of whole blood or PBMCs with serially diluted this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

    • Stimulate the cells by adding a pre-determined concentration of IFN-α (e.g., a concentration that gives an EC80 response). An unstimulated control is included.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

    • For Flow Cytometry Analysis:

      • Stop the stimulation by immediately fixing the cells (e.g., with 4% paraformaldehyde).

      • Permeabilize the cells to allow intracellular antibody staining.

      • Stain with a fluorescently-labeled anti-pSTAT1 antibody.

      • Analyze the samples on a flow cytometer, gating on the cell population of interest (e.g., lymphocytes). The median fluorescence intensity (MFI) of the pSTAT1 signal is recorded for each condition.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the cellular IC50.

Experimental_Workflow start 1. Cell Preparation (e.g., Human PBMCs) pretreatment 2. Pre-incubation with serially diluted this compound (or vehicle) start->pretreatment stimulation 3. Stimulation with IFN-α pretreatment->stimulation fixation 4. Fix & Permeabilize Cells stimulation->fixation staining 5. Intracellular Staining with Anti-pSTAT1 Antibody fixation->staining acquisition 6. Data Acquisition (Flow Cytometry) staining->acquisition analysis 7. Data Analysis (Calculate IC50) acquisition->analysis

Caption: Workflow for a cellular STAT phosphorylation assay via flow cytometry.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Tyk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tyk2-IN-5, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to Tyk2 and Its Role in Disease

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] The JAK-STAT signaling pathway, in which Tyk2 plays a crucial role, is central to the signal transduction of numerous cytokines and growth factors that regulate immune and inflammatory responses.[1][2] Tyk2 is specifically involved in the signaling of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[2][3] Dysregulation of these cytokine pathways is implicated in the pathophysiology of a wide range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[2][3]

Tyk2, like other JAKs, possesses a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2) that regulates the activity of the JH1 domain.[4][5] While traditional JAK inhibitors target the highly conserved ATP-binding site within the JH1 domain, this can lead to off-target effects due to the structural similarity among JAK family members.[5] A more recent and selective approach involves targeting the less conserved JH2 pseudokinase domain, leading to allosteric inhibition of the kinase.[4] this compound is a novel, potent, and selective inhibitor that targets the JH2 domain of Tyk2.[6][7]

Discovery of this compound

The discovery of this compound is rooted in the broader effort to develop selective inhibitors of Tyk2 by targeting its JH2 pseudokinase domain. This strategy aims to achieve greater selectivity over other JAK family members, thereby minimizing off-target effects and improving the safety profile of the inhibitor. The development of such allosteric inhibitors represents a significant advancement in the field of kinase drug discovery.[4]

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound has not been detailed in the reviewed literature, a representative synthetic route can be proposed based on the synthesis of structurally related N-(methyl-d3)pyridazine-3-carboxamide Tyk2 inhibitors.[6][8][9] The synthesis likely involves a multi-step process, as outlined below.

Representative Synthesis Scheme:

A plausible synthetic route for this compound would likely begin with a commercially available pyridazine precursor. The core pyridazine carboxamide scaffold is a common feature among many potent Tyk2 inhibitors.[6][8][9]

  • Step 1: Hydrolysis of a Pyridazine Ester. The synthesis would likely commence with the hydrolysis of a methyl or ethyl pyridazine-carboxylate derivative to yield the corresponding carboxylic acid.

  • Step 2: Amidation to Form the Carboxamide. The resulting carboxylic acid would then be coupled with a suitable amine to form the pyridazine carboxamide core.

  • Step 3: Functionalization of the Pyridazine Ring. Subsequent steps would involve the introduction of the remaining substituents onto the pyridazine and other heterocyclic rings through various coupling reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Due to the absence of a specific published synthesis for this compound, the exact reagents, reaction conditions, and purification methods cannot be definitively stated. Researchers aiming to synthesize this compound would need to refer to the broader literature on pyridazine carboxamide synthesis and adapt the procedures accordingly.[6][8][9]

Biological Activity and Pharmacological Profile

This compound has been characterized as a highly potent and selective inhibitor of the Tyk2 JH2 domain, demonstrating efficacy in both in vitro and in vivo models.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound [6][7]

TargetAssayValue
Tyk2 JH2K_i0.086 nM
IFNα-induced signalingIC_5025 nM
JAK1IC_50> 2 µM
JAK2IC_50> 2 µM
JAK3IC_50> 2 µM

Table 2: In Vivo Efficacy of this compound in Rat Models [6]

Animal ModelDosing RegimenOutcome
Adjuvant-Induced Arthritis5, 10 mg/kg; p.o.; twice daily for 20 daysFully efficacious in preventing paw swelling.
IL-12/IL-18 Induced IFNγ Production1, 10 mg/kg; p.o.; single doseDose-dependent inhibition of IFNγ production.

Table 3: Pharmacokinetic Parameters of this compound in Rats [6]

ParameterValue (at 10 mg/kg, p.o.)
Oral Bioavailability114%

Signaling Pathways and Experimental Workflows

Tyk2 Signaling Pathway

Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines. The following diagram illustrates the central role of Tyk2 in mediating signals from IL-12, IL-23, and Type I IFN receptors.

Tyk2_Signaling_Pathway cluster_nucleus Nucleus IL12R IL-12R Tyk2 Tyk2 IL12R->Tyk2 JAK2 JAK2 IL12R->JAK2 IL23R IL-23R IL23R->Tyk2 IL23R->JAK2 IFNAR Type I IFN-R IFNAR->Tyk2 JAK1 JAK1 IFNAR->JAK1 STAT4 STAT4 Tyk2->STAT4 p STAT3 STAT3 Tyk2->STAT3 p STAT1 STAT1 Tyk2->STAT1 p STAT2 STAT2 Tyk2->STAT2 p JAK2->STAT4 p JAK2->STAT3 p JAK1->STAT1 p JAK1->STAT2 p Gene Gene Transcription (Pro-inflammatory Cytokines) STAT4->Gene STAT3->Gene STAT1->Gene STAT2->Gene Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2

Caption: Tyk2-mediated cytokine signaling pathway.

Experimental Workflow: In Vivo Efficacy in Rat Arthritis Model

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a rat model of adjuvant-induced arthritis.

Arthritis_Model_Workflow cluster_setup Model Induction and Dosing cluster_monitoring Efficacy Assessment cluster_analysis Data Analysis Induction Induce Arthritis in Lewis Rats (Adjuvant Injection) Grouping Randomize Rats into Groups (Vehicle, this compound) Induction->Grouping Dosing Administer this compound or Vehicle (p.o., twice daily for 20 days) Grouping->Dosing PawSwelling Measure Paw Swelling (Plethysmometer) Dosing->PawSwelling ClinicalScore Clinical Scoring of Arthritis Severity Dosing->ClinicalScore DataCollection Collect and Tabulate Data PawSwelling->DataCollection ClinicalScore->DataCollection StatisticalAnalysis Statistical Analysis (e.g., ANOVA) DataCollection->StatisticalAnalysis Conclusion Determine Efficacy of this compound StatisticalAnalysis->Conclusion

Caption: Workflow for rat adjuvant-induced arthritis model.

Detailed Experimental Protocols

In Vitro IFNα-Induced STAT Phosphorylation Assay

This assay is crucial for determining the cellular potency of Tyk2 inhibitors.

  • Cell Line: A human cell line endogenously expressing the Type I IFN receptor and Tyk2, such as peripheral blood mononuclear cells (PBMCs) or a suitable cancer cell line.

  • Procedure:

    • Cells are seeded in 96-well plates and serum-starved for a defined period (e.g., 4-24 hours) to reduce basal signaling.

    • Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

    • Cells are then stimulated with a predetermined concentration of recombinant human IFNα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.

    • The stimulation is stopped by placing the plate on ice and adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • The levels of phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3) in the cell lysates are quantified using a suitable method, such as ELISA, Western blotting, or flow cytometry with phospho-specific antibodies.

    • The IC_50 value is calculated by plotting the percentage of inhibition of STAT phosphorylation against the concentration of this compound and fitting the data to a four-parameter logistic equation.

In Vivo Rat Adjuvant-Induced Arthritis Model

This model is a widely used preclinical model for rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.

  • Animal Strain: Lewis rats are commonly used as they are highly susceptible to adjuvant-induced arthritis.

  • Procedure:

    • Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.

    • Rats are randomly assigned to treatment groups (vehicle control and this compound at various doses).

    • Dosing with this compound or vehicle is initiated on the day of adjuvant injection or at the onset of clinical signs of arthritis and continues for a specified duration (e.g., 20 days).

    • The severity of arthritis is assessed regularly by measuring paw volume using a plethysmometer and by visual clinical scoring of inflammation, swelling, and erythema of the joints.

    • At the end of the study, animals are euthanized, and tissues may be collected for histological analysis of joint inflammation and damage.

    • The efficacy of this compound is determined by its ability to reduce paw swelling and clinical arthritis scores compared to the vehicle-treated group.

In Vivo IL-12/IL-18-Induced IFNγ Production Pharmacodynamic Model

This acute pharmacodynamic model is used to assess the ability of a compound to inhibit Tyk2-mediated cytokine production in vivo.

  • Animal Strain: Lewis rats or other suitable rodent strains.

  • Procedure:

    • Animals are administered a single oral dose of this compound or vehicle.

    • After a specified time (e.g., 1-2 hours) to allow for drug absorption, the animals are challenged with an intraperitoneal injection of recombinant IL-12 and IL-18 to induce IFNγ production.

    • A few hours after the cytokine challenge (e.g., 4-6 hours), blood samples are collected.

    • Plasma or serum is prepared from the blood samples, and the concentration of IFNγ is measured using an ELISA kit.

    • The percentage of inhibition of IFNγ production by this compound is calculated relative to the vehicle-treated control group.

Conclusion

This compound is a potent and selective allosteric inhibitor of Tyk2 that demonstrates significant promise for the treatment of autoimmune and inflammatory diseases. Its mechanism of action, targeting the JH2 pseudokinase domain, offers a potential advantage in terms of selectivity and safety over traditional pan-JAK inhibitors. The data presented in this guide highlight its strong in vitro and in vivo activity, supporting its further development as a therapeutic agent. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

Tyk2-IN-5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of Tyk2-IN-5, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). This document includes summaries of quantitative data, detailed methodologies for key experimental assays, and visualizations of relevant signaling pathways and workflows to support further research and development efforts.

Chemical Structure and Properties

This compound, also identified as compound 6, is a small molecule inhibitor with the chemical formula C₂₁H₁₉FN₈O₂.

Chemical Identifiers:

  • CAS Number: 1797432-62-2

  • Molecular Formula: C₂₁H₁₉FN₈O₂

  • Molecular Weight: 434.4 g/mol

  • SMILES: CNC1=CC(=NN2C1=NC=C2C(=O)NC3CC3F)NC4=CC=CN(C4=O)C5=CC=CC=N5

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 434.43 g/mol [1]
Solubility DMSO: 43.33 mg/mL (99.74 mM)[1]

Biological Activity and Mechanism of Action

This compound is a highly potent and selective, orally active inhibitor of Tyk2. It functions as an allosteric inhibitor by binding to the pseudokinase (JH2) domain of Tyk2, which in turn prevents the catalytic activity of the kinase (JH1) domain.[2][3] This selective inhibition of Tyk2 disrupts the downstream signaling of key cytokines involved in inflammatory and autoimmune responses.

In Vitro Activity
TargetAssayValueReference
Tyk2 JH2 Domain Ki0.086 nM[2][3]
IFNα-induced signaling IC₅₀25 nM[2][3]
JAK1, JAK2, JAK3 IC₅₀> 2 µM[2]
In Vivo Activity

This compound has demonstrated significant efficacy in preclinical animal models of autoimmune disease.

Animal ModelDosingOutcomeReference
Rat Adjuvant-Induced Arthritis 5, 10 mg/kg, p.o., twice daily for 20 daysFully efficacious in preventing paw swelling.[2]
Rat (IL-12/IL-18 induced IFNγ production) 1, 10 mg/kg, p.o., single doseDose-dependent inhibition of IFNγ production.[2]
Pharmacokinetic Properties
SpeciesDoseBioavailabilityKey FindingsReference
Rat 10 mg/kg, p.o.114%High oral exposure and bioavailability.[2]
Mechanism of Action: Tyk2 Signaling Pathway

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN-α/β). Upon cytokine binding to their receptors, Tyk2 and its partner JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. This compound, by binding to the JH2 domain, allosterically inhibits the kinase activity of the JH1 domain, thereby blocking this signaling cascade.

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Tyk2 JH2 Domain Inhibitor Screening Assay (Fluorescence Polarization)

This biochemical assay is designed to identify and characterize inhibitors that bind to the JH2 pseudokinase domain of Tyk2. The assay is based on the principle of fluorescence polarization (FP), where a fluorescently labeled probe binds to the Tyk2 JH2 domain, resulting in a high FP signal. Unlabeled inhibitors compete with the probe for binding, leading to a decrease in the FP signal.

Materials:

  • Recombinant human Tyk2 JH2 domain protein

  • Fluorescently labeled JH2 probe (e.g., JH2 probe 1)

  • Assay buffer (e.g., JH2 Binding Buffer)

  • Test compound (this compound) and control inhibitors

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound (this compound) at a 10X concentration in an appropriate solvent (e.g., 10% DMSO in water).

  • In a 384-well plate, add the assay buffer to all wells.

  • Add the diluted test compound or control inhibitor to the respective wells. For positive and negative controls, add the solvent vehicle.

  • Add the diluted Tyk2 JH2 protein to all wells except the "blank" and "reference" wells.

  • Add the fluorescently labeled JH2 probe to all wells except the "blank" wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Ki value by fitting the data to a dose-response curve.

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: Tyk2 JH2, Probe, Buffer, Test Compound start->prepare_reagents plate_setup Plate Setup (384-well) prepare_reagents->plate_setup add_buffer Add Assay Buffer plate_setup->add_buffer add_compound Add Test Compound/Control add_buffer->add_compound add_tyk2 Add Tyk2 JH2 Protein add_compound->add_tyk2 add_probe Add Fluorescent Probe add_tyk2->add_probe incubate Incubate at RT add_probe->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data: Calculate % Inhibition, IC50/Ki read_fp->analyze end End analyze->end

Caption: Workflow for a Tyk2 JH2 inhibitor screening assay.

IFNα-Induced STAT Phosphorylation Cellular Assay (Flow Cytometry)

This cell-based assay measures the ability of a compound to inhibit the IFNα-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Fresh human whole blood or isolated PBMCs

  • Recombinant human IFNα

  • Test compound (this compound) and control inhibitors

  • Cell culture medium

  • Fix/Lyse buffer

  • Permeabilization buffer

  • Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD3 for T-cells) and phosphorylated STAT (e.g., anti-pSTAT1, anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Aliquot whole blood or PBMCs into tubes or a 96-well plate.

  • Add serial dilutions of the test compound (this compound) or control inhibitor and incubate for a specified period (e.g., 1 hour) at 37°C.

  • Stimulate the cells with a predetermined concentration of IFNα for a short period (e.g., 15 minutes) at 37°C.

  • Fix and lyse the red blood cells using a Fix/Lyse buffer.

  • Wash the cells and permeabilize the cell membrane using a permeabilization buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and intracellular phosphorylated STAT protein.

  • Wash the cells to remove unbound antibodies.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the specific cell population (e.g., CD3+ T-cells) and measuring the median fluorescence intensity (MFI) of the phosphorylated STAT signal.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[2][4]

Animals:

  • Lewis rats (male or female, specific pathogen-free)

Materials:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum.[2][5]

  • Vehicle for test compound administration (e.g., 0.5% methylcellulose)

  • Test compound (this compound)

  • Positive control (e.g., methotrexate)

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA at the base of the tail or into a hind paw.

  • Treatment: Begin administration of the test compound (this compound), vehicle, or positive control on a specified day (e.g., day 0 for prophylactic treatment or after disease onset for therapeutic treatment) and continue for the duration of the study (e.g., 20 days).

  • Clinical Scoring: Monitor the animals daily or on alternate days for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema and swelling.

  • Paw Measurement: Measure the thickness or volume of the hind paws using calipers at regular intervals.

  • Body Weight: Record the body weight of the animals throughout the study.

  • Termination and Analysis: At the end of the study, animals are euthanized, and tissues (e.g., joints, spleen) can be collected for histological analysis and biomarker assessment.

  • Data Analysis: Compare the arthritis scores, paw measurements, and body weight changes between the treatment groups and the vehicle control group to determine the efficacy of the test compound.

Conclusion

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of the Tyk2 pseudokinase domain. It demonstrates significant efficacy in preclinical models of autoimmune disease by inhibiting the signaling of key pro-inflammatory cytokines. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working on novel therapies for immune-mediated disorders.

References

Tyk2-IN-5: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Tyk2 is associated with the receptors for key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][4] Dysregulation of these signaling cascades contributes to the inflammatory processes seen in conditions like psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[1][2] Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy.

This technical guide focuses on Tyk2-IN-5, a potent and selective allosteric inhibitor of Tyk2, for its application in autoimmune disease research. This compound uniquely targets the pseudokinase (JH2) domain of Tyk2, offering a distinct mechanism of action compared to ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain.[5][6] This allosteric inhibition stabilizes the inactive conformation of Tyk2, thereby blocking downstream signaling.[7][8]

This compound: Mechanism of Action and In Vitro Profile

This compound is a potent, selective, and orally active inhibitor that binds to the JH2 regulatory domain of Tyk2.[5] This allosteric mechanism of inhibition leads to high selectivity over other JAK family members (JAK1, JAK2, and JAK3), which is a critical attribute for minimizing off-target effects.[5]

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound and related compounds.

Table 1: In Vitro Potency of this compound

ParameterValueReference
Tyk2 JH2 Binding Ki0.086 nM[5]
IFNα-induced Signaling IC5025 nM[5]

Table 2: Selectivity Profile of this compound

KinaseIC50Reference
JAK1> 2 µM[5]
JAK2> 2 µM[5]
JAK3> 2 µM[5]

Table 3: Pharmacokinetic Properties of this compound in Rats

ParameterValueReference
Oral Bioavailability114%[5]

Signaling Pathways Modulated by this compound

Tyk2 plays a pivotal role in the signaling cascades of several key cytokines involved in autoimmunity. This compound, by inhibiting Tyk2, effectively blocks these pathways.

IL-12 and IL-23 Signaling

IL-12 and IL-23 are heterodimeric cytokines crucial for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, both of which are key drivers of autoimmune pathology.[3][4] Tyk2, in partnership with JAK2, is essential for transducing the signals from the IL-12 and IL-23 receptors.[2]

IL12_IL23_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-12 IL-12 IL-12Rβ1 IL-12Rβ1 IL-12->IL-12Rβ1 IL-12Rβ2 IL-12Rβ2 IL-12->IL-12Rβ2 IL-23 IL-23 IL-23->IL-12Rβ1 IL-23R IL-23R IL-23->IL-23R Tyk2 Tyk2 IL-12Rβ1->Tyk2 JAK2 JAK2 IL-12Rβ2->JAK2 IL-23R->JAK2 STAT4 STAT4 Tyk2->STAT4 P STAT3 STAT3 Tyk2->STAT3 P Tyk2_inactive Tyk2 (Inactive) JAK2->STAT4 P JAK2->STAT3 P Gene Transcription\n(IFNγ production) Gene Transcription (IFNγ production) STAT4->Gene Transcription\n(IFNγ production) Gene Transcription\n(IL-17 production) Gene Transcription (IL-17 production) STAT3->Gene Transcription\n(IL-17 production) This compound This compound This compound->Tyk2 Allosteric Inhibition (JH2 domain)

IL-12 and IL-23 signaling pathways and the inhibitory action of this compound.
Type I Interferon Signaling

Type I interferons (IFN-α/β) are critical for antiviral responses but are also implicated in the pathology of autoimmune diseases like systemic lupus erythematosus. Tyk2, in conjunction with JAK1, mediates Type I IFN receptor signaling.

Type_I_IFN_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IFN-α/β IFN-α/β IFNAR1 IFNAR1 IFN-α/β->IFNAR1 IFNAR2 IFNAR2 IFN-α/β->IFNAR2 Tyk2 Tyk2 IFNAR1->Tyk2 JAK1 JAK1 IFNAR2->JAK1 STAT1 STAT1 Tyk2->STAT1 P STAT2 STAT2 Tyk2->STAT2 P Tyk2_inactive Tyk2 (Inactive) JAK1->STAT1 P JAK1->STAT2 P ISGF3 ISGF3 complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Gene Transcription\n(Interferon Stimulated Genes) Gene Transcription (Interferon Stimulated Genes) ISGF3->Gene Transcription\n(Interferon Stimulated Genes) This compound This compound This compound->Tyk2 Allosteric Inhibition (JH2 domain)

Type I Interferon signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy of this compound

The therapeutic potential of this compound has been evaluated in preclinical models of autoimmune disease.

Rat Adjuvant-Induced Arthritis Model

In a rat model of adjuvant-induced arthritis, a widely used model for rheumatoid arthritis, this compound demonstrated significant efficacy.[5] Oral administration of this compound at doses of 5 and 10 mg/kg, twice daily for 20 days, resulted in a marked reduction in paw swelling.[5]

Pharmacodynamic Model of IFNγ Production

This compound effectively inhibited the production of IFNγ in a rat pharmacodynamic model.[5] A single oral dose of 1 and 10 mg/kg inhibited IL-12/IL-18 induced IFNγ production by 45% and 77%, respectively.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and similar compounds.

Tyk2 JH2 Domain Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a test compound to the isolated Tyk2 JH2 domain.

Materials:

  • Recombinant human Tyk2 JH2 protein

  • Fluorescently labeled probe for the JH2 domain

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Test compound (e.g., this compound)

  • 384-well, low-volume, black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of the fluorescent probe and Tyk2 JH2 protein to each well. The final concentrations of the probe and protein should be optimized for the specific assay, but are typically in the low nanomolar range.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorescent probe.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in primary immune cells or cell lines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92)

  • Cytokine stimulus (e.g., IL-12, IFN-α)

  • Test compound (e.g., this compound)

  • Cell culture medium

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 90% methanol)

  • Fluorochrome-conjugated antibodies against phospho-STATs (e.g., anti-pSTAT4, anti-pSTAT1) and cell surface markers

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Pre-incubate the cells with a serial dilution of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Fix the cells by adding fixation buffer.

  • Permeabilize the cells by adding ice-cold methanol.

  • Stain the cells with fluorochrome-conjugated antibodies against the target phospho-STAT and cell surface markers.

  • Acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of cells positive for the phospho-STAT in the relevant cell population and calculate the IC50 of the test compound.

In Vivo Rat Adjuvant-Induced Arthritis Model

This model is used to evaluate the efficacy of anti-inflammatory compounds in a model of chronic arthritis.

Materials:

  • Lewis rats (male, 6-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

  • Calipers for measuring paw volume

Procedure:

  • On day 0, induce arthritis by injecting CFA into the subplantar region of the right hind paw.

  • Administer the test compound or vehicle orally, starting from day 0 or at the onset of disease, and continue for the duration of the study (e.g., 21 days).

  • Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and ankylosis.

  • Measure the volume of both hind paws at regular intervals using calipers.

  • At the end of the study, the animals are euthanized, and the hind paws can be collected for histological analysis.

  • The efficacy of the compound is determined by the reduction in paw swelling and improvement in clinical scores compared to the vehicle-treated group.

Experimental Workflow for In Vivo Pharmacodynamic Assay

PD_Assay_Workflow start Start dose Administer this compound (or vehicle) orally to rats start->dose wait Wait for drug absorption (e.g., 1 hour) dose->wait challenge Administer cytokine challenge (e.g., IL-12 + IL-18, i.p.) wait->challenge collect Collect blood samples at specified time points challenge->collect process Process blood to obtain plasma collect->process measure Measure IFNγ levels in plasma (e.g., by ELISA) process->measure end End measure->end

Workflow for the in vivo pharmacodynamic assay of IFNγ production.

Conclusion

This compound represents a valuable research tool for investigating the role of the Tyk2 signaling pathway in autoimmune and inflammatory diseases. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of selective Tyk2 inhibition.

References

Unveiling the Precision of Tyk2-IN-5: A Kinase Selectivity Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of kinase inhibitor development, achieving exquisite selectivity remains a paramount challenge. This technical guide provides a comprehensive analysis of the kinase selectivity profile of Tyk2-IN-5, a potent and selective allosteric inhibitor targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and oncology.

This compound and similar compounds represent a novel class of inhibitors that achieve their specificity by binding to the less conserved regulatory JH2 domain, rather than the highly homologous ATP-binding site within the catalytic (JH1) domain of the Janus kinase (JAK) family.[1][2] This allosteric mechanism of action confers a remarkable selectivity profile, minimizing off-target effects that are often associated with traditional ATP-competitive kinase inhibitors.

Quantitative Selectivity Profile

The selectivity of this compound and its analogs has been rigorously evaluated across the human kinome. While extensive panel data for this compound itself is not publicly available, data for highly similar allosteric TYK2 JH2 inhibitors, such as deucravacitinib (BMS-986165) and other research compounds, demonstrate a consistent and exceptional level of selectivity. These compounds show potent inhibition of Tyk2 while sparing other JAK family members and a wide array of other kinases.

Kinase TargetInhibitorAssay TypeValueReference
Tyk2 JH2 This compoundKi0.086 nMMedchemExpress
JAK1 This compoundIC50>2 µMMedchemExpress
JAK2 This compoundIC50>2 µMMedchemExpress
JAK3 This compoundIC50>2 µMMedchemExpress
Tyk2 JH2 QL-1200186IC500.06 nMPubMed Central
JAK1 JH2 QL-1200186IC509.85 nMPubMed Central
Tyk2 JH1 QL-1200186% Inhibition<50%PubMed Central
JAK1 JH1 QL-1200186% Inhibition<50%PubMed Central
JAK2 JH1 QL-1200186% Inhibition<50%PubMed Central
JAK3 JH1 QL-1200186% Inhibition<50%PubMed Central
Broad Kinase Panel (207 kinases) QL-1200186% Inhibition<50% for allPubMed Central
Tyk2 JH2 Deucravacitinib (BMS-986165)IC500.2 nMACS Publications
Broad Kinase Panel (249 kinases) Deucravacitinib (BMS-986165)-High SelectivityACS Publications

Experimental Protocols

The determination of the kinase selectivity profile of this compound and its analogs involves a multi-faceted approach, employing both biochemical and cellular assays.

Biochemical Assays

1. Z'-LYTE™ Kinase Assay: This assay is utilized to measure the kinase activity of the catalytic domains (JH1) of JAK family members (JAK1, JAK2, JAK3, and Tyk2).[1]

  • Principle: A fluorescence-based immunoassay that measures the phosphorylation of a peptide substrate.

  • Methodology:

    • Serially diluted test compounds (e.g., this compound) in 1% DMSO are added to a 384-well plate.

    • A kinase reaction mixture containing the specific JAK kinase, ATP, and a Z'-LYTE™ peptide substrate is added.

    • The reaction is incubated at room temperature for 1 hour.

    • A development solution is added, and the plate is incubated for another hour.

    • The fluorescence is read, and the percentage of inhibition is calculated relative to vehicle controls.

    • Dose-response curves are generated to determine IC50 values.

2. KdELECT™ Competition Binding Assay: This assay determines the binding affinity (Kd) of compounds to the JH1 (kinase) or JH2 (pseudokinase) domains of JAK family members.[1]

  • Principle: A competition-based assay where the test compound competes with a known, immobilized ligand for binding to the kinase domain.

  • Methodology:

    • The kinase or pseudokinase protein is incubated with the test compound.

    • This mixture is then added to a well containing an immobilized ligand.

    • The amount of kinase protein that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) that detects a DNA label conjugated to the kinase.

    • A reduction in the amount of bound kinase compared to control indicates that the test compound has bound to the protein.

3. ADP-Glo™ Kinase Assay: This luminescent assay is often used for broad kinase panel screening to assess selectivity.

  • Principle: It quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Methodology:

    • The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.

    • The luminescence intensity is measured and is proportional to the ADP concentration.

Cellular Assays

1. IFNα-Stimulated STAT5 Phosphorylation in Human Whole Blood: This assay assesses the functional inhibition of the Tyk2-mediated signaling pathway in a physiologically relevant matrix.[1]

  • Principle: Tyk2 is essential for signaling downstream of the Type I interferon receptor. This assay measures the phosphorylation of STAT5 in response to IFNα stimulation.

  • Methodology:

    • Human whole blood is incubated with serially diluted test compounds for 1 hour.

    • The blood is then stimulated with recombinant human IFNα for 15 minutes.

    • Red blood cells are lysed, and the remaining cells are fixed and permeabilized.

    • Cells are stained with fluorescently labeled antibodies against CD3 and phosphorylated STAT5 (pSTAT5).

    • The median fluorescence intensity (MFI) of pSTAT5 in the CD3-positive T-cell population is quantified by flow cytometry.

    • IC50 values are determined from dose-response curves.

2. IL-23-Induced STAT3 Phosphorylation in Kit225 T-Cells: This assay evaluates the inhibitory effect on the IL-23 signaling pathway, which is also dependent on Tyk2.[1]

  • Principle: IL-23 receptor signaling activates Tyk2, leading to the phosphorylation of STAT3.

  • Methodology:

    • Kit225 T-cells are seeded in a 384-well plate and treated with serially diluted compounds for 1 hour.

    • The cells are then stimulated with recombinant human IL-23 for 20 minutes.

    • Cells are lysed, and the levels of phosphorylated STAT3 (pSTAT3) are measured using an AlphaLISA® assay.

    • Inhibition is calculated relative to controls, and IC50 values are determined.

Visualizing Selectivity and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its selectivity.

Mechanism of Allosteric Tyk2 Inhibition cluster_Tyk2 Tyk2 Protein cluster_inhibition Inhibited State Tyk2 JH2 (Pseudokinase) Domain JH1 (Kinase) Domain Phosphorylated_Substrate Phosphorylated Substrate Tyk2:jh1->Phosphorylated_Substrate Phosphorylation (Active State) Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2:jh2 Binds selectively to JH2 domain Tyk2_inhibited JH2 Domain + this compound JH1 Domain (Inactive Conformation) Tyk2_IN_5->Tyk2_inhibited:jh2 ATP ATP ATP->Tyk2:jh1 Binds to ATP pocket Substrate Substrate (e.g., STAT) Substrate->Tyk2:jh1 No_Phosphorylation No Phosphorylation Tyk2_inhibited:jh1->No_Phosphorylation Allosteric inhibition prevents catalysis

Caption: Allosteric inhibition of Tyk2 by this compound.

Kinase Selectivity Profiling Workflow Start Test Compound (e.g., this compound) Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays Z_Lyte Z'-LYTE Kinase Assay (IC50 vs. JAK family JH1) Biochemical_Assays->Z_Lyte Kd_Elect KdELECT Binding Assay (Kd vs. JAK JH1/JH2) Biochemical_Assays->Kd_Elect Kinome_Scan Broad Kinome Scan (e.g., ADP-Glo) Biochemical_Assays->Kinome_Scan STAT_Phos Cytokine-Stimulated STAT Phosphorylation (Cellular IC50) Cellular_Assays->STAT_Phos Whole_Blood Whole Blood Assay (Functional Inhibition) Cellular_Assays->Whole_Blood Selectivity_Profile Comprehensive Selectivity Profile Z_Lyte->Selectivity_Profile Kd_Elect->Selectivity_Profile Kinome_Scan->Selectivity_Profile STAT_Phos->Selectivity_Profile Whole_Blood->Selectivity_Profile

Caption: Workflow for assessing kinase inhibitor selectivity.

Conclusion

The comprehensive analysis of this compound and its analogs reveals a highly selective kinase inhibitor profile. By targeting the JH2 pseudokinase domain, these allosteric inhibitors achieve a level of specificity that is difficult to obtain with traditional ATP-competitive inhibitors. This remarkable selectivity, validated through a suite of rigorous biochemical and cellular assays, underscores the therapeutic potential of this class of molecules for the treatment of autoimmune and inflammatory diseases by minimizing the risk of off-target effects. The detailed methodologies and data presented herein provide a valuable resource for researchers in the ongoing development of next-generation kinase inhibitors.

References

Cellular Targets of Tyk2-IN-5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of Tyk2-IN-5, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and oncology.

Introduction to Tyk2 and its Role in Signaling

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These enzymes are critical mediators of signal transduction for a wide array of cytokines, interferons, and growth factors. Tyk2 plays a pivotal role in both innate and adaptive immunity.[1][2] It associates with the cytoplasmic domains of various cytokine receptors and, upon ligand binding, initiates a signaling cascade that leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immune responses, and cell proliferation.

Tyk2 is particularly important for the signaling of key cytokines implicated in autoimmune and inflammatory diseases, including:

  • Interleukin-12 (IL-12): Promotes the differentiation of T helper 1 (Th1) cells.[1][4]

  • Interleukin-23 (IL-23): Crucial for the expansion and maintenance of T helper 17 (Th17) cells.[1][4]

  • Type I Interferons (IFN-α/β): Mediate antiviral and immune-regulatory responses.[1][4]

Given its central role in these pro-inflammatory pathways, Tyk2 has emerged as a compelling therapeutic target for a range of immune-mediated conditions.[5]

This compound: A Selective Allosteric Inhibitor

This compound is a potent, selective, and orally active inhibitor of Tyk2.[6] Unlike many kinase inhibitors that target the highly conserved ATP-binding site within the catalytic kinase domain (JH1), this compound acts allosterically by binding to the pseudokinase domain (JH2).[6] This distinct mechanism of action contributes to its high selectivity for Tyk2 over other JAK family members, potentially leading to a more favorable safety profile by avoiding off-target effects associated with broader JAK inhibition.[7]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of this compound

TargetParameterValueReference
Tyk2 JH2Ki0.086 nM[6]
JAK1IC50>2 µM[6]
JAK2IC50>2 µM[6]
JAK3IC50>2 µM[6]

Table 2: Cellular Activity of this compound

Cellular Pathway/ResponseParameterValueReference
IFNα-induced signalingIC5025 nM[6]
JAK1/2/3-dependent cellular activitiesIC50>12.5 µM[6]
IL-12/IL-18 induced IFNγ production (in vivo, rat)Inhibition at 1 mg/kg45%[6]
IL-12/IL-18 induced IFNγ production (in vivo, rat)Inhibition at 10 mg/kg77%[6]

Signaling Pathways Targeted by this compound

This compound exerts its therapeutic effects by inhibiting the signaling pathways mediated by IL-12, IL-23, and Type I IFNs. The diagrams below illustrate these pathways and the point of inhibition by this compound.

G cluster_receptor Cell Membrane IL-12R IL-12 Receptor Tyk2_1 Tyk2 JAK2_1 JAK2 STAT4 STAT4 Tyk2_1->STAT4 Phosphorylates JAK2_1->STAT4 Phosphorylates IL-12 IL-12 IL-12->IL-12R Binds Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2_1 Inhibits pSTAT4 pSTAT4 Nucleus Nucleus pSTAT4->Nucleus Translocates Gene Transcription Th1 Differentiation IFNγ Production Nucleus->Gene Transcription

Figure 1: Inhibition of the IL-12 Signaling Pathway by this compound.

G cluster_receptor Cell Membrane IL-23R IL-23 Receptor Tyk2_2 Tyk2 JAK2_2 JAK2 STAT3 STAT3 Tyk2_2->STAT3 Phosphorylates JAK2_2->STAT3 Phosphorylates IL-23 IL-23 IL-23->IL-23R Binds Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2_2 Inhibits pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Transcription Th17 Survival IL-17 Production Nucleus->Gene Transcription

Figure 2: Inhibition of the IL-23 Signaling Pathway by this compound.

G cluster_receptor Cell Membrane IFNAR Type I IFN Receptor Tyk2_3 Tyk2 JAK1_3 JAK1 STAT1 STAT1 Tyk2_3->STAT1 Phosphorylates STAT2 STAT2 JAK1_3->STAT2 Phosphorylates IFN IFN-α/β IFN->IFNAR Binds Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2_3 Inhibits pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates Gene Transcription Interferon-Stimulated Gene Expression Nucleus->Gene Transcription

Figure 3: Inhibition of the Type I IFN Signaling Pathway by this compound.

Experimental Protocols

Detailed below are representative protocols for key experiments used to characterize the cellular targets and efficacy of this compound.

Tyk2 Biochemical Kinase Assay (Fluorescence Polarization)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the Tyk2 JH2 domain.

G Start Start Prepare Reagents Prepare Assay Buffer, Tyk2 JH2 Enzyme, Fluorescent Probe, and this compound dilutions Start->Prepare Reagents Dispense Dispense this compound dilutions into 384-well plate Prepare Reagents->Dispense Add Enzyme Add Tyk2 JH2 enzyme to wells Dispense->Add Enzyme Incubate_1 Incubate at room temperature Add Enzyme->Incubate_1 Add Probe Add fluorescent probe Incubate_1->Add Probe Incubate_2 Incubate in the dark Add Probe->Incubate_2 Read FP Read Fluorescence Polarization signal Incubate_2->Read FP Analyze Calculate Ki values Read FP->Analyze End End Analyze->End

Figure 4: Workflow for a Tyk2 JH2 Fluorescence Polarization Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare a dilution series of this compound in DMSO, followed by a further dilution in Assay Buffer.

    • Dilute recombinant human Tyk2 JH2 protein and a fluorescently labeled ATP binding site tracer (probe) in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well microplate.

    • Add 5 µL of diluted Tyk2 JH2 enzyme to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the fluorescent probe to each well.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization signal using a suitable microplate reader.

    • The binding of the fluorescent probe to Tyk2 JH2 results in a high polarization signal.

    • This compound competes with the probe for binding, leading to a decrease in the polarization signal.

    • Calculate the Ki value from the dose-response curve of this compound.

Cellular STAT Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., peripheral blood mononuclear cells - PBMCs) in appropriate media.

    • Starve the cells of serum for 4-6 hours.

    • Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with a specific cytokine (e.g., IFNα, IL-12, or IL-23) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3 Tyr705) overnight at 4°C.[4]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT signal to the total STAT and loading control signals.

    • Generate a dose-response curve to determine the IC50 value of this compound.

In Vivo Inhibition of Cytokine Production

This protocol describes a pharmacodynamic model in rats to assess the in vivo efficacy of this compound.

Methodology:

  • Animal Model and Dosing:

    • Use male Lewis rats.

    • Administer this compound orally (p.o.) at various doses (e.g., 1 and 10 mg/kg) or vehicle control.

  • Cytokine Induction:

    • After a specified time post-dosing (e.g., 1 hour), induce cytokine production by administering a combination of IL-12 and IL-18.

  • Sample Collection and Analysis:

    • Collect blood samples at a time point corresponding to the peak of IFNγ production.

    • Isolate serum and measure IFNγ levels using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IFNγ production for each dose of this compound compared to the vehicle-treated group.

Rat Adjuvant-Induced Arthritis (AIA) Model

This is a widely used preclinical model of inflammatory arthritis to evaluate the therapeutic efficacy of anti-inflammatory compounds.

Methodology:

  • Induction of Arthritis:

    • On day 0, induce arthritis in male Lewis rats by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad of a rear paw.[6]

  • Treatment:

    • Administer this compound (e.g., 5 and 10 mg/kg, p.o., twice daily) or vehicle control for a specified period (e.g., 20 days), starting from the day of adjuvant injection.[6]

  • Efficacy Assessment:

    • Monitor the animals daily for clinical signs of arthritis.

    • Measure the volume of the paws (injected and non-injected) at regular intervals using a plethysmometer.

    • At the end of the study, collect tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.

  • Data Analysis:

    • Compare the paw swelling and histological scores between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of Tyk2 that targets the JH2 pseudokinase domain. By effectively blocking the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I IFNs, this compound demonstrates significant therapeutic potential for the treatment of a wide range of immune-mediated inflammatory diseases. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals interested in the cellular targets and mechanism of action of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Tyk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with Tyk2-IN-5, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Introduction to this compound

This compound is a potent, selective, and orally active inhibitor of Tyrosine Kinase 2 (Tyk2) that targets the JH2 pseudokinase domain.[1][2] This allosteric inhibition mechanism confers high selectivity for Tyk2 over other Janus kinases (JAKs), such as JAK1, JAK2, and JAK3, which is a desirable trait to minimize off-target effects.[3][4] Tyk2 is a key component of the signaling pathways for several cytokines implicated in autoimmune and inflammatory diseases, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[5][6][7][8] By blocking Tyk2-mediated signaling, this compound has the potential to ameliorate the pathological processes in various immune-mediated disorders. Preclinical studies have demonstrated its efficacy in a rat model of arthritis and its ability to inhibit IFNγ production in a pharmacodynamic model.[1]

Mechanism of Action

Tyk2 is an intracellular enzyme that associates with the cytoplasmic domains of type I and II cytokine receptors.[7] Upon cytokine binding, Tyk2 and its partner JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[7] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[7] this compound, by binding to the regulatory JH2 domain, allosterically inhibits the catalytic function of the JH1 domain, thereby blocking the downstream signaling cascade.[1][3]

Signaling Pathway

The following diagram illustrates the central role of Tyk2 in cytokine signaling and the point of intervention for this compound.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 activation JAK_partner JAK Partner (e.g., JAK2) Receptor->JAK_partner activation STAT STAT Tyk2->STAT phosphorylation JAK_partner->STAT phosphorylation pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression translocation Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 inhibition

Caption: Tyk2 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetParameterValue
Tyk2 JH2Ki0.086 nM
IFNα signalingIC5025 nM
JAK1-3IC50>2 µM

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy of this compound in Rat Models

Animal ModelDosage and AdministrationKey Finding
Rat Adjuvant Arthritis Model5, 10 mg/kg; p.o.; twice daily for 20 daysDemonstrated full efficacy in preventing paw swelling.[1]
IL-12/IL-18-Induced IFNγ Production1, 10 mg/kg; p.o.; single doseInhibited IFNγ production by 45% and 77%, respectively.[1]

p.o. = oral administration

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Bioavailability (Oral)114%

Data for a 10 mg/kg single oral dose. Sourced from MedchemExpress.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Evaluation of this compound in a Rat Adjuvant-Induced Arthritis (AIA) Model

This protocol describes the induction of arthritis in rats and the evaluation of the therapeutic efficacy of this compound.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)

  • Lewis rats (male, 6-8 weeks old)

  • Calipers for paw volume measurement

  • Anesthesia (e.g., isoflurane)

Experimental Workflow:

AIA_Workflow acclimatization Acclimatization (7 days) grouping Randomize into treatment groups (n=8-10/group) acclimatization->grouping induction Day 0: Induce arthritis (0.1 mL CFA injection at tail base) grouping->induction treatment_start Day 0-20: Administer this compound or vehicle (oral gavage, twice daily) induction->treatment_start monitoring Monitor body weight and clinical score (daily or every other day) treatment_start->monitoring paw_measurement Measure paw volume (e.g., Days 0, 7, 14, 21) monitoring->paw_measurement termination Day 21: Euthanasia and sample collection (paws for histology, blood for biomarkers) paw_measurement->termination

Caption: Experimental workflow for the rat adjuvant-induced arthritis model.

Procedure:

  • Animal Acclimatization: Acclimate Lewis rats for at least 7 days before the start of the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound at 5 mg/kg, this compound at 10 mg/kg).

  • Arthritis Induction (Day 0):

    • Anesthetize the rats.

    • Inject 0.1 mL of CFA subcutaneously into the base of the tail.[3][5][9]

  • Treatment Administration (Days 0-20):

    • Prepare a suspension of this compound in the chosen vehicle. A common vehicle for oral administration of similar compounds is 0.5% methylcellulose with 0.1% Tween 80 in water.[10][11]

    • Administer this compound or vehicle orally via gavage twice daily at the specified dosages.

  • Clinical Assessment:

    • Monitor body weight daily.

    • Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity).

  • Paw Volume Measurement:

    • Measure the volume of both hind paws using a plethysmometer or digital calipers at regular intervals (e.g., weekly).

  • Endpoint Analysis (Day 21):

    • At the end of the study, euthanize the animals.

    • Collect blood for cytokine analysis (e.g., IL-17, TNF-α).

    • Collect hind paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.[5]

Protocol 2: Pharmacodynamic Assessment of this compound on IL-12/IL-18-Induced IFNγ Production

This protocol outlines a method to assess the in vivo pharmacodynamic effect of this compound by measuring its ability to inhibit cytokine-induced IFNγ production.

Materials:

  • This compound

  • Vehicle for oral administration

  • Recombinant rat IL-12 and IL-18

  • Lewis rats (male, 6-8 weeks old)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA kit for rat IFNγ

Procedure:

  • Animal Acclimatization and Grouping: Acclimate and randomize rats into treatment groups as described in Protocol 1.

  • This compound Administration: Administer a single oral dose of this compound (e.g., 1 mg/kg or 10 mg/kg) or vehicle.

  • Cytokine Challenge: At a time point corresponding to the expected peak plasma concentration of this compound (e.g., 1-2 hours post-dose), administer a combination of recombinant rat IL-12 and IL-18 intraperitoneally or intravenously to induce IFNγ production. The combination of IL-12 and IL-18 has a synergistic effect on IFNγ induction.[2][12][13]

  • Blood Collection: At a predetermined time after the cytokine challenge (e.g., 4-6 hours), collect blood samples via cardiac puncture or from the tail vein into heparinized tubes.

  • IFNγ Measurement:

    • Separate plasma by centrifugation.

    • Measure the concentration of IFNγ in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of IFNγ in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Protocol 3: Pharmacokinetic (PK) Study of this compound in Rats

This protocol provides a general framework for determining the pharmacokinetic profile of this compound following oral administration.

Materials:

  • This compound

  • Vehicle for oral administration

  • Sprague-Dawley or Lewis rats (with cannulated jugular veins for serial blood sampling, if possible)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation and Dosing:

    • Fast rats overnight before dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg).

  • Serial Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • If using cannulated animals, the procedure is simplified. For non-cannulated animals, sparse sampling from different animals at each time point may be necessary.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the concentration-time curve)

      • t1/2 (half-life)

      • Oral bioavailability (F%) (requires data from an intravenous dose group for comparison).

Conclusion

This compound is a promising selective Tyk2 inhibitor with demonstrated in vivo activity. The protocols provided here offer a framework for further preclinical evaluation of its therapeutic potential in models of autoimmune and inflammatory diseases. Careful study design and execution are critical for obtaining reliable and translatable data.

References

Application Notes and Protocols for Oral Administration of Tyk2-IN-5 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of the selective Tyk2 inhibitor, Tyk2-IN-5, in murine models. The protocols outlined below are based on available preclinical data and established methodologies for in vivo studies.

Introduction

This compound is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (Tyk2) that targets the regulatory pseudokinase (JH2) domain.[1][2] Tyk2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases and plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][4][5][6][7] By inhibiting Tyk2, this compound effectively blocks these pro-inflammatory signaling cascades, making it a valuable tool for studying the role of Tyk2 in various immune-mediated diseases and for preclinical evaluation of Tyk2-targeted therapies.[7]

Applications

The oral administration of this compound in mice is applicable for a range of in vivo studies, including:

  • Pharmacokinetic (PK) analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Pharmacodynamic (PD) studies: To assess the in vivo target engagement and modulation of downstream signaling pathways.

  • Efficacy studies: To evaluate the therapeutic potential of Tyk2 inhibition in various murine models of inflammatory and autoimmune diseases.

Data Presentation

In Vitro Potency and Selectivity
TargetAssayValueReference
Tyk2 JH2Ki0.086 nM[1][2]
IFNα-induced signalingIC5025 nM[1][2]
Jak1, Jak2, Jak3IC50>2 µM[1][2]
In Vivo Pharmacokinetics in Mice (Single Oral Dose)
ParameterValueDoseAnimal ModelReference
Cmax15 µM10 mg/kgMouse[1]
AUC0-2419 µM·h10 mg/kgMouse[1]
In Vivo Pharmacodynamics and Efficacy in Rodent Models
ModelSpeciesDosing RegimenEffectReference
IL-12/IL-18-induced IFNγ productionRat1 and 10 mg/kg, single oral dose45% and 77% inhibition of IFNγ, respectively[1][2]
Adjuvant-induced arthritisRat5 and 10 mg/kg, twice daily orally for 20 daysFully efficacious in preventing paw swelling[1][2]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol describes the preparation of this compound for oral gavage in mice. The specific vehicle may need to be optimized based on the solubility and stability of the compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, 0.5% carboxymethyl cellulose (CMC) with 0.05% Tween 80 in sterile water, or corn oil)

  • Mortar and pestle or homogenizer

  • Balance

  • Sterile water

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. The final volume for oral gavage in mice is typically 5-10 mL/kg.

  • Prepare the vehicle: If using a suspension, prepare the methylcellulose or CMC solution in sterile water. Gentle heating and stirring may be required to fully dissolve the vehicle components. Allow the solution to cool to room temperature.

  • Formulate this compound:

    • For a suspension, weigh the required amount of this compound and triturate it to a fine powder using a mortar and pestle.

    • Gradually add a small amount of the vehicle to the powder and mix to form a uniform paste.

    • Continue to add the vehicle in small increments while mixing until the desired final volume is reached. Ensure the suspension is homogenous. A brief sonication or homogenization step may be beneficial.

  • Administer by oral gavage:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus and mark the gavage needle accordingly.

    • Insert the gavage needle into the mouth, allowing the mouse to swallow the ball tip. Gently advance the needle along the esophagus to the pre-marked depth.

    • Slowly administer the calculated volume of the this compound formulation.

    • Carefully withdraw the gavage needle.

    • Monitor the mouse for any signs of distress after the procedure.

Protocol 2: Pharmacokinetic Study in Mice

This protocol outlines a typical design for a pharmacokinetic study of orally administered this compound in mice.

Materials:

  • This compound formulation (from Protocol 1)

  • Mice (e.g., C57BL/6 or BALB/c)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • -80°C freezer

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single oral dose of this compound to a cohort of mice as described in Protocol 1.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from a consistent site (e.g., tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points. Suggested time points include: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes and keep on ice. Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Protocol 3: IL-12/IL-18-Induced IFNγ Production Model

This pharmacodynamic model is used to assess the in vivo inhibitory effect of this compound on a Tyk2-dependent signaling pathway.

Materials:

  • This compound formulation (from Protocol 1)

  • Mice (e.g., C57BL/6 or BALB/c)

  • Recombinant mouse IL-12 and IL-18

  • Sterile phosphate-buffered saline (PBS)

  • Blood collection supplies

  • ELISA kit for mouse IFNγ

Procedure:

  • Pre-treatment: Administer this compound or vehicle orally to different groups of mice.

  • Cytokine Challenge: After a specified pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal (i.p.) injection of recombinant mouse IL-12 (e.g., 100 ng/mouse) and IL-18 (e.g., 200 ng/mouse) dissolved in sterile PBS.

  • Blood Collection: At the time of peak IFNγ production (typically 4-6 hours after cytokine challenge), collect blood from the mice.

  • Serum/Plasma Preparation: Allow the blood to clot at room temperature and then centrifuge to collect serum, or collect plasma as described in Protocol 2.

  • IFNγ Measurement: Measure the concentration of IFNγ in the serum or plasma samples using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the IFNγ levels in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Visualizations

Tyk2 Signaling Pathway

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK JAK (JAK1 or JAK2) Receptor->JAK Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene Nuclear Translocation Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibition Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Assessment cluster_endpoint Study Endpoint Animal_Model Select Animal Model (e.g., CIA, Imiquimod-induced psoriasis) Grouping Randomize Mice into Treatment Groups Animal_Model->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Clinical_Scoring Clinical Scoring (e.g., Paw Swelling, Skin Thickness) Dosing->Clinical_Scoring PD_Analysis Pharmacodynamic Analysis (e.g., Cytokine Levels) Dosing->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Optional) Dosing->PK_Analysis Tissue_Collection Tissue Collection (e.g., Paws, Skin, Spleen) Clinical_Scoring->Tissue_Collection PD_Analysis->Tissue_Collection PK_Analysis->Tissue_Collection Histology Histopathological Analysis Tissue_Collection->Histology Data_Analysis Data Analysis and Statistical Evaluation Histology->Data_Analysis

References

Application Notes and Protocols for Tyk2-IN-5 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tyk2-IN-5, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), in a variety of in vitro cell-based assays. This document outlines the mechanism of action, key signaling pathways affected, detailed experimental protocols, and expected outcomes.

Introduction to this compound

This compound is a highly selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2, a member of the Janus kinase (JAK) family.[1] Tyk2 plays a crucial role in the signaling cascades of several key cytokines, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[2][3] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases. This compound's allosteric inhibition of the JH2 domain confers high selectivity over other JAK family members, making it a valuable tool for dissecting Tyk2-specific functions in cellular contexts.[1]

Mechanism of Action and Signaling Pathways

Tyk2, in partnership with other JAKs, associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the JAKs become activated, leading to their autophosphorylation and the subsequent phosphorylation of the receptor chains. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes. This compound, by binding to the JH2 domain, stabilizes an inactive conformation of Tyk2, thereby preventing its activation and downstream signaling.

Below are diagrams illustrating the key signaling pathways inhibited by this compound.

Tyk2_Signaling_Pathways cluster_IFN Type I IFN Signaling cluster_IL12 IL-12 Signaling cluster_IL23 IL-23 Signaling IFN IFN-α/β IFNAR IFNAR1/IFNAR2 Receptor IFN->IFNAR Tyk2_IFN Tyk2 IFNAR->Tyk2_IFN associates JAK1_IFN JAK1 IFNAR->JAK1_IFN associates STAT1_2 STAT1/STAT2 Tyk2_IFN->STAT1_2 phosphorylates JAK1_IFN->STAT1_2 phosphorylates pSTAT1_2 pSTAT1/pSTAT2 STAT1_2->pSTAT1_2 ISGF3 ISGF3 Complex pSTAT1_2->ISGF3 Nucleus_IFN Nucleus ISGF3->Nucleus_IFN ISRE ISRE Gene Transcription Nucleus_IFN->ISRE Tyk2_IN_5_IFN This compound Tyk2_IN_5_IFN->Tyk2_IFN inhibits IL12 IL-12 IL12R IL-12Rβ1/IL-12Rβ2 Receptor IL12->IL12R Tyk2_IL12 Tyk2 IL12R->Tyk2_IL12 associates JAK2_IL12 JAK2 IL12R->JAK2_IL12 associates STAT4 STAT4 Tyk2_IL12->STAT4 phosphorylates JAK2_IL12->STAT4 phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 Nucleus_IL12 Nucleus pSTAT4->Nucleus_IL12 IFNg_Gene IFN-γ Gene Transcription Nucleus_IL12->IFNg_Gene Tyk2_IN_5_IL12 This compound Tyk2_IN_5_IL12->Tyk2_IL12 inhibits IL23 IL-23 IL23R IL-23R/IL-12Rβ1 Receptor IL23->IL23R Tyk2_IL23 Tyk2 IL23R->Tyk2_IL23 associates JAK2_IL23 JAK2 IL23R->JAK2_IL23 associates STAT3 STAT3 Tyk2_IL23->STAT3 phosphorylates JAK2_IL23->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus_IL23 Nucleus pSTAT3->Nucleus_IL23 IL17_Gene IL-17 Gene Transcription Nucleus_IL23->IL17_Gene Tyk2_IN_5_IL23 This compound Tyk2_IN_5_IL23->Tyk2_IL23 inhibits STAT_Phosphorylation_Workflow cluster_workflow Workflow: STAT Phosphorylation Assay start Isolate PBMCs pretreat Pre-treat cells with This compound (1 hr) start->pretreat stimulate Stimulate with IFN-α (15-30 min) pretreat->stimulate fix Fix cells (e.g., with PFA) stimulate->fix permeabilize Permeabilize cells (e.g., with Methanol) fix->permeabilize stain Stain with anti-pSTAT1 and cell surface markers permeabilize->stain acquire Acquire data on Flow Cytometer stain->acquire analyze Analyze pSTAT1 levels in specific cell populations acquire->analyze Cytokine_Secretion_Workflow cluster_workflow Workflow: Cytokine Secretion Assay start Isolate and culture PBMCs pretreat Pre-treat cells with This compound (1 hr) start->pretreat stimulate Stimulate with IL-12 (24-48 hrs) pretreat->stimulate collect Collect cell culture supernatant stimulate->collect elisa Perform IFN-γ ELISA on supernatant collect->elisa analyze Calculate IFN-γ concentration and % inhibition elisa->analyze

References

Application Notes and Protocols for the Use of Tyk2-IN-5 in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokines involved in immune and inflammatory responses, such as interleukin (IL)-12, IL-23, and Type I interferons (IFNs).[1][2][3] This role makes Tyk2 a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[2][4] Tyk2-IN-5 is a potent, selective, and orally active inhibitor that allosterically targets the pseudokinase (JH2) regulatory domain of Tyk2, offering a distinct mechanism from traditional ATP-competitive kinase inhibitors.[5][6][7] This document provides detailed information on the solubility of this compound in DMSO, protocols for its use in cell-based assays, and an overview of the Tyk2 signaling pathway.

Tyk2 Signaling Pathway

Tyk2 associates with the cytoplasmic domains of specific cytokine receptors.[4] Upon cytokine binding (e.g., IL-12, IL-23, or Type I IFNs), the receptors dimerize, leading to the activation of Tyk2 and its partner JAKs (e.g., JAK1 or JAK2).[3][4] The activated kinases then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target inflammatory genes.[1][4]

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokines->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK JAK1 / JAK2 Tyk2->JAK Trans- phosphorylation STATs STATs Tyk2->STATs Phosphorylation JAK->STATs Phosphorylation pSTATs pSTATs Dimer STATs->pSTATs Gene Gene Transcription pSTATs->Gene Translocation Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibition

Caption: The Tyk2 signaling cascade initiated by cytokine binding.

Physicochemical and Potency Data for this compound

The following table summarizes key quantitative data for this compound, including its solubility in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo experiments.

ParameterValueReference
Molecular Formula C21H19FN8O2[8]
Molecular Weight 434.43 g/mol [7]
CAS Number 1797432-62-2[8]
Solubility in DMSO 43.33 mg/mL (99.74 mM)[8]
Binding Affinity (Ki) 0.086 nM (for Tyk2 JH2 domain)[5][7]
Functional IC50 25 nM (for IFNα-stimulated pathway)[5][7]

Application Notes: Preparation and Storage

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.

1. Preparation of Stock Solutions in DMSO:

  • Calculation: To prepare a 10 mM stock solution, dissolve 4.34 mg of this compound (MW: 434.43) in 1 mL of high-purity, anhydrous DMSO.

  • Dissolution: this compound is highly soluble in DMSO.[8] However, to ensure complete dissolution, especially at high concentrations, vortexing and sonication in an ultrasonic bath may be required.[8] Gentle warming to 37°C can also aid dissolution.[8][9]

  • Clarity: Always ensure the stock solution is clear and free of precipitates before making aliquots or further dilutions.

2. Preparation of Working Solutions:

  • Prepare fresh working solutions for each experiment by diluting the high-concentration DMSO stock solution in the appropriate cell culture medium or assay buffer.

  • Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cellular toxicity or off-target effects. A final DMSO concentration at or below 0.5% is recommended for most cell-based assays, and should not exceed 1%.[10] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

3. Storage and Stability:

  • Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[5][9][11]

  • Aqueous Solutions: Working solutions diluted in aqueous buffers or cell culture media are not recommended for storage and should be prepared fresh on the day of the experiment.[12]

Experimental Protocols

The following is a representative protocol for evaluating the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in a human T-cell line. This protocol is adapted from methodologies used for characterizing Tyk2 inhibitors in Kit225 T-cells.[6]

Protocol: Inhibition of IL-23-Induced STAT3 Phosphorylation in Kit225 T-Cells

Materials:

  • Kit225 T-cell line

  • Complete RPMI medium with human IL-2

  • This compound DMSO stock solution (e.g., 10 mM)

  • Recombinant human IL-23

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell lysis buffer

  • Assay plates (e.g., 384-well)

  • Detection reagents for phosphorylated STAT3 (pSTAT3 Tyr705), such as AlphaLISA or ELISA kits.

Experimental_Workflow A 1. Prepare this compound Serial Dilutions (in Assay Buffer from DMSO stock) D 4. Pre-incubate Cells with this compound (1 hour at 37°C) A->D B 2. Culture and Harvest Kit225 T-Cells C 3. Seed Cells into 384-well Plate (e.g., 1x10^5 cells/well) B->C C->D E 5. Stimulate with IL-23 (e.g., 100 ng/mL for 20 min) D->E F 6. Lyse Cells E->F G 7. Measure pSTAT3 (Tyr705) Levels (e.g., AlphaLISA, ELISA) F->G H 8. Data Analysis (IC50 determination) G->H

Caption: Workflow for a cell-based Tyk2 inhibition assay.

Methodology:

  • Cell Culture: Culture Kit225 T-cells in complete RPMI medium supplemented with human IL-2 according to established protocols.[6]

  • Cell Seeding: Harvest cells and wash with serum-free medium or HBSS. Resuspend cells and seed them into a 384-well plate at a density of approximately 1 x 10^5 cells per well. Incubate for 2 hours at 37°C in a 5% CO2 incubator.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate assay buffer from the DMSO stock. Add the diluted compound to the cells and incubate for 1 hour at 37°C. Remember to include a vehicle control (DMSO only).

  • Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-23 to a final concentration of 100 ng/mL. Incubate for 20 minutes at 37°C.[6] Include an unstimulated control (no IL-23).

  • Cell Lysis: Lyse the cells by adding the appropriate lysis buffer as specified by the pSTAT3 detection kit manufacturer.

  • Detection: Measure the levels of phosphorylated STAT3 (Tyr705) using a suitable detection method like AlphaLISA or ELISA, following the manufacturer's instructions.[6]

  • Data Analysis: Calculate the percent inhibition of the IL-23-induced pSTAT3 signal for each concentration of this compound. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols for Tyk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and storage of the selective Tyk2 inhibitor, Tyk2-IN-5. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 434.43 g/mol --INVALID-LINK--
Formula C₂₁H₁₉FN₈O₂--INVALID-LINK--
CAS Number 1797432-62-2--INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--

Solubility

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock and working solutions.

SolventSolubilityNotes
DMSO 43.33 mg/mL (99.74 mM)Ultrasonic assistance may be required for complete dissolution[1].
Ethanol Sparingly solubleQuantitative data not readily available. Empirical testing is recommended.
PBS (pH 7.2) Sparingly soluble in aqueous buffersFor aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.

Reconstitution of Stock Solutions

Proper reconstitution of the solid compound is the first step in preparing it for experimental use. The following protocol outlines the steps for preparing a high-concentration stock solution in DMSO.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound solid compound

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Ultrasonic water bath

Procedure:

  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. Note: For small quantities, it may be preferable to dissolve the entire contents of the vial to avoid weighing errors.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • For 1 mg of this compound (MW = 434.43 g/mol ): Volume (µL) = (0.001 g / (434.43 g/mol * 0.01 mol/L)) * 1,000,000 µL/L ≈ 230.2 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles.

Storage and Stability

Proper storage of this compound solutions is critical to maintain their biological activity.

Solution TypeStorage TemperatureStabilityRecommendations
Solid Compound -20°C or -80°CUp to 2 years at -80°C; 1 year at -20°C[2]Store in a desiccator to prevent moisture absorption.
DMSO Stock Solution -20°C or -80°CUp to 2 years at -80°C; 1 year at -20°C[2]Aliquot to avoid repeated freeze-thaw cycles.
Working Solutions -20°C or -80°C (short-term)Generally recommended to be used fresh. Stability in aqueous solutions is limited.Prepare fresh from stock solution for each experiment. Avoid storing aqueous working solutions for more than one day.

Preparation of Working Solutions

Protocol 2: Preparation of Working Solutions for In Vitro Cellular Assays

Materials:

  • 10 mM this compound DMSO stock solution

  • Pre-warmed cell culture medium

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Final Dilution (in Culture Medium): Directly add the required volume of the DMSO stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.

  • Use Immediately: Use the freshly prepared working solution for your cellular assays.

Protocol 3: Preparation of Working Solution for In Vivo Animal Studies

A common formulation for oral administration (p.o.) in rodents is a suspension. The following is a widely used vehicle composition.

Materials:

  • This compound solid compound or high-concentration DMSO stock

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Dissolve in DMSO: Dissolve the required amount of this compound in DMSO.

  • Add PEG300: Add PEG300 to the DMSO solution and mix thoroughly.

  • Add Tween-80: Add Tween-80 to the mixture and mix until a clear solution is formed.

  • Add Saline: Slowly add saline to the mixture while vortexing to form a stable suspension.

  • Final Formulation Example (by volume): A common final formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: Administer the freshly prepared formulation to the animals. It is recommended to use the solution on the same day of preparation. If precipitation occurs, warming and/or sonication can be used to aid dissolution[2].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Tyk2 signaling pathway and a general workflow for preparing this compound solutions.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane receptor_dimer Cytokine Receptor Dimer Tyk2 Tyk2 receptor_dimer->Tyk2 Activates JAK JAK receptor_dimer->JAK Activates Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine->receptor_dimer Binds STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibits

Caption: Tyk2 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation Solid_Compound This compound Solid Add_DMSO Add DMSO Solid_Compound->Add_DMSO Dissolve_DMSO Dissolve in DMSO Solid_Compound->Dissolve_DMSO Vortex_Sonicate Vortex / Sonicate Add_DMSO->Vortex_Sonicate Stock_Solution 10 mM Stock Solution Vortex_Sonicate->Stock_Solution Aliquot_Store Aliquot & Store at -80°C Stock_Solution->Aliquot_Store Thaw_Stock Thaw Stock Aliquot Stock_Solution->Thaw_Stock Dilute_Medium Dilute in Culture Medium Thaw_Stock->Dilute_Medium In_Vitro_Assay Use in Cellular Assay Dilute_Medium->In_Vitro_Assay Add_Vehicle Add PEG300, Tween-80, Saline Dissolve_DMSO->Add_Vehicle In_Vivo_Dosing Administer to Animal Add_Vehicle->In_Vivo_Dosing

References

Tyk2-IN-5: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyk2-IN-5 is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It targets the regulatory pseudokinase (JH2) domain of Tyk2, offering a distinct mechanism of action compared to ATP-competitive kinase inhibitors. Tyk2 plays a crucial role in the signaling pathways of key cytokines such as interferons (IFN), interleukin-12 (IL-12), and IL-23, which are implicated in the pathophysiology of various autoimmune and inflammatory diseases. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical research models.

Supplier Information and Product Details

This compound is available from various chemical suppliers for research purposes. It is imperative to source the compound from a reputable vendor to ensure purity and consistency.

SupplierCatalog Number
AdooQ BioscienceA20268
MedchemExpressHY-111745
EIE CHEMICALSInquire
CheMondisInquire

Physicochemical and Pharmacological Properties

PropertyValueReference
CAS Number 1797432-62-2[1][2]
Molecular Formula C₂₁H₁₉FN₈O₂[1]
Molecular Weight 434.43 g/mol [1]
Target Tyk2 JH2 domain[1][3]
Ki for Tyk2 JH2 0.086 nM[1][3]
IC₅₀ for IFNα-induced signaling 25 nM[1][3]
Selectivity >2 µM for Jak1-3 (IC₅₀)[3]

Mechanism of Action: The Tyk2 Signaling Pathway

Tyk2 is an intracellular kinase that associates with the cytoplasmic domains of cytokine receptors, including those for Type I interferons (IFN-α/β), IL-12, and IL-23.[4][5][6] Upon cytokine binding, the receptor chains dimerize, bringing the associated Tyk2 and another JAK family member (e.g., JAK1 or JAK2) into close proximity, leading to their trans-activation.[7][8] Activated Tyk2 then phosphorylates specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[7][8] this compound, by binding to the JH2 pseudokinase domain, allosterically inhibits the catalytic activity of the JH1 kinase domain, thereby blocking the downstream signaling cascade.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor 1 Cytokine Receptor 2 Cytokine->Receptor:f0 1. Binding Tyk2 JH2 JH1 JAK JAK STAT_unphos STAT Receptor:f1->STAT_unphos 4. STAT Recruitment Tyk2->JAK 2. Trans-activation Tyk2->STAT_unphos 5. Phosphorylation JAK->Receptor:f1 3. Phosphorylation JAK->STAT_unphos 5. Phosphorylation STAT_phos pSTAT STAT_unphos->STAT_phos STAT_dimer pSTAT Dimer STAT_phos->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 8. Transcription Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2:f0 Inhibition

Figure 1. Tyk2-mediated cytokine signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vivo Model: Rat Adjuvant-Induced Arthritis (AIA)

The rat adjuvant-induced arthritis model is a well-established preclinical model for studying the efficacy of anti-inflammatory compounds.

Materials:

  • Lewis rats (male, 6-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

  • Syringes and needles for injection and oral administration

  • Calipers for paw volume measurement

Experimental Workflow:

AIA_Workflow Start Start Acclimatization Acclimatize Rats (1 week) Start->Acclimatization Randomization Randomize into Groups (e.g., Vehicle, this compound doses) Acclimatization->Randomization Day0 Day 0: Induce Arthritis (CFA injection) Randomization->Day0 Treatment_Start Begin Treatment (e.g., Day 0 or Day 6) Day0->Treatment_Start Monitoring Monitor Daily: - Clinical Score - Paw Volume - Body Weight Treatment_Start->Monitoring Endpoint Endpoint (e.g., Day 14 or 21) Monitoring->Endpoint Necropsy Necropsy: - Collect Paws (Histology) - Collect Spleen (Weight) Endpoint->Necropsy Analysis Data Analysis Necropsy->Analysis End End Analysis->End

Figure 2. General workflow for the rat adjuvant-induced arthritis (AIA) model.

Procedure:

  • Induction of Arthritis: On day 0, anesthetize rats and inject 0.1 mL of CFA intradermally at the base of the tail.[2][11]

  • Treatment:

    • Prophylactic Dosing: Begin oral administration of this compound or vehicle on day 0 and continue until the end of the study (e.g., day 14).[11] A reported efficacious dose is 5-10 mg/kg, administered twice daily.[12]

    • Therapeutic Dosing: Alternatively, begin treatment on day 6, after the onset of clinical signs of arthritis.[11]

  • Assessment of Arthritis:

    • Clinical Scoring: Score each paw daily on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 4=severe inflammation with joint rigidity). The maximum score per rat is 16.

    • Paw Volume: Measure the volume of both hind paws daily using a plethysmometer or calipers.

    • Body Weight: Record the body weight of each animal daily.

  • Endpoint and Analysis: At the end of the study, euthanize the animals.

    • Collect hind paws for histopathological analysis of inflammation, pannus formation, cartilage damage, and bone resorption.[11]

    • Collect and weigh the spleen as an indicator of systemic inflammation.[11]

    • Analyze the data to compare the effects of this compound treatment with the vehicle control group.

In Vitro/Ex Vivo Assay: Inhibition of IL-12/IL-18-Induced IFNγ Production

This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine IFNγ from primary immune cells.

Materials:

  • Lewis rats

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Recombinant rat IL-12 and IL-18

  • This compound

  • DMSO (for dissolving this compound)

  • Ficoll-Paque for lymphocyte isolation (optional, can use whole splenocytes)

  • 96-well cell culture plates

  • Rat IFNγ ELISA kit

Procedure:

  • Splenocyte Isolation: Euthanize a naive Lewis rat and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes by mechanical disruption and passing through a cell strainer. Lyse red blood cells using an appropriate buffer. Wash and resuspend the splenocytes in complete RPMI medium.

  • Cell Plating: Plate the splenocytes at a density of 2 x 10⁶ cells/mL in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (ensure the final DMSO concentration is non-toxic, typically ≤ 0.1%). Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO alone).

  • Cytokine Stimulation: Add recombinant rat IL-12 (e.g., 2 ng/mL) and IL-18 (e.g., 20 ng/mL) to the wells to induce IFNγ production.[13] Include unstimulated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.[14][15]

  • IFNγ Quantification: After incubation, centrifuge the plate and collect the supernatants. Measure the concentration of IFNγ in the supernatants using a rat IFNγ ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IFNγ production for each concentration of this compound and determine the IC₅₀ value.

In Vivo Pharmacodynamic and Efficacy Data

This compound has demonstrated efficacy in preclinical models of inflammation and arthritis.

ModelSpeciesDosing RegimenKey FindingsReference
Rat Adjuvant Arthritis Lewis Rat5, 10 mg/kg, p.o., twice daily for 20 daysDemonstrated full efficacy in preventing paw swelling.[12]
IL-12/IL-18-Induced IFNγ Production Lewis Rat1, 10 mg/kg, p.o., single doseInhibited IFNγ production by 45% and 77%, respectively.[12]

Conclusion

This compound is a valuable research tool for investigating the role of the Tyk2 signaling pathway in various disease models. Its high potency and selectivity for the Tyk2 JH2 domain make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of Tyk2 inhibition in autoimmune and inflammatory disorders. The protocols provided herein offer a starting point for researchers to evaluate the efficacy of this compound in relevant preclinical settings. It is recommended that investigators optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for Tyk2-IN-5 in Cytokine Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tyk2-IN-5, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, in studies of cytokine signaling and inhibition. This document includes detailed experimental protocols, quantitative data for performance evaluation, and diagrams to visualize key pathways and workflows.

Introduction

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] It plays a critical role in the signaling pathways of several key cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[2][3][4][5] These cytokines are central to both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3][4] this compound is a potent and selective inhibitor of Tyk2 that allosterically targets the pseudokinase (JH2) domain, offering a differentiated selectivity profile compared to ATP-competitive JAK inhibitors.[6][7][8] This makes it a valuable tool for dissecting the role of Tyk2 in various cytokine-mediated cellular responses.

Mechanism of Action

This compound is an orally active small molecule that selectively binds to the regulatory pseudokinase (JH2) domain of Tyk2.[6] This allosteric inhibition locks the kinase in an inactive conformation, preventing the receptor-mediated activation and subsequent phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3][9][10] By blocking the Tyk2-STAT signaling cascade, this compound effectively inhibits the biological effects of cytokines that rely on this pathway.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

TargetAssay TypeValueReference
Tyk2 JH2Ki0.086 nM[6]
IFNα-induced signalingIC5025 nM[6]

Table 2: Kinase Selectivity Profile of this compound

KinaseAssay TypeIC50Reference
Jak1Cellular Assay>2 µM[6]
Jak2Cellular Assay>12.5 µM[6]
Jak3Cellular Assay>12.5 µM[6]

Table 3: In Vivo Efficacy of this compound in a Rat Model

ModelDosingEffectReference
IL-12/IL-18 Induced IFNγ Production1 mg/kg, p.o.45% inhibition of IFNγ[6]
IL-12/IL-18 Induced IFNγ Production10 mg/kg, p.o.77% inhibition of IFNγ[6]
Adjuvant-Induced Arthritis5, 10 mg/kg, p.o., twice daily for 20 daysFully efficacious in preventing paw swelling[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in cytokine inhibition studies.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Type I IFN IL-12, IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Recruitment & Activation JAK JAK1/JAK2 Receptor->JAK Recruitment & Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibition Gene Gene Transcription pSTAT_dimer->Gene Nuclear Translocation Experimental_Workflow cluster_planning Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., THP-1, PBMCs) Pre_incubation Pre-incubate cells with this compound Cell_Culture->Pre_incubation Compound_Prep Prepare this compound (Serial Dilutions) Compound_Prep->Pre_incubation Cytokine_Stim Stimulate with Cytokine (e.g., IFNα, IL-12) Pre_incubation->Cytokine_Stim Cell_Lysis Cell Lysis Cytokine_Stim->Cell_Lysis Analysis_Method Analysis (Western Blot, ELISA, Flow Cytometry) Cell_Lysis->Analysis_Method Data_Analysis Data Analysis (IC50 Calculation) Analysis_Method->Data_Analysis

References

Pharmacokinetic Properties of Tyk2-IN-5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic properties of Tyk2-IN-5, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor. It includes a summary of available pharmacokinetic data, detailed experimental protocols for key in vivo and in vitro assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor that selectively targets the pseudokinase (JH2) domain of Tyk2, a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2] By inhibiting Tyk2, this compound modulates the downstream signaling cascades, making it a promising therapeutic candidate for various autoimmune and inflammatory diseases.[1][2] Understanding the pharmacokinetic properties of this compound is essential for its preclinical and clinical development.

Data Presentation

The following tables summarize the available in vitro and in vivo pharmacokinetic and pharmacodynamic data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueDescription
Ki (Tyk2 JH2) 0.086 nMInhibitor constant for the pseudokinase domain of Tyk2.[3]
IC50 (IFNα) 25 nMHalf-maximal inhibitory concentration in an IFNα-driven cellular assay.[3]
IC50 (Jak1-3) >2 µMHigh selectivity over other JAK family members.[3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose (p.o.)Bioavailability (%)Key Findings
Rat10 mg/kg114%High oral exposure and bioavailability.[3]
MouseNot SpecifiedNot SpecifiedPharmacokinetic parameters have been determined.[3]

Table 3: In Vivo Pharmacodynamic and Efficacy Data of this compound

Animal ModelSpeciesDosing Regimen (p.o.)Key Findings
IL-12/IL-18 Induced IFNγ ProductionRat1 and 10 mg/kg (single dose)Inhibited IFNγ production by 45% and 77%, respectively.[3]
Adjuvant-Induced ArthritisLewis Rat5 and 10 mg/kg (twice daily for 20 days)Demonstrated full efficacy in preventing paw swelling.[3]

Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating cytokine signaling, which is the target of this compound.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAKs cluster_stat STATs cluster_nucleus Nucleus IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Type I IFN Type I IFN IFNAR IFNAR Type I IFN->IFNAR TYK2 TYK2 IL-12R->TYK2 JAK2 JAK2 IL-12R->JAK2 IL-23R->TYK2 IL-23R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT4 STAT4 TYK2->STAT4 P STAT3 STAT3 TYK2->STAT3 P STAT1/2 STAT1/2 TYK2->STAT1/2 P JAK2->STAT4 P JAK2->STAT3 P JAK1->STAT1/2 P Gene Transcription Gene Transcription STAT4->Gene Transcription STAT3->Gene Transcription STAT1/2->Gene Transcription This compound This compound This compound->TYK2

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for the assessment of the pharmacokinetic and pharmacodynamic properties of this compound. These are general methods and may require optimization for specific experimental conditions.

Rodent Pharmacokinetic Study Protocol

This protocol outlines a general procedure for a single-dose pharmacokinetic study of this compound in rats.

PK_Workflow Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Dosing Dosing Fasting->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Analysis LC-MS/MS Analysis Plasma Separation->Sample Analysis PK Analysis Pharmacokinetic Modeling Sample Analysis->PK Analysis

Caption: General experimental workflow for a rodent pharmacokinetic study.

I. Materials and Reagents:

  • This compound

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

II. Experimental Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare a fresh formulation of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).

    • Administer a single oral dose via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Separation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in rat plasma. A general approach for tyrosine kinase inhibitors involves protein precipitation with acetonitrile, followed by separation on a C18 column and detection by tandem mass spectrometry.[4][5][6][7]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability (requires a separate intravenous dosing group).

Rat Adjuvant-Induced Arthritis (AIA) Model Protocol

This protocol describes the induction of arthritis in Lewis rats and a representative treatment regimen with this compound.

AIA_Workflow Day -1 Baseline Paw Volume Measurement Day 0 Adjuvant Injection Day -1->Day 0 Day 1-20 This compound or Vehicle Administration Day 0->Day 1-20 Day 1-21 Clinical Scoring & Paw Volume Measurement Day 1-20->Day 1-21 Day 21 Terminal Endpoint Analysis Day 1-21->Day 21

Caption: Experimental workflow for the rat adjuvant-induced arthritis model.

I. Materials and Reagents:

  • This compound

  • Vehicle for oral administration

  • Male Lewis rats (6-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pletysmometer or digital calipers for paw volume measurement

II. Experimental Procedure:

  • Baseline Measurements: On day -1, measure and record the paw volume of the hind paws of all rats.

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of CFA into the plantar surface of the right hind paw.

  • Treatment:

    • Randomize the animals into treatment groups (e.g., vehicle control, this compound at 5 mg/kg, and this compound at 10 mg/kg).

    • From day 1 to day 20, administer this compound or vehicle orally twice daily.[3]

  • Assessment of Arthritis:

    • From day 1 to day 21, monitor the animals daily for clinical signs of arthritis.

    • Measure the volume of both hind paws every other day.

    • Assign a clinical arthritis score for each paw based on a scale (e.g., 0-4) that evaluates erythema, swelling, and joint rigidity.

  • Terminal Endpoints: On day 21, euthanize the animals and collect hind paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

In Vivo IL-12/IL-18-Induced IFNγ Production Model Protocol

This protocol outlines a method to assess the pharmacodynamic effect of this compound on cytokine production in rats.

I. Materials and Reagents:

  • This compound

  • Vehicle for oral administration

  • Male Lewis rats

  • Recombinant rat IL-12 and IL-18

  • ELISA kit for rat IFNγ

II. Experimental Procedure:

  • Drug Administration:

    • Administer a single oral dose of this compound (e.g., 1 or 10 mg/kg) or vehicle to the rats.[3]

  • Cytokine Challenge:

    • At a specified time after drug administration (e.g., 1 hour), challenge the animals with an intraperitoneal injection of a combination of recombinant rat IL-12 and IL-18.

  • Blood Collection:

    • At a predetermined time point after the cytokine challenge (e.g., 6-8 hours), collect blood samples via cardiac puncture or other terminal method.

  • IFNγ Measurement:

    • Separate the serum or plasma from the blood samples.

    • Quantify the concentration of IFNγ in the serum or plasma using a validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IFNγ production in the this compound treated groups compared to the vehicle-treated group.

In Vitro ADME Assays

Standard in vitro assays are crucial for characterizing the drug-like properties of a compound. The following are general protocols for key ADME assays.

I. Microsomal Stability Assay:

  • Incubation: Incubate this compound at a low concentration (e.g., 1 µM) with liver microsomes (from rat, mouse, or human) and NADPH in a phosphate buffer at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.

  • Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

II. Caco-2 Permeability Assay:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Compound Addition: Add this compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At specified time points, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Disclaimer

The information provided in this document is intended for research purposes only. The experimental protocols are representative and may require optimization for specific laboratory conditions and research goals. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical use of animals.

References

Tyk2-IN-5: Application Notes and Protocols for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyk2-IN-5 is a potent, selective, and orally active inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] Tyk2 plays a crucial role in the signaling pathways of several key cytokines involved in both innate and adaptive immunity, including Type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[3][4][5] By targeting the pseudokinase (JH2) domain of Tyk2, this compound offers a high degree of selectivity over other JAK family members, making it a valuable tool for dissecting the specific roles of Tyk2 in immunological processes and a promising therapeutic candidate for a range of immune-mediated diseases.[1][2] These application notes provide a comprehensive overview of this compound's utility in immunology research, including its mechanism of action, quantitative data, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound acts as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of Tyk2.[1][2] This binding event induces a conformational change that inhibits the catalytic activity of the adjacent kinase (JH1) domain, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of STAT phosphorylation prevents their dimerization, nuclear translocation, and subsequent regulation of target gene expression, ultimately dampening the inflammatory response mediated by Tyk2-dependent cytokines.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

ParameterTargetValueSpeciesAssay TypeReference
Ki Tyk2 JH20.086 nMNot SpecifiedBiochemical[1][2]
IC50 IFNα-induced signaling25 nMNot SpecifiedCellular[1][2]
IC50 JAK1>2 µMNot SpecifiedBiochemical[1]
IC50 JAK2>2 µMNot SpecifiedBiochemical[1]
IC50 JAK3>2 µMNot SpecifiedBiochemical[1]
In vivo Efficacy IL-12/IL-18 induced IFNγ production45% inhibition at 1 mg/kgRatPharmacodynamic[1][2]
In vivo Efficacy IL-12/IL-18 induced IFNγ production77% inhibition at 10 mg/kgRatPharmacodynamic[1][2]
In vivo Efficacy Rat Adjuvant Arthritis ModelFully efficaciousRatDisease Model[1][2]

Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating cytokine signaling pathways. Tyk2 forms heterodimers with other JAK family members (JAK1 or JAK2) to transduce signals from various cytokine receptors. Upon cytokine binding, the associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The JAKs then phosphorylate the STATs, leading to their activation and downstream effects.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane IFNR Type I IFN R Tyk2_mem Tyk2 JAK1_mem JAK1 IL12R IL-12R JAK2_mem JAK2 IL23R IL-23R STAT1 STAT1 Tyk2_mem->STAT1 P STAT2 STAT2 Tyk2_mem->STAT2 P STAT4 STAT4 Tyk2_mem->STAT4 P STAT3 STAT3 Tyk2_mem->STAT3 P JAK1_mem->STAT1 P JAK1_mem->STAT2 P JAK2_mem->STAT4 P JAK2_mem->STAT3 P IFN IFN-α/β IFN->IFNR IL12 IL-12 IL12->IL12R IL23 IL-23 IL23->IL23R Gene_Expression Target Gene Expression STAT1->Gene_Expression STAT2->Gene_Expression STAT4->Gene_Expression STAT3->Gene_Expression Immune_Response Immune Response Gene_Expression->Immune_Response Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2_mem Inhibits

Tyk2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Biochemical Tyk2 Kinase Activity Assay

This protocol is designed to determine the in vitro potency of this compound against purified Tyk2 enzyme. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

  • Active Tyk2 enzyme (recombinant)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5 mM MnCl₂, 0.1mg/mL BSA, 50µM DTT)

  • Substrate peptide (e.g., Poly (4:1 Glu, Tyr))

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 384-well opaque plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control.

  • Add the Tyk2 enzyme to each well, except for the blank control.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 40 minutes).

  • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Biochemical_Assay_Workflow A Prepare this compound Dilutions B Add Inhibitor/Vehicle to Plate A->B C Add Tyk2 Enzyme B->C D Initiate Reaction with Substrate/ATP Mix C->D E Incubate at RT D->E F Terminate Reaction (Add ADP-Glo™ Reagent) E->F G Incubate at RT F->G H Add Kinase Detection Reagent G->H I Incubate at RT H->I J Read Luminescence I->J K Calculate IC50 J->K

Workflow for a Biochemical Tyk2 Kinase Activity Assay.
Cellular STAT Phosphorylation Assay

This protocol measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Kit225 T-cells)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Cytokine (e.g., IFN-α or IL-12)

  • This compound

  • Fixation/Permeabilization Buffer

  • Phospho-specific STAT antibodies (e.g., anti-pSTAT1, anti-pSTAT4) conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Culture cells in appropriate medium.

  • Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine (e.g., IFN-α or IL-12) for a short period (e.g., 15-30 minutes).

  • Fix the cells to preserve the phosphorylation state.

  • Permeabilize the cells to allow for intracellular antibody staining.

  • Stain the cells with a phospho-specific STAT antibody.

  • Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

  • Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound and determine the IC₅₀ value.

Cellular_Assay_Workflow A Cell Culture B Pre-incubate with this compound A->B C Stimulate with Cytokine B->C D Fix and Permeabilize Cells C->D E Stain with pSTAT Antibody D->E F Analyze by Flow Cytometry E->F G Calculate IC50 F->G

Workflow for a Cellular STAT Phosphorylation Assay.
In Vivo Pharmacodynamic Assay: IL-12/IL-18-Induced IFNγ Production in Rats

This protocol assesses the in vivo efficacy of this compound by measuring its ability to inhibit IFNγ production following a pro-inflammatory challenge.

Materials:

  • Lewis rats

  • This compound formulated for oral administration

  • Recombinant rat IL-12 and IL-18

  • Anesthesia

  • Blood collection supplies

  • Rat IFNγ ELISA kit

Procedure:

  • Acclimatize Lewis rats to the facility for at least one week.

  • Administer this compound orally at various doses (e.g., 1 and 10 mg/kg) or vehicle control.

  • At a specified time post-dose (e.g., 1-2 hours), administer a combination of IL-12 and IL-18 intraperitoneally to induce IFNγ production.

  • At the peak of IFNγ response (e.g., 4-6 hours post-cytokine challenge), collect blood samples via cardiac puncture under anesthesia.

  • Isolate serum from the blood samples.

  • Measure the concentration of IFNγ in the serum using a specific ELISA kit.

  • Calculate the percent inhibition of IFNγ production for each dose of this compound.

In Vivo Efficacy Model: Rat Adjuvant-Induced Arthritis

This protocol evaluates the therapeutic potential of this compound in a well-established animal model of rheumatoid arthritis.

Materials:

  • Lewis rats

  • Complete Freund's Adjuvant (CFA)

  • This compound formulated for oral administration

  • Calipers for paw volume measurement

  • Clinical scoring system for arthritis severity

Procedure:

  • Induce arthritis in Lewis rats by intradermal injection of CFA at the base of the tail.

  • On the day of disease onset (typically 10-12 days post-induction), randomize the animals into treatment groups.

  • Administer this compound orally (e.g., 5-10 mg/kg, twice daily) or vehicle control for a specified duration (e.g., 20 days).

  • Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score.

  • At the end of the study, animals can be euthanized, and paws collected for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

Conclusion

This compound is a highly valuable research tool for investigating the role of Tyk2 in immune regulation. Its potency and selectivity allow for the precise dissection of Tyk2-mediated signaling pathways in a variety of in vitro and in vivo models. The protocols provided here offer a starting point for researchers to explore the applications of this compound in their specific areas of immunological research.

References

Troubleshooting & Optimization

Tyk2-IN-5 off-target effects on JAK1/JAK3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tyk2-IN-5 on JAK1 and JAK3.

Frequently Asked Questions (FAQs)

Q1: What is the selectivity profile of this compound against JAK family kinases?

A1: this compound is a potent and selective inhibitor of Tyk2, acting on its JH2 pseudokinase domain.[1] It exhibits significantly lower potency against other JAK family members. Biochemical assays have shown that the half-maximal inhibitory concentration (IC50) values for this compound against JAK1, JAK2, and JAK3 are all greater than 2 µM.[1] In cellular assays, the IC50 values for JAK1 and JAK3 dependent pathways are greater than 12.5 µM.[1] This demonstrates a high degree of selectivity for Tyk2 over other JAK kinases.

Q2: How does the mechanism of action of this compound contribute to its selectivity?

A2: this compound is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of Tyk2.[1] This is distinct from many other kinase inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain. By targeting the less conserved JH2 domain, this compound achieves a higher degree of selectivity for Tyk2 over the other JAK family members (JAK1, JAK2, and JAK3).

Q3: What are the potential implications of off-target effects on JAK1 and JAK3 in my experiments?

A3: While this compound is highly selective, it is crucial to consider the potential for off-target effects, especially at high concentrations. Off-target inhibition of JAK1 and JAK3 could lead to unintended biological consequences, as these kinases are involved in signaling pathways for various cytokines. For instance, JAK1 is crucial for signaling of interferons and many interleukins, while JAK3 is primarily involved in signaling by cytokines that use the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Unintended inhibition of these pathways could lead to misinterpretation of experimental results.

Q4: At what concentrations of this compound should I be concerned about off-target effects on JAK1/JAK3?

A4: Given that the IC50 values for JAK1 and JAK3 are >2 µM in biochemical assays and >12.5 µM in cellular assays, off-target effects are unlikely at concentrations where this compound is used to selectively inhibit Tyk2 (Ki of 0.086 nM for Tyk2 JH2).[1] However, it is always recommended to use the lowest effective concentration of any inhibitor to minimize the risk of off-target activities. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 / KiSelectivity vs. Tyk2 (Ki)
Tyk2 (JH2)Biochemical (Ki)0.086 nM-
JAK1Biochemical (IC50)> 2 µM> 23,255-fold
JAK2Biochemical (IC50)> 2 µM> 23,255-fold
JAK3Biochemical (IC50)> 2 µM> 23,255-fold
IFNα-induced signalingCellular (IC50)25 nM-
JAK1/3-dependent cellular activitiesCellular (IC50)> 12.5 µM> 500-fold

Data compiled from MedchemExpress product information.[1]

Mandatory Visualization

cluster_receptor Cytokine Receptor cluster_jak JAK Kinases cluster_stat STAT Proteins cluster_nucleus Nucleus Receptor1 Receptor Subunit 1 JAK1 JAK1 TYK2 TYK2 Receptor2 Receptor Subunit 2 JAK3 JAK3 STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT5 STAT5 JAK3->STAT5 Phosphorylates TYK2->STAT1 Phosphorylates STAT1->STAT1 Gene Gene Expression STAT1->Gene Translocates to Nucleus STAT5->STAT5 STAT5->Gene Translocates to Nucleus Cytokine Cytokine Cytokine->Receptor1 Binds Tyk2_IN_5 This compound Tyk2_IN_5->TYK2 Inhibits (Allosteric) Start Unexpected Phenotype Observed Confirm_Tyk2 Confirm On-Target (Tyk2) Inhibition Start->Confirm_Tyk2 Dose_Response Perform Dose-Response for Unexpected Phenotype Confirm_Tyk2->Dose_Response Different_Inhibitor Test with Structurally Unrelated Tyk2 Inhibitor Dose_Response->Different_Inhibitor Assess_JAK1_3 Assess JAK1/JAK3 Pathway Activity Different_Inhibitor->Assess_JAK1_3 Rescue Attempt Rescue Experiment Assess_JAK1_3->Rescue Off_Target Likely Off-Target Effect Rescue->Off_Target Phenotype Rescued On_Target Likely On-Target or Complex Biology Rescue->On_Target Phenotype Not Rescued Start Plate and Starve Cells Pretreat Pre-treat with this compound or Vehicle Start->Pretreat Stimulate Stimulate with Cytokine (e.g., IL-6 or IL-2) Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse WB Western Blot for pSTAT and total STAT Lyse->WB Analyze Analyze Results WB->Analyze

References

Tyk2-IN-5 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyk2-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the handling and stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. To aid dissolution, ultrasonic treatment may be necessary.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles, which can lead to product degradation.[1][2] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][2][3]

Q3: How stable is this compound in aqueous solutions like cell culture media or assay buffers?

A3: There is limited published data specifically detailing the stability of this compound in various aqueous solutions. However, for many small molecule inhibitors, including those in the same class, aqueous stability can be a concern. It is highly recommended to prepare fresh working solutions from your DMSO stock for each experiment and use them on the same day.[3] Storing aqueous solutions of the compound, even for a short period, is not advised as it may lead to precipitation or degradation, impacting experimental results.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A4: Inconsistent results can stem from various factors, but the stability and solubility of your compound in the assay medium are critical variables. If this compound precipitates out of your culture medium or degrades over the course of your experiment, its effective concentration will decrease, leading to variability. Please refer to the troubleshooting guide below for steps to address this.

Data Summary Tables

Table 1: Solubility of this compound

Solvent Solubility Notes

| DMSO | 43.33 mg/mL (99.74 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[1] |

Table 2: Recommended Storage of this compound Solutions

Solution Type Storage Temperature Recommended Duration
DMSO Stock Solution -20°C Up to 1 month[1]
DMSO Stock Solution -80°C Up to 2 years[2][3]

| Aqueous Working Solution | 4°C or Room Temperature | Not recommended; prepare fresh for each use.[3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of moisture.

  • Calculate Required DMSO Volume: Based on the amount of solid this compound provided, calculate the volume of DMSO needed to achieve a 10 mM concentration (Molecular Weight: 434.43 g/mol ).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Aid Dissolution (if necessary): Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture

  • Thaw Stock Solution: Retrieve an aliquot of the frozen DMSO stock solution and allow it to thaw completely at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution of the DMSO stock into your aqueous buffer or cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution.

  • Final Dilution: Add the serially diluted compound to your final experimental volume, ensuring the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%).

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store for later use.

Troubleshooting Guides

Issue 1: Precipitate forms when diluting the DMSO stock solution into aqueous media.

  • Possible Cause A: Poor Solubility. The aqueous solubility of this compound may be limited.

    • Solution: Try a lower final concentration of this compound. Increase the percentage of DMSO in the final solution if your experimental system can tolerate it, but be mindful of solvent toxicity. Some formulations for in vivo use include co-solvents like PEG300 and Tween-80 to improve solubility; however, their suitability for in vitro assays must be empirically determined.

  • Possible Cause B: Temperature Shock. Adding a cold stock solution to warmer aqueous media can sometimes cause precipitation.

    • Solution: Ensure both the stock solution and the aqueous medium are at room temperature before mixing.

Issue 2: Loss of compound activity over the duration of a long-term experiment (e.g., >24 hours).

  • Possible Cause: Compound Degradation. this compound may not be stable in your cell culture medium at 37°C for extended periods.

    • Solution 1: Replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent effective concentration.

    • Solution 2: If possible, shorten the duration of the experiment.

    • Solution 3: As a control, incubate this compound in your cell-free media for the duration of your experiment and then test its activity in a short-term assay to assess for degradation.

Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2_inactive TYK2 (inactive) JAK_partner_inactive JAK Partner (e.g., JAK1, JAK2) TYK2_active TYK2 (active) Receptor->TYK2_active 2. Activation JAK_partner_active JAK Partner (active) Receptor->JAK_partner_active STAT_inactive STAT (inactive) TYK2_active->STAT_inactive 3. Phosphorylation JAK_partner_active->STAT_inactive STAT_active STAT (phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 4. Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression 5. Nuclear Translocation Tyk2_IN_5 This compound Tyk2_IN_5->TYK2_active Inhibition Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stock Verify Stock Solution (Concentration, Storage) Start->Check_Stock Prep_Method Review Working Solution Preparation Check_Stock->Prep_Method Fresh_Prep Are you preparing it fresh daily? Prep_Method->Fresh_Prep Precipitation Observe for Precipitation During Dilution? Fresh_Prep->Precipitation Yes Make_Fresh Action: Prepare fresh working solutions for every experiment. Fresh_Prep->Make_Fresh No Assay_Duration Is the assay duration long (>24h)? Precipitation->Assay_Duration No Adjust_Dilution Action: Adjust dilution protocol. (e.g., serial dilution, lower concentration) Precipitation->Adjust_Dilution Yes Replenish_Compound Action: Replenish compound during the experiment. Assay_Duration->Replenish_Compound Yes Other_Factors Investigate other experimental variables (e.g., cells, reagents). Assay_Duration->Other_Factors No Make_Fresh->Precipitation Adjust_Dilution->Assay_Duration Replenish_Compound->Other_Factors

References

Technical Support Center: Species-Specific Potency of Tyk2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tyrosine Kinase 2 (Tyk2) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to species-specific differences in inhibitor potency observed during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Tyk2 inhibitor significantly less potent in mouse models compared to human cell-based assays?

A1: This is a frequently observed issue. The primary reason often lies in a single amino acid difference within the ATP-binding site of the Tyk2 kinase domain.[1][2] Human Tyk2 possesses an isoleucine at position 960 (I960), whereas many preclinical species, including mice, rats, dogs, and macaques, have a valine (V) at the corresponding position.[1][3] For ATP-competitive inhibitors, this I960V substitution can reduce binding affinity and lead to a functionally relevant drop in potency.[1][2][3]

  • Troubleshooting Steps:

    • Check Inhibitor Type: Determine if your inhibitor is ATP-competitive or allosteric. Allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, like Deucravacitinib (BMS-986165), may be less affected by this specific amino acid variance.[4][5]

    • Sequence Alignment: Confirm the amino acid sequence of the Tyk2 kinase domain in your chosen preclinical species and compare it to the human sequence.

    • Consider a Humanized Model: For ATP-competitive compounds, using a genetically engineered mouse model, such as a Tyk2 V980I knock-in mouse (murine numbering), can provide a more accurate representation of the expected human target engagement and potency.[1][3]

Q2: My inhibitor shows good stability in human liver microsomes but is rapidly cleared in vivo in rats. What could be the cause?

A2: Significant variations in drug metabolism across species are common and are often driven by differences in Cytochrome P450 (CYP) enzyme activity and expression.[6][7] While an inhibitor may be stable against human CYP enzymes, it could be a substrate for a highly active CYP isoform in rats. For example, Deucravacitinib is primarily metabolized by CYP1A2 in humans.[4][8] If a preclinical species has a highly efficient ortholog of this enzyme or utilizes a different primary metabolic pathway, in vivo clearance can be dramatically different.

  • Troubleshooting Steps:

    • Cross-Species Microsome Stability: Perform in vitro metabolic stability assays using liver microsomes from all relevant preclinical species (mouse, rat, dog, etc.) in addition to human microsomes. This can help identify species-specific metabolic liabilities early.

    • CYP Reaction Phenotyping: Use recombinant CYP enzymes or specific chemical inhibitors to identify which CYP isoforms are responsible for metabolizing your compound in each species.

    • Pharmacokinetic (PK) Studies: Conduct pilot PK studies in different species to directly measure clearance, half-life, and exposure before initiating large-scale efficacy studies.

Q3: How can I confirm that the observed in vivo effect is due to on-target Tyk2 inhibition when potency varies between species?

A3: This requires correlating pharmacokinetic (PK) data with pharmacodynamic (PD) marker engagement.

  • Troubleshooting Steps:

    • Measure Target Engagement: In your in vivo model, measure the inhibition of Tyk2 signaling by assessing the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. For Tyk2, this typically involves measuring phospho-STAT4 (pSTAT4) in response to IL-12 stimulation or pSTAT3 in response to IL-23.[9][10][11]

    • Establish PK/PD Relationship: Collect plasma samples to measure drug exposure at the same time points you assess pSTAT inhibition. This will help you determine the concentration of the inhibitor required to engage the target in that specific species.

    • Use a Negative Control: A structurally similar but inactive analogue of your inhibitor can help confirm that the observed effects are not due to off-target activities.

    • Leverage Humanized Models: As mentioned in A1, using a humanized Tyk2 knock-in mouse model can help validate that the efficacy is linked to the inhibition of the human-like target.[3]

Quantitative Data on Tyk2 Inhibitor Potency

The following tables summarize the potency of various Tyk2 inhibitors across different species and assay formats. This data highlights the impact of both the specific inhibitor and the species being tested.

Table 1: Biochemical Potency of Tyk2 Inhibitors

Inhibitor Target Domain Species Assay Type Potency (IC50 / Ki) Reference(s)
Deucravacitinib (BMS-986165) JH2 (Allosteric) Human Biochemical (Ki) 0.02 nM [12]
NDI-031407 Not Specified Human Radiometric (Ki) 0.2 nM [10]
PF-06673518 JH1 (ATP-Competitive) Human Biochemical (IC50) ~10-400 nM (range for analogs) [1]
PF-06673518 JH1 (ATP-Competitive) Mouse Biochemical (IC50) Significantly higher than human [1]

| A-005 | JH2 (Allosteric) | Not Specified | Biochemical | Nanomolar range |[13] |

Table 2: Cellular Potency of Tyk2 Inhibitors

Inhibitor Species Assay System Stimulation Endpoint Potency (IC50 / EC50) Reference(s)
Deucravacitinib Human Whole Blood IFN-α STAT Phosphorylation 13 nM (EC50) [12]
Deucravacitinib Human T-cells IL-2 (JAK1/3) STAT Phosphorylation ~2.6 µM [12][14]
Deucravacitinib Human TF-1 cells EPO (JAK2) STAT Phosphorylation ~39 µM [12][14]
NDI-031407 Human PBMCs IL-12 pSTAT4 0.10 µM [10]
NDI-031407 Human Whole Blood IL-12 IFNγ Production 0.7 µM [10]
NDI-031407 Mouse Whole Blood IL-12 IFNγ Production 3.8 µM [10]
PF-06673518 Human Leukocytes IL-12 pSTAT4 145 nM [1][3]
PF-06673518 Mouse (WT) Leukocytes IL-12 pSTAT4 1,285 nM [1][3]
PF-06673518 Mouse (V980I KI) Leukocytes IL-12 pSTAT4 325 nM [1]
Tofacitinib Human Leukocytes IL-12 pSTAT4 1,400 nM [3]

| Tofacitinib | Mouse | Leukocytes | IL-12 | pSTAT4 | 2,000 nM |[3] |

Experimental Protocols

1. Protocol: Whole Blood Phospho-STAT Assay

This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation directly in a physiologically relevant matrix.

  • Objective: To determine the cellular IC50 of a Tyk2 inhibitor against IL-12 or IFN-α signaling.

  • Materials:

    • Freshly drawn heparinized whole blood from human or preclinical species.

    • Tyk2 inhibitor stock solution (in DMSO).

    • Recombinant human/murine IL-12 or IFN-α.

    • Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III).

    • Fluorochrome-conjugated antibodies against phospho-STAT4 (for IL-12) or phospho-STAT3/5 (for IFN-α).

    • Flow cytometer.

  • Methodology:

    • Aliquot 100 µL of whole blood into 96-well plates.

    • Add serial dilutions of the Tyk2 inhibitor (e.g., 1 µL of 100x stock) to the wells. Incubate for 30-60 minutes at 37°C.

    • Add the cytokine stimulant (e.g., IL-12 to a final concentration of 10 ng/mL) and incubate for 15-20 minutes at 37°C.

    • Immediately fix the cells by adding pre-warmed Lyse/Fix buffer. Incubate for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold Perm Buffer. Incubate on ice for 30 minutes.

    • Wash the cells with staining buffer (e.g., PBS with 2% FBS).

    • Add the phospho-STAT antibody and incubate in the dark for 60 minutes at room temperature.

    • Wash the cells again and resuspend in staining buffer.

    • Acquire data on a flow cytometer, gating on the lymphocyte or monocyte population.

    • Analyze the median fluorescence intensity (MFI) of the pSTAT signal and plot the dose-response curve to calculate the IC50.

2. Protocol: IL-23-Induced Psoriasis Mouse Model

This in vivo model assesses the efficacy of a Tyk2 inhibitor in a disease-relevant context driven by a Tyk2-dependent cytokine.[10]

  • Objective: To evaluate the in vivo efficacy of a Tyk2 inhibitor in reducing IL-23-mediated skin inflammation.

  • Materials:

    • BALB/c or C57BL/6 mice.

    • Recombinant murine IL-23.

    • Tyk2 inhibitor formulated for oral or topical administration.

    • Vehicle control.

    • Calipers for measuring ear thickness.

  • Methodology:

    • Administer the Tyk2 inhibitor or vehicle to the mice (e.g., once or twice daily via oral gavage) starting on Day 0.

    • On Day 0, inject 20 µL of PBS containing IL-23 (e.g., 0.5 µg) intradermally into the right ear pinna. Inject the left ear with PBS as a control.

    • Repeat the IL-23 injection every other day for the duration of the study (e.g., up to 9 days).

    • Measure the thickness of both ears daily using digital calipers. The change in ear thickness (right ear - left ear) is the primary efficacy endpoint.

    • At the end of the study, ears can be collected for histological analysis (H&E staining) to assess acanthosis and inflammatory infiltrate, or for qPCR/ELISA to measure inflammatory cytokine levels (e.g., IL-17A, IL-22).

Visualizations

TYK2_Signaling_Pathway cytokine IL-12, IL-23, Type I IFN receptor Cytokine Receptor (e.g., IL-12R, IFNAR) cytokine->receptor 1. Binding tyk2 TYK2 receptor->tyk2 2. Activation jak2 JAK2 receptor->jak2 2. Activation stat STATs (e.g., STAT4, STAT3) tyk2->stat 3. Phosphorylation jak2->stat 3. Phosphorylation dimer STAT Dimer stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation gene Gene Transcription (Inflammatory Response) nucleus->gene inhibitor Tyk2 Inhibitor inhibitor->tyk2 Inhibition

Caption: The TYK2 signaling cascade, a key pathway in autoimmune diseases.

Experimental_Workflow start Start: New Tyk2 Inhibitor biochem Step 1: Biochemical Assays (Human & Preclinical Species Tyk2) start->biochem cellular Step 2: Cellular Assays (Whole Blood pSTAT) biochem->cellular decision Potency Shift Identified? cellular->decision pk Step 3: In Vivo PK (Mouse, Rat, Dog) efficacy Step 4: In Vivo Efficacy (e.g., Psoriasis Mouse Model) pk->efficacy end End: Candidate Selection efficacy->end decision->pk No humanized Step 5: Test in Humanized Tyk2 Mouse Model decision->humanized Yes humanized->efficacy

Caption: Workflow for evaluating species-specific potency of Tyk2 inhibitors.

Troubleshooting_Logic start Problem: Low In Vivo Efficacy in Mouse Model q1 Is inhibitor potent in human cellular assays? start->q1 a1_no Issue is likely overall compound potency, not species-specificity. q1->a1_no No q2 Is inhibitor ATP-competitive? q1->q2 Yes a2_yes Cause: Likely I960V variance. Solution: Use humanized (V980I) mouse model. q2->a2_yes Yes q3 Does mouse show low drug exposure (PK)? q2->q3 No / Allosteric a3_yes Cause: Rapid metabolism in mouse. Solution: Perform cross-species metabolic stability tests. q3->a3_yes Yes a3_no Issue may be target-unrelated or model-specific. Investigate PK/PD relationship. q3->a3_no No

Caption: A logic diagram for troubleshooting low in vivo Tyk2 inhibitor efficacy.

References

Navigating In Vivo Studies with Tyk2-IN-5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the selective Tyk2 inhibitor, Tyk2-IN-5, in preclinical in vivo studies, careful consideration of its administration, potential toxicities, and monitoring is paramount for generating robust and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (Tyk2).[1][2][3][4] It specifically targets the pseudokinase (JH2) domain of Tyk2, which is an allosteric binding site. This selective inhibition blocks the signaling of key cytokines involved in immune and inflammatory responses, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[5][6][7] By targeting the JH2 domain, this compound offers high selectivity for Tyk2 over other Janus kinases (JAKs), potentially minimizing off-target effects.

Q2: How should this compound be formulated for oral administration in rodents?

A2: this compound is a poorly water-soluble compound. For oral gavage in rodents, a common approach for such kinase inhibitors is to prepare a suspension. A frequently used vehicle for preclinical studies consists of 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.[8] It is crucial to ensure the suspension is homogenous before each administration. For initial solubility testing, dissolving the compound in a 50:50 DMSO:corn oil mixture and then diluting to the final desired concentration with the final DMSO concentration being less than 1% is a possible strategy.[9] Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Q3: What are the potential in vivo toxicities associated with this compound?

A3: While specific public data on the in vivo toxicity of this compound is limited, potential adverse effects can be extrapolated from the broader class of JAK and Tyk2 inhibitors. Due to its high selectivity for Tyk2's JH2 domain, this compound is expected to have a more favorable safety profile compared to less selective JAK inhibitors. However, researchers should remain vigilant for potential class-related toxicities, which may include:

  • Immunosuppression-related infections: As Tyk2 is involved in immune signaling, there is a theoretical risk of increased susceptibility to infections.

  • Hematological effects: While less likely with highly selective Tyk2 inhibitors, monitoring for changes in blood cell counts is prudent.

  • Cardiovascular effects: Some kinase inhibitors have been associated with cardiovascular toxicities.[10][11][12] Preclinical cardiovascular safety assessments are advisable for novel kinase inhibitors.

It is important to note that a study on a Tyk2 degrader, which is a different molecule but targets the same protein, showed no apparent toxicity in a murine psoriasis model. This suggests that selective Tyk2 modulation may be well-tolerated.

Q4: What are the key parameters to monitor during an in vivo study with this compound?

A4: A comprehensive in vivo study should include regular monitoring of:

  • Clinical Observations: Daily observation of animals for any changes in behavior, appearance (e.g., ruffled fur), activity levels, and food/water intake.

  • Body Weight: Record body weight at least twice weekly to detect any significant weight loss, which can be an early indicator of toxicity.

  • Hematology and Clinical Chemistry: At the termination of the study, or at interim points for longer studies, collect blood for complete blood counts (CBC) and serum chemistry analysis to assess organ function (liver, kidney) and hematological parameters.

  • Histopathology: At necropsy, collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination to identify any microscopic changes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor oral bioavailability or high variability in plasma exposure. Improper formulation; poor solubility of this compound.Ensure the suspension is homogenous and well-mixed before each gavage. Consider alternative vehicle formulations, such as those including a small percentage of a solubilizing agent like DMSO (final concentration <1%).[9] Micronization of the compound can also improve dissolution.
Unexpected animal morbidity or mortality. Acute toxicity of the compound or vehicle.Review the administered dose. If toxicity is suspected, perform a dose-range finding study to determine the maximum tolerated dose (MTD). Ensure the vehicle is well-tolerated by including a vehicle-only control group.
Weight loss or reduced food intake in the treated group. Compound-related toxicity or poor palatability of the formulation.Monitor food intake more closely. If toxicity is the suspected cause, consider dose reduction. If palatability is an issue with voluntary dosing methods, ensure accurate oral gavage technique.
Lack of efficacy in a relevant disease model. Sub-therapeutic dosing; poor exposure.Measure plasma concentrations of this compound to confirm adequate exposure. If exposure is low, consider increasing the dose or optimizing the formulation to improve absorption.
Inconsistent results between experiments. Variability in formulation preparation; inconsistent gavage technique; animal health status.Standardize the formulation and administration protocol. Ensure all animals are healthy and from a reliable source. Randomize animals to treatment groups.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Rat Adjuvant Arthritis Model

Dose (mg/kg)AdministrationEfficacy
5Oral, twice daily for 20 daysDemonstrated full efficacy to prevent paw swelling.[1]
10Oral, twice daily for 20 daysDemonstrated full efficacy to prevent paw swelling.[1]

Table 2: In Vivo Pharmacodynamic Effect of this compound in a Rat IL-12/IL-18 Induced IFNγ Model

Dose (mg/kg)AdministrationInhibition of IFNγ Production
1Single oral dose45%[1]
10Single oral dose77%[1]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)AdministrationBioavailability
Rat10Single oral dose114%[1]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Toxicity Assessment of this compound in Rodents

  • Animal Model: Select a suitable rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Acclimatize animals for at least one week before the start of the study.

  • Dose Formulation: Prepare the this compound formulation and the vehicle control as described in the FAQ section. Ensure sterility for any parenteral routes, though this compound is orally active.

  • Dose Administration: Administer this compound and vehicle via oral gavage at the desired dose levels. The volume administered should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).

  • Clinical Monitoring: Conduct daily cage-side observations for any signs of toxicity, including changes in posture, activity, breathing, and presence of piloerection or diarrhea. Record body weights at least twice a week.

  • Blood Collection and Analysis: At the end of the study, collect blood via cardiac puncture under terminal anesthesia. Perform a complete blood count (CBC) and a comprehensive serum chemistry panel.

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs and tissues, fix them in 10% neutral buffered formalin, and process for histopathological examination by a qualified veterinary pathologist.

Protocol 2: Pharmacodynamic Assay for this compound Activity In Vivo (IL-12/IL-18 Induced IFNγ Production)

  • Animal Model: Use Lewis male rats.

  • Compound Administration: Administer a single oral dose of this compound at desired concentrations (e.g., 1 and 10 mg/kg) or vehicle control.

  • Cytokine Challenge: At a specified time post-dose (e.g., 1 hour), administer a combination of recombinant rat IL-12 and IL-18 intraperitoneally to induce IFNγ production.

  • Blood Collection: At a peak time for IFNγ production (e.g., 6-8 hours post-cytokine challenge), collect blood from the animals.

  • IFNγ Measurement: Prepare serum from the collected blood and measure the concentration of IFNγ using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the levels of IFNγ in the this compound treated groups to the vehicle-treated group to determine the percentage of inhibition.

Visualizations

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activates JAK JAK (JAK1 or JAK2) Cytokine_Receptor->JAK Activates Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binds STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Immune Response) Nucleus->Gene_Expression Regulates Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibits

Caption: Tyk2 Signaling Pathway and the inhibitory action of this compound.

In_Vivo_Toxicity_Workflow Start Start: Animal Acclimatization Formulation Prepare this compound and Vehicle Formulations Start->Formulation Grouping Randomize Animals into Treatment Groups Formulation->Grouping Dosing Daily Oral Gavage Grouping->Dosing Monitoring Daily Clinical Observations & Bi-weekly Body Weights Dosing->Monitoring Repeat for study duration Endpoint End of Study Monitoring->Endpoint Blood_Collection Terminal Bleed: CBC & Serum Chemistry Endpoint->Blood_Collection Necropsy Gross Necropsy & Organ Collection Endpoint->Necropsy Data_Analysis Data Analysis & Reporting Blood_Collection->Data_Analysis Histopathology Histopathological Examination Necropsy->Histopathology Histopathology->Data_Analysis

Caption: General workflow for in vivo toxicity assessment of this compound.

References

Tyk2-IN-5 inactive in my cellular assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the cellular activity of Tyk2-IN-5. This document provides structured troubleshooting advice, frequently asked questions, and detailed experimental protocols to help identify and resolve common problems.

Troubleshooting Guide

Q: Why is this compound inactive in my cellular assay?

A: It is a common challenge in drug discovery that a compound with high biochemical potency may exhibit reduced or no activity in a cellular context.[1][2] This discrepancy can arise from numerous factors related to the compound itself, the experimental setup, or the specific biology of the cell system. This compound is a potent, allosteric inhibitor that selectively targets the pseudokinase (JH2) domain of Tyk2.[3][4] Its unique mechanism means that specific assay conditions are critical for observing its inhibitory effect.

Below is a step-by-step guide to troubleshoot the lack of activity.

Before troubleshooting complex biological parameters, it is crucial to confirm that the inhibitor is of high quality and handled correctly.

  • Solubility: Ensure this compound is fully dissolved. The compound is soluble in DMSO.[5] Visually inspect your stock solution for any precipitation. If solubility is an issue, try gentle warming or sonication. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and does not cause the compound to precipitate.

  • Storage and Stability: this compound stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[3] Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot the stock solution upon first use.

  • Purity and Identity: If possible, verify the purity and identity of your compound stock using analytical methods like LC-MS or NMR.

The most common source of inactivity lies in the specifics of the assay design.

  • Cell Line Selection: The chosen cell line must express all the necessary components of the signaling pathway.

    • Target Expression: Confirm that your cell line expresses Tyk2.

    • Receptor Expression: The cells must express the appropriate cytokine receptors (e.g., IFNAR1/IFNAR2 for Type I IFN, IL-12Rβ1/TYK2 for IL-12, IL-23R/IL-12Rβ1 for IL-23).

    • Downstream Machinery: The corresponding JAK partner (e.g., JAK1 for Type I IFN, JAK2 for IL-12/IL-23) and STAT proteins (e.g., STAT1/3 for IFN-α, STAT4 for IL-12) must be present and functional.[6][7]

  • Cytokine Stimulation: this compound will only show activity if the Tyk2 pathway is properly activated. Tyk2 is essential for signaling downstream of IL-12, IL-23, and Type I interferons (IFN-α, IFN-β).[7][8][9]

    • Correct Cytokine: Are you using a Tyk2-dependent cytokine? Using a cytokine like IL-6, which has a less critical dependence on Tyk2's kinase activity in some contexts, may not reveal the inhibitor's potency.[6]

    • Cytokine Potency: Verify the activity of your cytokine stock. Use a concentration that elicits a sub-maximal response (e.g., EC50-EC80) to ensure the assay window is sensitive enough to detect inhibition.

  • Inhibitor Concentration and Incubation Time:

    • Concentration Range: this compound has a reported cellular IC50 of 25 nM for IFNα-induced signaling.[3] Ensure your dose-response curve covers a sufficiently wide range (e.g., from 1 nM to 10 µM) to capture the full inhibitory effect.

    • Pre-incubation Time: As an allosteric inhibitor, this compound may require time to engage with the Tyk2 pseudokinase domain and stabilize the inactive conformation. A pre-incubation period of 1-2 hours before cytokine stimulation is recommended.

  • Assay Readout: The method used to measure pathway inhibition must be sensitive and specific.

    • Phospho-STAT Measurement: The most direct readout is the phosphorylation of downstream STAT proteins. Western blotting or flow cytometry for p-STATs are standard methods.

    • Reporter Assays: Luciferase reporter assays driven by STAT-responsive elements (e.g., ISRE for Type I IFN) are highly sensitive.

    • Timing: Ensure you are measuring the readout at the peak of its activation. Phospho-STAT signals are often transient, peaking between 15 and 60 minutes after cytokine stimulation.

If the experimental design is sound, the issue may lie with cell-specific factors.

  • Cell Permeability: While this compound is reported to be orally active in animal models, suggesting good cell permeability, this can vary between cell types.[3]

  • Efflux Pumps: Some cell lines, particularly those derived from tumors, may overexpress efflux pumps (e.g., P-glycoprotein) that actively remove small molecules from the cell, preventing them from reaching their target. This can be tested using known efflux pump inhibitors.

Troubleshooting Flowchart

This decision tree provides a logical workflow for diagnosing the issue.

TroubleshootingFlowchart start This compound Inactive q_compound Compound Integrity Verified? start->q_compound a_check_compound Action: Check solubility. Prepare fresh stock from powder. Verify storage conditions. Consider analytical validation (LC-MS). q_compound->a_check_compound No q_assay_design Assay Design Correct? q_compound->q_assay_design Yes a_check_compound->q_compound fail Issue Persists: Contact Technical Support a_check_compound->fail a_check_assay Action: Review cell line (Tyk2/receptor expression). Verify cytokine choice (IL-12, IL-23, IFNα). Optimize cytokine concentration & pre-incubation time. Confirm readout sensitivity. q_assay_design->a_check_assay No q_cellular_factors Cellular Factors Investigated? q_assay_design->q_cellular_factors Yes a_check_assay->q_assay_design a_check_assay->fail a_check_cellular Action: Confirm Tyk2 protein expression via Western Blot. Test for efflux using known inhibitors. Try a different, validated cell line. q_cellular_factors->a_check_cellular No success Problem Resolved q_cellular_factors->success Yes a_check_cellular->q_cellular_factors a_check_cellular->fail

Caption: A decision tree to guide troubleshooting for this compound inactivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? this compound is a potent and selective allosteric inhibitor of Tyk2. It binds to the pseudokinase (JH2) domain, which is a regulatory domain that lacks catalytic activity.[3][4] This binding stabilizes an inactive conformation of Tyk2, preventing the adjacent catalytic (JH1) domain from becoming activated upon cytokine receptor engagement.[4][10]

Q2: Which cytokine signaling pathways are dependent on Tyk2? Tyk2 plays a critical role in mediating the signaling of several key cytokines involved in immune responses.[7] The pathways most dependent on Tyk2 are:

  • Interleukin-12 (IL-12): Pairs with JAK2 to phosphorylate STAT4.[7]

  • Interleukin-23 (IL-23): Pairs with JAK2 to phosphorylate STAT3.

  • Type I Interferons (IFN-α, IFN-β): Pairs with JAK1 to phosphorylate STAT1 and STAT3.[7]

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane receptor Cytokine Receptor (e.g., IFNAR1/2, IL-12R) Tyk2 Tyk2 (JH2 JH1) receptor->Tyk2 2. Activates JAK_partner JAK Partner (JAK1 or JAK2) Tyk2->JAK_partner trans-phosphorylation STAT STAT Protein Tyk2->STAT 3. Phosphorylate JAK_partner->STAT 3. Phosphorylate cytokine Cytokine (IFNα, IL-12, IL-23) cytokine->receptor 1. Binds pSTAT p-STAT STAT->pSTAT nucleus Nucleus pSTAT->nucleus 4. Dimerizes & Translocates gene_transtranscription gene_transtranscription nucleus->gene_transtranscription gene_transcription Gene Transcription inhibitor This compound inhibitor->Tyk2:JH2 Binds to JH2, prevents activation

Caption: Tyk2-mediated cytokine signaling and the inhibitory mechanism of this compound.

Q3: What are appropriate positive and negative controls for my experiment?

  • Positive Control (Inhibitor): Use a well-characterized, broad-spectrum JAK inhibitor (e.g., Tofacitinib) to confirm that the signaling pathway in your cells is druggable.

  • Positive Control (Pathway Activation): A vehicle-treated (e.g., DMSO) sample stimulated with the cytokine is the primary positive control to define the maximum signal window.

  • Negative Control: A vehicle-treated, unstimulated sample is the negative control to establish the baseline signal.

Q4: What are the reported IC50 values for this compound? The potency of this compound has been characterized in both biochemical and cellular assays.

Assay TypeTarget/PathwayPotency ValueReference
Biochemical (Binding)Tyk2 JH2 DomainKᵢ = 0.086 nM[3]
Cellular (Signaling)IFNα-induced signalingIC₅₀ = 25 nM[3]
Cellular (Signaling)JAK1-3 dependent pathwaysIC₅₀ > 12.5 µM[3]

Q5: How should I prepare and store this compound stock solutions?

  • Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the solid compound in 100% DMSO.

  • Storage: Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles. Store at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage.[3]

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in cell culture medium. Ensure the final DMSO concentration in the assay is consistent across all wells and non-toxic to the cells (typically ≤0.5%).

Experimental Protocols & Workflow

General Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Analysis seed_cells 1. Seed Cells (e.g., 24h prior) pre_treat 3. Pre-treat Cells with this compound (1-2 hours) seed_cells->pre_treat prep_inhibitor 2. Prepare Inhibitor Serial Dilutions prep_inhibitor->pre_treat stimulate 4. Stimulate Cells with Cytokine (15-30 min) pre_treat->stimulate lyse 5. Lyse Cells or Fix/Permeabilize stimulate->lyse assay 6. Perform Readout (Western Blot, etc.) lyse->assay analyze 7. Analyze Data (Dose-Response Curve) assay->analyze

Caption: A typical experimental workflow for testing this compound activity.

Protocol 1: Western Blot for Phospho-STAT

This protocol describes a method to assess Tyk2 inhibition by measuring the phosphorylation of a downstream STAT protein.

  • Cell Seeding: Seed cells (e.g., HEK-Blue™ IFN-α/β cells, PBMCs) in a 12-well or 6-well plate and grow to 80-90% confluency. Serum-starve cells for 4-6 hours if necessary to reduce baseline signaling.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free media. Remove the old media from cells and add the inhibitor-containing media. Incubate for 1-2 hours at 37°C. Include a vehicle (DMSO) control.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., human IFN-α at 1000 U/mL) directly to the wells to achieve the final desired concentration. Incubate for the optimal time to induce STAT phosphorylation (typically 15-30 minutes). Include an unstimulated, vehicle-treated control well.

  • Cell Lysis: Place the plate on ice, aspirate the media, and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against the phosphorylated STAT of interest (e.g., anti-p-STAT1 Tyr701) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT or a housekeeping protein like β-actin or GAPDH.

Protocol 2: ISRE-Luciferase Reporter Gene Assay for IFN-α Signaling

This protocol uses a reporter cell line to provide a quantitative measure of pathway inhibition.

  • Cell Seeding: Seed HEK-Blue™ IFN-α/β cells (or a similar reporter line) into a 96-well white, clear-bottom plate at a density that will result in ~90% confluency on the day of the assay.

  • Inhibitor Pre-treatment: The next day, prepare serial dilutions of this compound in fresh culture media. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add IFN-α to the wells at an EC80 concentration. Incubate for 6-18 hours at 37°C to allow for reporter gene expression.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., Promega Bright-Glo™, Thermo Fisher ONE-Glo™).

    • Add the reagent to each well.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background signal (unstimulated wells) and normalize the data to the vehicle-treated, stimulated wells (100% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.

References

Technical Support Center: Tyk2-IN-5 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for measuring Tyk2-IN-5 target engagement. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, selective, and orally active inhibitor of Tyrosine Kinase 2 (Tyk2).[1] It functions by targeting the JH2 pseudokinase domain of Tyk2, which is structurally distinct from the active kinase domains of other Janus kinase (JAK) family members.[1][2] This allosteric inhibition mechanism prevents the conformational changes required for the activation of the Tyk2 kinase domain, thereby blocking downstream signaling.[3][4]

Q2: What is the primary signaling pathway modulated by this compound?

A2: this compound modulates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[5] Tyk2 is a key intracellular enzyme that associates with the receptors for several cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[6][7][8] By inhibiting Tyk2, this compound blocks the phosphorylation and activation of downstream STAT proteins, which in turn prevents the transcription of pro-inflammatory genes.[9]

Q3: What are the primary methods for measuring this compound target engagement in cells?

A3: The primary methods for measuring this compound target engagement in a cellular context are:

  • NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay: A quantitative, live-cell assay that measures the binding of this compound to Tyk2-NanoLuc® fusion protein by competitive displacement of a fluorescent tracer.[10][11][12]

  • Cellular Thermal Shift Assay (CETSA): A label-free method that assesses target engagement by measuring the increased thermal stability of Tyk2 upon ligand binding.[13][14][15][16][17]

  • Phospho-STAT Western Blotting: A functional assay that measures the inhibition of Tyk2 activity by quantifying the reduction in cytokine-induced phosphorylation of downstream STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT4).[18]

Q4: How can I assess the selectivity of this compound against other JAK family members?

A4: The selectivity of this compound can be assessed by comparing its potency (IC50 or Ki values) against Tyk2 with its potency against other JAK kinases (JAK1, JAK2, JAK3). This can be done using in vitro kinase assays or cellular assays with cell lines expressing the respective kinases.[1] this compound has been reported to have IC50 values greater than 2 µM for JAK1-3, demonstrating high selectivity for Tyk2.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueAssay ConditionSource
Ki (Tyk2 JH2) 0.086 nMIn vitro binding assay[1]
IC50 (IFNα-induced signaling) 25 nMCellular assay[1]
IC50 (JAK1, JAK2, JAK3) >2 µMIn vitro kinase assays[1]

Experimental Protocols & Troubleshooting Guides

NanoBRET™ Target Engagement (TE) Assay

This assay quantitatively measures the affinity of this compound for Tyk2 in live cells.[11]

Experimental Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a Tyk2-NanoLuc® fusion vector and a transfection carrier DNA.[19]

  • Cell Plating: Seed the transfected cells into 96-well plates.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a specified period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the BRET signal using a luminometer.[20]

  • Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.

Troubleshooting Guide:

IssuePossible CauseRecommendation
Low BRET Signal - Poor transfection efficiency- Low expression of Tyk2-NanoLuc® fusion protein- Degraded substrate or tracer- Optimize transfection protocol- Confirm protein expression via Western blot- Use fresh reagents
High Variability - Inconsistent cell seeding- Pipetting errors- Ensure uniform cell suspension before seeding- Use calibrated pipettes and proper technique
No Dose-Response - this compound concentration range is too high or too low- Compound is not cell-permeable- Adjust the concentration range of this compound- Verify the cell permeability of the compound
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of this compound to Tyk2 in a cellular environment without the need for labels.[15]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized Tyk2) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble Tyk2 at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble Tyk2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Troubleshooting Guide:

IssuePossible CauseRecommendation
No Thermal Shift Observed - Insufficient compound concentration- Weak binding affinity- Inappropriate temperature range- Increase the concentration of this compound- This method may not be sensitive enough for weak binders- Optimize the temperature gradient
High Background in Western Blot - Non-specific antibody binding- Incomplete protein precipitation- Optimize antibody concentration and blocking conditions- Ensure complete cell lysis and proper centrifugation
Inconsistent Results - Uneven heating of samples- Variations in cell density- Use a thermal cycler with a precise temperature gradient- Normalize cell numbers before treatment
Phospho-STAT Western Blotting

This functional assay assesses the downstream consequences of Tyk2 inhibition.

Experimental Protocol:

  • Cell Culture and Starvation: Culture appropriate cells (e.g., PBMCs, cell lines expressing the relevant cytokine receptors) and serum-starve them to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-12, IL-23, or IFNα) to activate the Tyk2 signaling pathway.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1) and total STAT proteins as a loading control.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of STAT phosphorylation by this compound.

Troubleshooting Guide:

IssuePossible CauseRecommendation
No Cytokine-Induced STAT Phosphorylation - Inactive cytokine- Low receptor expression- Incorrect stimulation time- Use a fresh aliquot of cytokine and verify its activity- Confirm receptor expression on the cell line- Optimize the duration of cytokine stimulation
High Basal STAT Phosphorylation - Incomplete serum starvation- Autocrine signaling- Increase the duration of serum starvation- Wash cells before inhibitor treatment
Weak Phospho-STAT Signal - Insufficient cytokine concentration- Short stimulation time- Inefficient antibody- Increase cytokine concentration- Optimize stimulation time- Use a validated, high-affinity phospho-specific antibody

Visualizations

Tyk2_Signaling_Pathway Tyk2 Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK_partner JAK Partner (JAK1 or JAK2) Receptor->JAK_partner Activates STAT STAT Tyk2->STAT Phosphorylates JAK_partner->STAT Phosphorylates Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibits pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Induces

Caption: The Tyk2 signaling pathway and the inhibitory action of this compound.

NanoBRET_Workflow NanoBRET™ Target Engagement Assay Workflow Transfect 1. Transfect cells with Tyk2-NanoLuc® vector Seed 2. Seed cells into 96-well plate Transfect->Seed Treat 3. Add this compound (serial dilution) Seed->Treat Tracer 4. Add NanoBRET™ Tracer Treat->Tracer Substrate 5. Add Nano-Glo® Substrate & Extracellular Inhibitor Tracer->Substrate Measure 6. Measure BRET signal (Luminometer) Substrate->Measure Analyze 7. Analyze data and calculate IC50 Measure->Analyze

Caption: Workflow for the NanoBRET™ Target Engagement (TE) Assay.

Troubleshooting_Logic Troubleshooting: No Target Engagement Detected Start No Target Engagement Signal Detected Check_Assay Which assay was used? Start->Check_Assay NanoBRET NanoBRET Check_Assay->NanoBRET NanoBRET CETSA CETSA Check_Assay->CETSA CETSA Phospho_STAT Phospho-STAT WB Check_Assay->Phospho_STAT Phospho-STAT Check_Transfection Verify Tyk2-NanoLuc® expression (WB) NanoBRET->Check_Transfection Check_Reagents Check tracer and substrate activity NanoBRET->Check_Reagents Check_Concentration Optimize this compound concentration range NanoBRET->Check_Concentration CETSA->Check_Concentration Check_Antibody Verify Tyk2 antibody in Western Blot CETSA->Check_Antibody Check_Temp Optimize temperature gradient CETSA->Check_Temp Phospho_STAT->Check_Concentration Check_Cytokine Verify cytokine activity and receptor expression Phospho_STAT->Check_Cytokine Check_Antibody_pSTAT Validate phospho-STAT antibody Phospho_STAT->Check_Antibody_pSTAT

Caption: A troubleshooting decision guide for lack of target engagement signal.

References

Technical Support Center: Investigating Tyk2-IN-5 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for cellular resistance to Tyk2-IN-5, a selective inhibitor of the Tyrosine Kinase 2 (TYK2) pseudokinase domain. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and orally active allosteric inhibitor of TYK2. It specifically binds to the pseudokinase (JH2) domain of TYK2.[1][2] This binding stabilizes an autoinhibitory conformation of TYK2, preventing the receptor-mediated activation of its catalytic kinase (JH1) domain.[3] By inhibiting TYK2, this compound blocks the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs), which are crucial for various immune and inflammatory responses.[4]

Q2: What are the potential mechanisms by which cell lines could develop resistance to this compound?

A2: Based on studies of other kinase inhibitors, including allosteric inhibitors, several mechanisms could lead to this compound resistance:

  • Mutations in the TYK2 Pseudokinase (JH2) Domain: Alterations in the amino acid sequence of the JH2 domain could prevent this compound from binding effectively, thereby reducing its inhibitory activity.

  • Mutations Affecting the Autoinhibitory Function: The JH2 domain naturally regulates the activity of the JH1 kinase domain.[5] Mutations that disrupt this autoinhibitory interaction could lead to constitutive activation of TYK2, making it less dependent on the conformational state stabilized by this compound.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of TYK2 signaling. For example, activation of other JAK family members or alternative pathways like the AXL/MAPK cascade has been observed in resistance to other JAK inhibitors.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor, thereby diminishing its efficacy.

  • Altered TYK2 Expression: Changes in the expression level of the TYK2 protein could also contribute to resistance.

Q3: What cell lines are suitable for studying this compound resistance?

A3: A variety of cell lines can be used, depending on the specific research question. Here are some examples:

  • T-cell lines: Kit225 and Jurkat cells are valuable for studying IL-23 and IFN-α signaling pathways, which are regulated by TYK2.[6]

  • Cancer cell lines with known TYK2 involvement: Various cancer cell lines, including those from breast, prostate, ovarian, and cervical cancers, have been shown to have aberrant TYK2 expression or signaling and can serve as models to investigate resistance.[7][8]

  • TYK2-deficient cell lines: The human cell line 11,1 is TYK2-null and can be used for reconstitution experiments with wild-type or mutant TYK2 to directly assess the impact of specific mutations on inhibitor sensitivity.[9]

Troubleshooting Guides

Problem 1: My cell line is showing reduced sensitivity to this compound over time.

Possible Cause Suggested Solution
Development of acquired resistance. 1. Confirm Resistance: Perform a dose-response assay to determine the IC50 of this compound in your current cell line and compare it to the parental, sensitive cell line. A significant increase in IC50 indicates resistance. 2. Investigate Mechanism: Analyze the resistant cells for potential resistance mechanisms (see FAQ 2). This can include sequencing the TYK2 gene (specifically the JH2 domain), performing phosphoproteomics to identify activated bypass pathways, and assessing the expression of drug transporters. 3. Cryopreserve Resistant Cells: Ensure you have a frozen stock of the confirmed resistant cell line for future experiments.
Compound instability. 1. Check Compound Integrity: Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. 2. Verify Activity: Test the compound on a known sensitive cell line to confirm its activity.
Cell line contamination or drift. 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Whenever possible, use cells from early passages to minimize genetic drift.

Problem 2: I am unable to generate a this compound resistant cell line.

Possible Cause Suggested Solution
Inappropriate starting concentration of this compound. 1. Determine Initial Dose: Start the selection process with a concentration of this compound that causes a partial growth inhibition (e.g., IC10-IC20).[10] This allows a subpopulation of cells to survive and potentially develop resistance.
Dose escalation is too rapid. 1. Gradual Increase: Increase the concentration of this compound slowly and in small increments (e.g., 1.5 to 2-fold) after the cells have recovered and are proliferating at the current concentration.[10]
Cell line is inherently resistant or has a low propensity to develop resistance. 1. Consider Alternative Cell Lines: Some cell lines may be more prone to developing resistance than others. Try generating resistant lines from multiple parental cell lines.
Insufficient time for resistance to develop. 1. Be Patient: The process of generating a stable resistant cell line can take several months of continuous culture.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a stepwise method for generating a cell line with acquired resistance to this compound.[10][11][12]

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well and standard culture plates

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

  • CO2 incubator

Procedure:

  • Determine the IC50 of the Parental Cell Line:

    • Plate the parental cells in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

    • Calculate the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in the presence of this compound at a starting concentration equal to the IC10 or IC20 of the parental line.

    • Maintain the cells in this concentration, changing the medium with fresh inhibitor every 2-3 days, until the cells resume a normal proliferation rate.

    • At each passage, cryopreserve a vial of cells.

  • Stepwise Dose Escalation:

    • Once the cells are growing steadily, increase the concentration of this compound by 1.5 to 2-fold.

    • Repeat the process of culturing the cells until they adapt to the new concentration.

    • Continue this stepwise increase in concentration. The entire process may take several months.

  • Confirmation of Resistance:

    • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response assay to determine the IC50 of the resistant cell line.

    • Compare the IC50 of the resistant line to that of the parental line to calculate the resistance factor.

Protocol 2: Characterization of Potential Resistance Mechanisms

1. Sequencing of the TYK2 Gene:

  • Isolate genomic DNA from both the parental and resistant cell lines.

  • Amplify the coding region of the TYK2 gene, with a focus on the JH2 domain, using PCR.

  • Sequence the PCR products and compare the sequences to identify any potential mutations in the resistant cell line.

2. Analysis of Bypass Signaling Pathways:

  • Culture both parental and resistant cells in the presence and absence of this compound.

  • Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins, including STATs (STAT1, STAT3, STAT4), and components of potential bypass pathways like the MAPK/ERK pathway (p-ERK) and PI3K/AKT pathway (p-AKT).

  • Alternatively, a more comprehensive phosphoproteomic analysis can be performed to identify novel activated pathways.

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Factor (Fold)
Cell Line A 2527511
Cell Line B 4052013
Cell Line C 1518012

Note: These are example values. Actual IC50 and resistance factors will vary depending on the cell line and experimental conditions.

Visualizations

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK_partner JAK Partner (JAK1/JAK2) Cytokine_Receptor->JAK_partner Activates Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Cytokine->Cytokine_Receptor Binds STAT STAT TYK2->STAT Phosphorylates JAK_partner->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Tyk2_IN_5 This compound Tyk2_IN_5->TYK2 Inhibits

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Resistance_Workflow Workflow for Generating and Characterizing this compound Resistant Cell Lines Start Parental Cell Line IC50_determination Determine Parental IC50 Start->IC50_determination Resistance_induction Culture with increasing concentrations of this compound IC50_determination->Resistance_induction Resistant_line Established Resistant Cell Line Resistance_induction->Resistant_line Months of selection Confirm_resistance Confirm Resistance (IC50 Assay) Resistant_line->Confirm_resistance Characterization Characterize Resistance Mechanism Confirm_resistance->Characterization Sequencing TYK2 Sequencing Characterization->Sequencing Western_blot Pathway Analysis (Western Blot/Phosphoproteomics) Characterization->Western_blot Efflux_assay Drug Efflux Assay Characterization->Efflux_assay

Caption: Experimental workflow for developing and analyzing this compound resistance.

References

Tyk2-IN-5 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyk2-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the handling and use of this compound, with a specific focus on addressing common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a potent, selective, and orally active inhibitor of Tyrosine Kinase 2 (Tyk2). It specifically targets the JH2 pseudokinase domain, distinguishing it from many other kinase inhibitors that target the ATP-binding site in the JH1 domain.[1] Its high selectivity makes it a valuable tool for studying autoimmune and inflammatory diseases where Tyk2-mediated cytokine signaling is crucial.[2]

Q2: What is the primary solvent for dissolving this compound? A2: The recommended primary solvent for this compound is Dimethyl sulfoxide (DMSO).[3][4]

Q3: What is the maximum solubility of this compound in DMSO? A3: The solubility of this compound in DMSO is 43.33 mg/mL, which corresponds to a concentration of 99.74 mM.[3] Please note that achieving this concentration may require sonication.[3]

Q4: How should I prepare a stock solution? A4: To prepare a stock solution, dissolve this compound powder in pure DMSO to your desired concentration (e.g., 10 mM or 100 mM). If the compound does not dissolve immediately with vortexing, use an ultrasonic bath to facilitate complete dissolution.[3] Many suppliers offer pre-dissolved solutions, such as 10 mM in 1 mL of DMSO, for convenience.[5]

Q5: How should I store the this compound stock solution? A5: Store the DMSO stock solution at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1] Aqueous solutions are not recommended for storage beyond one day.[6]

Troubleshooting Guide: Solubility Issues

Users may encounter precipitation when diluting DMSO stock solutions into aqueous media for cell-based assays or when preparing formulations for in vivo experiments. This is a common issue for compounds with low aqueous solubility.[7]

Problem: My this compound powder is not dissolving in DMSO.

  • Solution 1: Use Mechanical Agitation. Ensure you have vortexed the solution thoroughly.

  • Solution 2: Use Ultrasonication. As noted by suppliers, sonication is often necessary to achieve high concentrations in DMSO.[3] Place the vial in an ultrasonic water bath for several minutes until the solution becomes clear.

  • Solution 3: Gentle Warming. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious to avoid compound degradation.

Problem: My this compound precipitates after diluting the DMSO stock into my aqueous cell culture medium.

  • Solution 1: Lower the Final Concentration. The most common reason for precipitation is that the final concentration exceeds the aqueous solubility limit. Try performing serial dilutions to a lower final concentration.

  • Solution 2: Minimize the DMSO Percentage. While diluting, add the DMSO stock to the aqueous buffer slowly while vortexing. The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to minimize solvent effects on cells and reduce the chance of precipitation.

  • Solution 3: Use a Co-solvent Formulation. For certain applications, especially in vivo studies, a co-solvent system is required. A recommended formulation is detailed in the protocols below.[4][8]

Quantitative Solubility Data

Solvent/VehicleMolar ConcentrationMass ConcentrationNotes
DMSO99.74 mM43.33 mg/mLRequires ultrasonication.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (in vivo)≥ 5.00 mM≥ 2.17 mg/mLPrepare by adding solvents sequentially.[4][8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 434.43 g/mol ). For 1 mL of a 100 mM solution, you would need 43.44 mg.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the powder.

  • Dissolve: Vortex the mixture vigorously for 1-2 minutes.

  • Apply Sonication: Place the vial in an ultrasonic water bath. Sonicate in intervals of 5-10 minutes until the solution is completely clear and no particulates are visible.[3]

  • Store: Aliquot the clear stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[5]

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol yields a solution with a solubility of at least 2.17 mg/mL (5 mM) and is suitable for oral administration (p.o.) in animal models.[4][8]

  • Prepare Stock: Start with a high-concentration stock solution of this compound in DMSO (e.g., 21.7 mg/mL). Ensure it is fully dissolved.

  • Add Co-solvents Sequentially: For a final volume of 1 mL, follow these steps in order: a. Take 100 µL of the 21.7 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to reach the final volume of 1 mL.

  • Final Check: The final solution should be clear. If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]

  • Administration: It is recommended to prepare this working solution fresh on the day of use.[4]

Visualizations

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 activates JAK JAK STAT STAT Tyk2->STAT phosphorylates JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Gene Gene Expression pSTAT->Gene translocates to nucleus Inhibitor This compound Inhibitor->Tyk2 inhibits

Caption: Tyk2 signaling pathway and point of inhibition.

Caption: Workflow for preparing this compound solutions.

Caption: Troubleshooting logic for solubility issues.

References

Validation & Comparative

A Head-to-Head Selectivity Showdown: Tyk2-IN-5 vs. Deucravacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides an in-depth, objective comparison of the selectivity profiles of two prominent Tyrosine Kinase 2 (Tyk2) inhibitors: Tyk2-IN-5 and deucravacitinib. By examining their mechanisms of action and supporting experimental data, this document aims to equip researchers with the critical information needed to make informed decisions in their drug discovery and development endeavors.

Deucravacitinib, an orally available, allosteric inhibitor of Tyk2, has garnered significant attention for its unique mechanism of action. It selectively binds to the regulatory pseudokinase (JH2) domain of Tyk2, rather than the highly conserved ATP-binding site within the catalytic (JH1) domain.[1][2] This allosteric inhibition stabilizes an inactive conformation of the enzyme, providing a high degree of selectivity for Tyk2 over other members of the Janus kinase (JAK) family, namely JAK1, JAK2, and JAK3.[1][2][3] This high selectivity is thought to contribute to a favorable safety profile by avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.[1]

Similarly, this compound is a potent and selective Tyk2 inhibitor that also targets the JH2 pseudokinase domain.[4] This shared mechanism of targeting the less conserved regulatory domain underpins the selectivity of both compounds for Tyk2.

Quantitative Comparison of Inhibitory Potency and Selectivity

The following tables summarize the available quantitative data for this compound and deucravacitinib, allowing for a direct comparison of their potency and selectivity against Tyk2 and other JAK family kinases.

Table 1: Inhibitory Potency against Tyk2

CompoundAssay TypeTarget DomainPotency MetricValue (nM)
This compound BiochemicalTyk2 JH2Ki0.086[4]
Cellular (IFNα-induced)Tyk2IC5025[4]
Deucravacitinib Probe DisplacementTyk2IC500.2[1]
Cellular (IL-12/IL-23/IFN-α signaling)Tyk2IC502 - 19[1]
In vitro Whole Blood (IL-12 induced IFN-γ)TYK2/JAK2IC50-

Note: A direct comparison of potency is challenging due to the different assay formats and reported metrics (Ki vs. IC50). However, both compounds demonstrate high potency against Tyk2 in the nanomolar range.

Table 2: Selectivity against other Janus Kinases

CompoundTarget KinaseAssay TypeIC50 (nM)Fold Selectivity vs. Tyk2
This compound JAK1Biochemical>2000[4]>80-fold (vs. cellular IC50)
JAK2Biochemical>2000[4]>80-fold (vs. cellular IC50)
JAK3Biochemical>2000[4]>80-fold (vs. cellular IC50)
Deucravacitinib JAK1Kinase Binding>10,000[1]>50,000-fold (vs. biochemical IC50)
JAK2Kinase Binding>10,000[1]>50,000-fold (vs. biochemical IC50)
JAK3Kinase Binding>10,000[1]>50,000-fold (vs. biochemical IC50)
JAK1/3In vitro Whole Blood (IL-2 induced pSTAT5)1646[1]>100-fold greater selectivity for TYK2[1]
JAK2/2In vitro Whole Blood->2000-fold greater selectivity for TYK2[1]

Note: Deucravacitinib exhibits exceptional selectivity for Tyk2 over other JAK family members, with IC50 values for JAK1, 2, and 3 being orders of magnitude higher than for Tyk2. This compound also demonstrates significant selectivity, although the available data is less comprehensive.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the provided data. Below are descriptions of the key assays cited.

Biochemical Kinase Assays (for this compound): The inhibitory activity of this compound against the catalytic domains of JAK1, JAK2, and JAK3 was likely determined using in vitro kinase assays. In a typical protocol, a recombinant kinase is incubated with a specific substrate and ATP (often radiolabeled). The inhibitor is added at varying concentrations to determine its effect on the rate of substrate phosphorylation. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Probe Displacement Assay (for Deucravacitinib): This assay was used to determine the IC50 of deucravacitinib for Tyk2. In this method, a fluorescently labeled ligand (probe) with a known affinity for the target protein is used. The ability of the test compound (deucravacitinib) to displace the probe is measured by a change in the fluorescent signal. The IC50 value represents the concentration of the compound that displaces 50% of the bound probe.

Cellular Assays: To assess the functional activity of the inhibitors in a more physiologically relevant context, cellular assays are employed. These assays typically involve stimulating a specific cell line or primary cells with a cytokine that signals through Tyk2 (e.g., IFN-α, IL-12, IL-23). The inhibitory effect of the compound on the downstream signaling events, such as the phosphorylation of STAT proteins or the production of other cytokines (e.g., IFN-γ), is then measured.

In Vitro Whole Blood Assays (for Deucravacitinib): These assays are performed using fresh human whole blood to more closely mimic the in vivo environment.[2] For Tyk2 activity, the blood is stimulated with IL-12, and the subsequent production of IFN-γ is measured.[5] For JAK1/3 activity, stimulation with IL-2 is used to induce STAT5 phosphorylation in T cells.[5] For JAK2/2 activity, thrombopoietin (TPO) is used to stimulate STAT3 phosphorylation in platelets.[5] The IC50 values are determined by measuring the concentration of the inhibitor required to reduce the specific signaling readout by 50%.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches, the following diagrams are provided.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tyk2 Tyk2 Receptor->Tyk2 2. Activation JAK_partner JAK1/JAK2 Receptor->JAK_partner STAT STAT Tyk2->STAT 3. Phosphorylation JAK_partner->STAT pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Target Gene Transcription pSTAT->Gene 5. Translocation & Transcription Inhibitor Deucravacitinib This compound (Allosteric Inhibitors) Inhibitor->Tyk2 Inhibition

Caption: The JAK-STAT signaling pathway initiated by cytokine binding, and the inhibitory action of Tyk2-selective allosteric inhibitors.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_exvivo Ex Vivo Assays b_start Recombinant Kinases (Tyk2, JAK1, JAK2, JAK3) b_assay In vitro Kinase Assay (e.g., Probe Displacement) b_start->b_assay b_end Determine IC50 / Ki (Potency & Selectivity) b_assay->b_end c_start Cell Lines or Primary Cells c_stim Cytokine Stimulation c_start->c_stim c_assay Measure Downstream Signaling (pSTAT, etc.) c_stim->c_assay c_end Determine Cellular IC50 (Functional Potency) c_assay->c_end e_start Human Whole Blood e_stim Cytokine/Factor Stimulation e_start->e_stim e_assay Measure Pathway- Specific Readouts e_stim->e_assay e_end Determine IC50 in Physiological Matrix e_assay->e_end Inhibitor Test Inhibitor (this compound or Deucravacitinib) Inhibitor->b_assay Inhibitor->c_assay Inhibitor->e_assay

Caption: A generalized workflow for determining the selectivity profile of kinase inhibitors, from biochemical to ex vivo assays.

Conclusion

Both this compound and deucravacitinib are highly selective inhibitors of Tyk2 that achieve their selectivity through a common mechanism of allosteric inhibition by binding to the JH2 pseudokinase domain. The available data for deucravacitinib is more extensive and demonstrates an exceptional selectivity profile against other JAK family members, both in biochemical and more physiologically relevant whole blood assays. This compound also shows potent and selective inhibition of Tyk2. The choice between these or similar compounds for research and development purposes will depend on the specific experimental context, the desired level of characterization, and the specific therapeutic application. This guide provides a foundational comparison to aid in these critical decisions.

References

A Head-to-Head Battle in Inflammation: Comparing the Efficacy of Tyk2-IN-5 and Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors for autoimmune and inflammatory diseases is in a constant state of evolution. This guide provides an objective comparison of two key players: Tyk2-IN-5, a highly selective Tyrosine Kinase 2 (Tyk2) inhibitor, and tofacitinib, a broader Janus Kinase (JAK) inhibitor, with a focus on their preclinical efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

This comparative analysis synthesizes available preclinical data to offer a quantitative and methodological overview, enabling informed decisions in research and development.

At a Glance: Key Efficacy and Potency Data

To facilitate a direct comparison, the following tables summarize the in vitro potency and in vivo efficacy of this compound and tofacitinib in relevant preclinical models.

In Vitro Potency This compound Tofacitinib
Primary Target(s) Tyk2 (JH2 domain)JAK1, JAK3
Ki (Binding Affinity) 0.086 nM (Tyk2 JH2)[1]2.5 nM (JAK3)
IC50 (Enzymatic Assay) >2 µM (JAK1, JAK2, JAK3)[1]0.12 nM (JAK1), 0.069 nM (JAK2), 0.54 nM (JAK3)[2]
Cellular IC50 25 nM (IFNα-induced signaling)[1]Varies by cytokine pathway and cell type
In Vivo Efficacy (Rodent Arthritis Models) This compound Tofacitinib
Animal Model Rat Adjuvant-Induced Arthritis (AIA)[1]Rat Adjuvant-Induced Arthritis (AIA) & Collagen-Induced Arthritis (CIA)
Dosing 5 and 10 mg/kg, p.o., twice daily[1]Various, e.g., 5 and 15 mg/kg in AIA model
Efficacy Readout Demonstrated full efficacy to prevent paw swelling[1]Dose-dependent decrease in hind paw swelling[3], significant reduction in inflammatory score and joint damage
Other In Vivo Effects Inhibited IL-12/IL-18 induced IFNγ production by 45% (1 mg/kg) and 77% (10 mg/kg)[1]Reduced levels of IL-6 and IL-17 in peripheral blood

Delving into the Mechanisms: Signaling Pathways

The differential efficacy of this compound and tofacitinib stems from their distinct targets within the JAK-STAT signaling cascade, a critical pathway in cytokine-mediated inflammation.

Tofacitinib acts as a pan-JAK inhibitor, primarily targeting JAK1 and JAK3.[4] This broad-spectrum inhibition affects the signaling of a wide range of cytokines, including those that utilize the common gamma chain (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), which are crucial for lymphocyte function.

cluster_receptor Cytokine Receptor cluster_jak JAK Phosphorylation cluster_stat STAT Signaling cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK1 Tofacitinib->JAK3 pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Gene Gene Expression (Inflammation) Dimer->Gene Translocation

Tofacitinib's Mechanism of Action

In contrast, this compound is a highly selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2.[1] This targeted approach primarily disrupts the signaling of cytokines such as IL-12, IL-23, and Type I interferons, which are pivotal in the pathogenesis of many autoimmune diseases.[5][6]

cluster_receptor Cytokine Receptor cluster_jak JAK Phosphorylation cluster_stat STAT Signaling cluster_nucleus Nucleus Cytokine IL-12 / IL-23 Receptor Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT Tyk2->STAT Phosphorylates JAK2->STAT Phosphorylates Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Gene Gene Expression (Inflammation) Dimer->Gene Translocation

This compound's Mechanism of Action

Experimental Corner: Protocols for Key Assays

The following sections provide detailed methodologies for the key in vivo and in vitro experiments cited in this comparison.

Rodent Models of Arthritis

A general workflow for evaluating therapeutic efficacy in rodent models of arthritis is depicted below.

cluster_induction Disease Induction cluster_monitoring Disease Monitoring cluster_treatment Treatment cluster_analysis Endpoint Analysis Immunization Immunization with Adjuvant/Collagen Scoring Clinical Scoring (Redness, Swelling) Immunization->Scoring Measurement Paw Volume/Thickness Measurement Scoring->Measurement Dosing Drug Administration (p.o., i.p., etc.) Measurement->Dosing Histology Histopathology of Joints Dosing->Histology Cytokines Cytokine Profiling Dosing->Cytokines Biomarkers Biomarker Analysis Dosing->Biomarkers

General Workflow for Rodent Arthritis Models

Adjuvant-Induced Arthritis (AIA) in Lewis Rats

This widely used model induces a robust polyarthritis with immunological and pathological features that share some similarities with human rheumatoid arthritis.

  • Animals: Male Lewis rats (5-6 weeks old) are typically used.[7]

  • Induction: Arthritis is induced by a single subcutaneous injection at the base of the tail with 1.5 mg of heat-killed Mycobacterium tuberculosis H37Ra suspended in mineral oil.[7]

  • Disease Progression: The onset of arthritis is typically observed around day 8-10 post-injection, with peak severity occurring around day 18-19.[7]

  • Evaluation:

    • Clinical Scoring: Arthritis severity is graded on a scale of 0 to 4 for each paw, based on redness and swelling. The total arthritis score is the sum of the scores for all four paws.[7]

    • Paw Volume/Thickness: Paw size is measured using a plethysmometer or digital calipers.[8]

    • Histopathology: At the end of the study, joints are collected, fixed, and sectioned for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[9]

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is another common model that mimics many aspects of rheumatoid arthritis, including the development of autoantibodies to type II collagen.

  • Animals: Susceptible rat strains such as Wistar-Lewis or Dark Agouti are used.

  • Induction: Rats are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant is often given 7 days later.[10]

  • Disease Progression: Arthritis typically develops 10-14 days after the primary immunization.

  • Evaluation: Similar to the AIA model, evaluation includes clinical scoring of paw inflammation, measurement of paw volume or thickness, and histological assessment of joint damage.[11][12][13]

Interferon-gamma (IFNγ) Release Assay

This assay is crucial for assessing the pharmacodynamic effect of inhibitors on T-cell responses, as IFNγ is a key pro-inflammatory cytokine.

  • Principle: The assay measures the amount of IFNγ released from T-cells in whole blood or isolated peripheral blood mononuclear cells (PBMCs) following stimulation with specific antigens or mitogens.[14][15]

  • Procedure (ELISA-based):

    • Coating: A 96-well plate is coated with a capture antibody specific for IFNγ and incubated overnight.[15]

    • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

    • Sample Addition: Cell culture supernatants from stimulated cells are added to the wells.

    • Detection: A biotinylated detection antibody specific for IFNγ is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[15]

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.

    • Stopping the Reaction: The reaction is stopped with an acid solution.

    • Reading: The optical density is measured using a microplate reader, and the concentration of IFNγ is determined by comparison to a standard curve.[15]

Conclusion

Both this compound and tofacitinib demonstrate significant efficacy in preclinical models of arthritis. Tofacitinib, as a broader JAK inhibitor, has a well-established clinical track record but its pan-JAK inhibition may be associated with a wider range of on-target effects. This compound, with its high selectivity for Tyk2, presents a more targeted approach, primarily disrupting the IL-12/IL-23 and Type I IFN signaling pathways. The preclinical data for this compound is promising, showing complete prevention of paw swelling in a rat arthritis model.

Further head-to-head comparative studies in standardized preclinical models are warranted to definitively delineate the relative efficacy and safety profiles of these two classes of inhibitors. The detailed experimental protocols provided herein offer a framework for conducting such comparative evaluations, which will be crucial for advancing the next generation of kinase inhibitors for autoimmune and inflammatory diseases.

References

A Head-to-Head Comparison: Tyk2-IN-5 Versus Conventional JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for autoimmune and inflammatory diseases, the Janus kinase (JAK) family of enzymes has been a focal point for inhibitor development. While several pan-JAK or selective JAK inhibitors have entered the market, the quest for molecules with improved efficacy and safety profiles continues. This guide provides a detailed, data-driven comparison of Tyk2-IN-5, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, against a panel of established JAK inhibitors: Tofacitinib, Baricitinib, Upadacitinib, and Ruxolitinib.

Executive Summary

This compound distinguishes itself through its high potency and remarkable selectivity for Tyk2 over other JAK family members. Unlike the majority of currently approved JAK inhibitors that compete with ATP for binding in the catalytic domain, this compound is an allosteric inhibitor, binding to the regulatory pseudokinase (JH2) domain of Tyk2. This unique mechanism of action is hypothesized to contribute to its enhanced selectivity and potentially a more favorable safety profile by avoiding off-target effects associated with broader JAK inhibition. This guide will delve into the preclinical data supporting these claims, offering a direct comparison of biochemical potency, cellular activity, and in vivo efficacy.

Mechanism of Action: A Tale of Two Domains

The JAK family, comprising JAK1, JAK2, JAK3, and Tyk2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1] Conventional JAK inhibitors, such as Tofacitinib, Baricitinib, Upadacitinib, and Ruxolitinib, primarily function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket within the catalytic (JH1) domain of one or more JAK members.[2][3]

In contrast, this compound represents a novel class of allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2.[4] The JH2 domain, while lacking catalytic activity, plays a crucial regulatory role in modulating the activity of the adjacent JH1 domain.[5] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the enzyme, thereby preventing its activation and downstream signaling.[4] This allosteric mechanism is key to its high selectivity for Tyk2.

Figure 1: Mechanism of Action of this compound vs. JAK Inhibitors cluster_Tyk2 Tyk2 Enzyme JH2_Domain JH2 (Pseudokinase) Domain JH1_Domain JH1 (Kinase) Domain Tyk2_IN_5 This compound Tyk2_IN_5->JH2_Domain Allosteric Inhibition JAK_Inhibitors JAK Inhibitors (Tofacitinib, etc.) JAK_Inhibitors->JH1_Domain Competitive Inhibition ATP ATP ATP->JH1_Domain

Mechanism of Action Comparison

Data Presentation: A Quantitative Comparison

The following tables summarize the available preclinical data for this compound and a panel of JAK inhibitors, providing a clear head-to-head comparison of their biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical Potency (IC50, nM)
InhibitorTyk2JAK1JAK2JAK3Selectivity for Tyk2 over JAK1/2/3
This compound ~1 >2000>2000>2000>2000-fold
Tofacitinib343.24.11.6~0.1-fold (less selective)
Baricitinib535.95.7>400~0.1-fold (less selective)
Upadacitinib4700431202300~0.01-fold (less selective)
Ruxolitinib193.32.8428~0.1-fold (less selective)

Data compiled from multiple sources.[2][3][][7][8][9][10][11][12][13][14][15]

Table 2: Cellular Activity (IC50, nM)
InhibitorTyk2-dependent Signaling (e.g., IFNα, IL-23)JAK1/3-dependent Signaling (e.g., IL-2, IL-15)JAK1/2-dependent Signaling (e.g., IL-6, GM-CSF)
This compound 25 (IFNα) >12500>12500
TofacitinibPotentPotentPotent
BaricitinibPotentModeratePotent
UpadacitinibLess PotentPotentModerate
RuxolitinibPotentModeratePotent

Data for this compound from available preclinical data. Data for other JAK inhibitors are generalized from published studies.[16][17][18][19]

Table 3: In Vivo Efficacy in Rodent Arthritis Models
InhibitorModelDosingEfficacy
This compound Rat Adjuvant-Induced Arthritis5, 10 mg/kg, p.o., twice dailyHighly efficacious in preventing paw swelling.
TofacitinibRat Collagen-Induced Arthritis3, 10 mg/kg, p.o., once dailyDose-dependent reduction in arthritis score.
BaricitinibRat Adjuvant Arthritis1, 3, 10 mg/kg, p.o., once dailyDose-dependent reduction in hind paw swelling.[9]
UpadacitinibMouse Collagen-Induced Arthritis3, 10 mg/kg, p.o., once dailySignificant reduction in arthritis severity.
RuxolitinibMouse Collagen-Induced Arthritis30, 60 mg/kg, p.o., twice dailyDose-dependent amelioration of clinical signs.

Data compiled from various preclinical studies.[20][21][22][23][24]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the kinase active site.

Materials:

  • Tyk2, JAK1, JAK2, JAK3 enzymes

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compounds (this compound and other JAK inhibitors)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, the kinase-antibody mixture, and the tracer.

  • Incubate at room temperature for 1 hour.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Figure 2: Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors and Reagents Start->Prepare_Reagents Plate_Addition Add Inhibitor, Kinase-Ab Mix, and Tracer to 384-well Plate Prepare_Reagents->Plate_Addition Incubation Incubate at Room Temperature for 1 hour Plate_Addition->Incubation Read_Plate Read TR-FRET Signal Incubation->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Biochemical Assay Workflow
Cellular STAT Phosphorylation Assay (AlphaLISA®)

This assay quantifies the phosphorylation of STAT proteins in cells following cytokine stimulation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or relevant cell lines

  • Cytokines (e.g., IFNα, IL-2, IL-6)

  • Test compounds

  • Lysis Buffer

  • AlphaLISA® anti-phospho-STAT antibody and acceptor beads

  • AlphaLISA® anti-STAT antibody and donor beads

Procedure:

  • Seed cells in a 96-well plate and starve overnight.

  • Pre-incubate cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulate cells with the appropriate cytokine for 15-30 minutes.

  • Lyse the cells.

  • Add the AlphaLISA® acceptor beads and biotinylated antibody, and incubate.

  • Add the streptavidin-donor beads and incubate in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values.

In Vivo Collagen-Induced Arthritis (CIA) in Rats

This is a widely used animal model of rheumatoid arthritis.

Materials:

  • Lewis or Wistar rats

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • Test compounds formulated for oral administration

Procedure:

  • Immunization: On day 0, immunize rats intradermally at the base of the tail with an emulsion of type II collagen and CFA.

  • Booster: On day 7 or 21, administer a booster injection of type II collagen in IFA.

  • Treatment: Begin oral administration of the test compounds at the onset of clinical signs of arthritis (typically around day 10-14) and continue daily for a specified period.

  • Assessment: Monitor disease progression by measuring paw swelling (plethysmometry) and assigning a clinical arthritis score.

  • Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Figure 3: In Vivo Arthritis Model Workflow Start Start Immunization Day 0: Immunize Rats with Collagen and CFA Start->Immunization Booster Day 7/21: Administer Collagen Booster Immunization->Booster Onset_of_Arthritis Day 10-14: Onset of Clinical Signs Booster->Onset_of_Arthritis Treatment Initiate Daily Oral Dosing with Inhibitors Onset_of_Arthritis->Treatment Monitoring Monitor Paw Swelling and Clinical Score Treatment->Monitoring Termination End of Study: Collect Joints for Histopathology Monitoring->Termination End End Termination->End

In Vivo Model Workflow

Conclusion

This compound emerges as a highly potent and selective Tyk2 inhibitor with a distinct allosteric mechanism of action. The preclinical data presented in this guide highlight its potential for a superior therapeutic window compared to less selective, ATP-competitive JAK inhibitors. The high selectivity of this compound for Tyk2 over other JAK family members, as demonstrated in both biochemical and cellular assays, suggests a lower likelihood of off-target effects that are associated with broader JAK inhibition. Furthermore, its demonstrated efficacy in a preclinical model of arthritis underscores its therapeutic potential. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound in the treatment of autoimmune and inflammatory diseases. This guide provides a foundational, data-driven resource for researchers and drug development professionals to objectively evaluate the potential of this promising new therapeutic agent.

References

Validating Tyk2 Inhibition: A Comparative Guide to Tyk2-IN-5 and Other Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tyk2-IN-5 with other leading Tyk2 inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the targeted signaling pathway to facilitate informed decisions in the pursuit of novel therapeutics for autoimmune and inflammatory diseases.

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory disorders. Its role in transducing signals for interleukins (IL-12, IL-23) and type I interferons (IFN) has made it a compelling target for therapeutic intervention. This guide focuses on this compound, a potent and selective inhibitor targeting the pseudokinase (JH2) domain of Tyk2, and compares its performance against other notable Tyk2 inhibitors, including the clinically advanced Deucravacitinib.

Performance Comparison of Tyk2 Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound alongside other selective Tyk2 inhibitors. This data, compiled from various preclinical studies, allows for a direct comparison of their inhibitory capabilities and selectivity profiles.

Biochemical Potency and Selectivity

This table highlights the direct inhibitory activity of the compounds against purified Tyk2 enzyme and other closely related JAK family members. The data underscores the selectivity of these inhibitors, a crucial factor in minimizing off-target effects.

CompoundTargetAssay TypeIC50 / Ki (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3Reference
This compound Tyk2 (JH2)Ki0.086>23,255-fold (IC50 >2µM)>23,255-fold (IC50 >2µM)>23,255-fold (IC50 >2µM)[1][2]
Deucravacitinib (BMS-986165) Tyk2 (JH2)Ki0.02>1000-fold>1000-fold>1000-fold[3][4]
Ropsacitinib (PF-06826647) Tyk2 (JH1)IC5017~22.5-fold~4.4-fold>588-fold[5][6]
Brepocitinib (PF-06700841) Tyk2 / JAK1IC5023 (Tyk2), 17 (JAK1)0.74-fold~3.3-fold~282-fold[1][7]
SAR-20347 Tyk2 / JAK1IC500.6 (Tyk2), 6 (JAK1)0.1-fold~38.3-fold~68.3-fold[8]

Note: Selectivity is calculated based on the ratio of IC50 or Ki values. Higher fold values indicate greater selectivity for Tyk2.

Cellular Activity

This table presents the functional inhibitory activity of the compounds in cellular assays, which more closely mimics the physiological environment. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation, a key downstream event in the Tyk2 signaling cascade.

CompoundCell-Based AssayStimulusIC50 (nM)Reference
This compound IFNα-induced signalingIFNα25[2]
Deucravacitinib (BMS-986165) IL-12 induced STAT4 phosphorylationIL-1213 (human WB)[4]
Ropsacitinib (PF-06826647) IL-12-induced STAT4 phosphorylationIL-1214 (human WB)[6]
Brepocitinib (PF-06700841) IL-12/pSTAT4IL-1265 (human WB)[7]
ATMW-DC IL-12-induced STAT4 phosphorylationIL-1218[9]

Tyk2 Signaling Pathway and Inhibition

The diagram below illustrates the canonical Tyk2 signaling pathway and the points of intervention by Tyk2 inhibitors. Cytokines such as IL-12, IL-23, and Type I IFNs bind to their respective receptors, leading to the activation of Tyk2 and its partner JAKs. This initiates a phosphorylation cascade, culminating in the phosphorylation and nuclear translocation of STAT proteins, which in turn regulate the transcription of target genes involved in inflammation and immune responses.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFNα/β) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK_partner JAK Partner (e.g., JAK1, JAK2) Receptor->JAK_partner Activation STAT STAT Tyk2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation Inhibitor This compound (Allosteric Inhibitor) Inhibitor->Tyk2 Inhibition

Tyk2 signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and validation of Tyk2 inhibition.

Biochemical Kinase Assay (Z'-LYTE™)

This protocol describes a common method for measuring the direct inhibition of Tyk2 kinase activity.

Objective: To determine the in vitro potency (IC50) of a test compound against purified Tyk2 enzyme.

Materials:

  • Recombinant human Tyk2 enzyme

  • Z'-LYTE™ Kinase Assay Kit (ThermoFisher Scientific)

  • ATP

  • Peptide substrate (e.g., Tyr6 Peptide)

  • Test compound (e.g., this compound)

  • 384-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in 1% DMSO.

  • In a 384-well plate, add the diluted test compound.

  • Prepare a kinase reaction mixture containing kinase buffer, ATP, and the peptide substrate.

  • Add the recombinant Tyk2 enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding the enzyme-reaction mixture to the wells containing the test compound.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding the Development Solution from the Z'-LYTE™ kit.

  • Incubate for an additional hour at room temperature.

  • Read the plate on a fluorescence microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Biochemical_Assay_Workflow A Prepare serial dilutions of test compound B Add compound to 384-well plate A->B E Initiate reaction in plate B->E C Prepare kinase reaction mixture D Add Tyk2 enzyme to mixture C->D D->E F Incubate for 1 hour E->F G Stop reaction with Development Solution F->G H Incubate for 1 hour G->H I Read fluorescence H->I J Calculate IC50 I->J

Workflow for a biochemical kinase assay.
Cellular Phospho-STAT Assay (Flow Cytometry)

This protocol details a method to assess the functional inhibition of Tyk2 signaling in a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Fresh human whole blood or isolated PBMCs

  • Cytokine stimulus (e.g., IL-12, IFNα)

  • Test compound (e.g., this compound)

  • Fix/Lyse buffer

  • Permeabilization buffer

  • Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD3) and phosphorylated STAT (e.g., pSTAT4)

  • Flow cytometer

Procedure:

  • Aliquot whole blood or PBMCs into 96-well plates.

  • Add serial dilutions of the test compound to the wells and incubate for 1 hour at 37°C.

  • Stimulate the cells with the appropriate cytokine (e.g., IL-12) for 15-20 minutes at 37°C.

  • Fix and lyse the red blood cells using a Fix/Lyse buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and intracellular pSTAT.

  • Acquire the samples on a flow cytometer.

  • Gate on the cell population of interest (e.g., CD3+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

  • Calculate the percent inhibition of STAT phosphorylation for each compound concentration and determine the IC50 value.

Cellular_Assay_Workflow A Aliquot whole blood/PBMCs B Add test compound (1 hr incubation) A->B C Stimulate with cytokine (15-20 min) B->C D Fix and Lyse C->D E Permeabilize D->E F Stain with antibodies (cell surface + pSTAT) E->F G Acquire on flow cytometer F->G H Analyze data and calculate IC50 G->H

Workflow for a cellular phospho-STAT assay.

In Vivo Efficacy Models

The validation of Tyk2 inhibitors ultimately relies on their efficacy in relevant animal models of human disease.

Rat Adjuvant-Induced Arthritis Model

This model is commonly used to assess the anti-inflammatory and disease-modifying potential of compounds for rheumatoid arthritis. This compound has demonstrated full efficacy in preventing paw swelling in this model.[1]

IL-12/IL-18-Induced IFNγ Production in Rats

This pharmacodynamic model assesses the in vivo target engagement and inhibition of a key downstream cytokine. This compound has been shown to dose-dependently inhibit IFNγ production in this model.[1]

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This is a widely used model to evaluate therapies for psoriasis. Ropsacitinib has shown efficacy in reducing ear edema in this model.[6]

Conclusion

This compound emerges as a highly potent and selective allosteric inhibitor of the Tyk2 JH2 domain, demonstrating promising preclinical activity. Its high selectivity over other JAK family members is a key feature that may translate to an improved safety profile compared to less selective JAK inhibitors. The comparative data presented in this guide positions this compound as a valuable research tool and a potential therapeutic candidate. The provided experimental protocols offer a framework for researchers to independently validate the activity of this compound and other inhibitors, thereby accelerating the development of novel treatments for a range of immune-mediated diseases.

References

Navigating the Kinome: A Comparative Guide to the Cross-reactivity of Tyk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a paramount focus on achieving high selectivity to minimize off-target effects and enhance therapeutic windows. Tyk2-IN-5, a potent and selective allosteric inhibitor targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2), represents a promising advancement in this arena. This guide provides a comprehensive comparison of the cross-reactivity profile of this compound with other kinases, supported by available experimental data and detailed methodologies.

Unveiling the Selectivity of this compound

This compound is distinguished by its mechanism of action, which deviates from traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain. By binding to the less conserved allosteric JH2 domain, this compound achieves a remarkable degree of selectivity.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the available quantitative data on the inhibitory activity of this compound and other notable selective Tyk2 inhibitors against Tyk2 and other Janus kinases (JAKs). While a comprehensive public kinome scan for this compound is not available, the data strongly indicates its high selectivity within the JAK family. For a broader perspective on off-target effects, data from a similar selective TYK2 JH2 inhibitor, QL-1200186, is included, which was screened against a panel of 207 kinases and demonstrated minimal off-target activity.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Selectivity NotesReference
This compound Tyk2 (JH2) Biochemical0.086 -Potent and selective for the JH2 domain.[1]
IFNα-induced signalingCellular-25Demonstrates cellular activity related to Tyk2 inhibition.[1]
JAK1Biochemical->2000High selectivity against other JAK family members.[1]
JAK2Biochemical->2000High selectivity against other JAK family members.[1]
JAK3Biochemical->2000High selectivity against other JAK family members.[1]
QL-1200186 Tyk2 (JH2) Biochemical-0.06 High affinity for the Tyk2 JH2 domain.[2]
JAK1 (JH2)Biochemical-9.85~164-fold selectivity for Tyk2 JH2 over JAK1 JH2.[2]
207 Kinase PanelBiochemical->50% inhibition for noneExhibited high selectivity across a broad kinase panel.[2]
Deucravacitinib Tyk2 (JH2) Biochemical--Allosteric inhibitor with high functional selectivity for TYK2.[3]

Visualizing the Tyk2 Signaling Pathway

To understand the context of Tyk2 inhibition, it is crucial to visualize its role in cytokine signaling. The following diagram illustrates the canonical JAK-STAT pathway mediated by Tyk2.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding Tyk2 Tyk2 Receptor->Tyk2 2. Receptor Conformational Change JAK_partner JAK Partner (e.g., JAK1, JAK2) Receptor->JAK_partner Tyk2->JAK_partner 3. Trans-phosphorylation & Activation STAT STAT Tyk2->STAT 4. Phosphorylation JAK_partner->STAT pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Expression (Inflammation) Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibits (Allosteric)

Caption: Tyk2-mediated JAK-STAT signaling pathway.

Experimental Methodologies

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of Tyk2 inhibitors.

Biochemical Kinase Inhibition Assays (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Tyk2, JAK1, JAK2, JAK3)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive 33P-ATP)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Mixture: The kinase, substrate, and assay buffer are added to the wells of the microplate.

  • Initiation: The kinase reaction is initiated by the addition of the test compound and ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the kinase activity is measured by quantifying the amount of phosphorylated substrate or ADP produced. The detection method varies depending on the assay format:

    • Radiometric Assays (e.g., 33PanQinase™): Involve the use of radiolabeled ATP (γ-33P-ATP) and measurement of incorporated radioactivity into the substrate.

    • Luminescence-based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced in the kinase reaction through a coupled luciferase reaction that generates a luminescent signal.

    • Fluorescence-based Assays (e.g., Z'-LYTE™): Utilize a FRET-based peptide substrate that, upon phosphorylation, becomes susceptible to a development reagent, leading to a change in the FRET signal.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

KINOMEscan™ Assay (Competition Binding Assay)

Objective: To quantitatively measure the binding affinity (Kd) of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured by the immobilized ligand is quantified using DNA-tagged kinases and quantitative PCR (qPCR).

Workflow:

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Components cluster_process Assay Process Kinase DNA-tagged Kinase Mixing Components are mixed Kinase->Mixing Ligand Immobilized Ligand Ligand->Mixing Compound Test Compound Compound->Mixing Competition Competition for Kinase Binding Mixing->Competition Wash Wash unbound components Competition->Wash Quantification Quantify bound kinase via qPCR of DNA tag Wash->Quantification

Caption: KINOMEscan experimental workflow.

Conclusion

The available data strongly supports the classification of this compound as a highly selective inhibitor of Tyk2. Its unique allosteric mechanism of targeting the JH2 pseudokinase domain confers a significant advantage in avoiding off-target effects, particularly within the highly homologous JAK family. While a comprehensive kinome scan for this compound is not publicly available, the data from similar selective TYK2 JH2 inhibitors suggests a clean cross-reactivity profile. For drug development professionals, the high selectivity of this compound and similar compounds represents a significant step towards developing safer and more effective therapies for a range of autoimmune and inflammatory diseases. Further comprehensive profiling will be invaluable in fully elucidating its off-target landscape and solidifying its position as a best-in-class Tyk2 inhibitor.

References

Comparative Efficacy of Tyk2-IN-5 in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical efficacy of Tyk2-IN-5, a selective, orally active Tyrosine Kinase 2 (Tyk2) inhibitor. The performance of this compound is compared with alternative Janus kinase (JAK) inhibitors in relevant disease models, with a focus on inflammatory arthritis. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Executive Summary: this compound is a potent and selective inhibitor of the Tyk2 pseudokinase (JH2) domain. Publicly available data demonstrates its efficacy in a rat model of adjuvant-induced arthritis (AIA). However, detailed quantitative data from peer-reviewed publications for this compound are limited. This guide synthesizes the available information and provides a comparison with a pan-JAK inhibitor, Tofacitinib, in the same AIA model, and with a mechanistically similar selective Tyk2 inhibitor, Deucravacitinib, in other relevant disease models. While direct quantitative comparison is challenging due to data availability, the existing information suggests this compound is a highly effective agent in preclinical arthritis models.

The Tyk2 Signaling Pathway

Tyrosine Kinase 2 (Tyk2) is an intracellular enzyme belonging to the Janus kinase (JAK) family. It plays a crucial role in mediating the signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases. Upon cytokine binding to their receptors, Tyk2 and another JAK family member (like JAK1 or JAK2) become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. Selective inhibition of Tyk2, particularly through its regulatory pseudokinase (JH2) domain, offers a targeted therapeutic approach to disrupt this pro-inflammatory cascade.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Complex Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK_Partner JAK Partner (JAK1/JAK2) Receptor->JAK_Partner Activation STAT STAT Tyk2->STAT Phosphorylation JAK_Partner->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocation & Regulation Inflammation Inflammation Gene->Inflammation Pro-inflammatory Mediators Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibition

Caption: Tyk2 signaling pathway and point of inhibition.

Comparative Efficacy Data

Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model in rats is a well-established preclinical model for studying the pathology and therapeutic intervention of inflammatory arthritis. The following table compares the efficacy of this compound with the pan-JAK inhibitor, Tofacitinib, in this model.

CompoundMechanism of ActionDosing RegimenKey Efficacy ReadoutResultReference
This compound Selective Tyk2 JH2 Inhibitor5 and 10 mg/kg, p.o., twice daily for 20 daysPaw SwellingDemonstrated full efficacy to prevent paw swelling.
Tofacitinib pan-JAK Inhibitor10 mg/kg, p.o., once daily for 22 daysInflammatory ScoreSignificant reduction in inflammatory score vs. vehicle from day 10 onwards.
Ankle PerimeterAnkle perimeter similar to healthy controls, significantly reduced vs. vehicle.
Histology (Joints)Significantly reduced inflammation, bone erosion, and cartilage damage vs. vehicle.

Note: The data for this compound is based on information from a commercial vendor and lacks detailed quantitative metrics from a peer-reviewed publication.

Efficacy of Deucravacitinib in Psoriatic Arthritis (Human Clinical Trial)

Deucravacitinib is a selective Tyk2 allosteric inhibitor with the same mechanism of action as this compound. While preclinical data in the rat AIA model is not available, its efficacy has been demonstrated in clinical trials for psoriatic arthritis (PsA), a disease with a similar inflammatory basis.

CompoundMechanism of ActionDisease ModelDosing RegimenKey Efficacy Readout (at Week 16)Result vs. PlaceboReference
Deucravacitinib Selective Tyk2 JH2 InhibitorPsoriatic Arthritis (Phase II)6 mg, p.o., once dailyACR-20 Response52.9% vs. 31.8% (p=0.0134)
12 mg, p.o., once dailyACR-20 Response62.7% vs. 31.8% (p=0.0004)

*ACR-20 represents a 20% improvement in the American College of Rheumatology response criteria.

Experimental Protocols

Rat Adjuvant-Induced Arthritis (AIA) Model

This protocol describes a general procedure for inducing and evaluating treatments in the rat AIA model, based on common practices and details from the Tofacitinib study.

  • Animal Model: Male Lewis rats are typically used due to their susceptibility to AIA.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, at the base of the tail or in a hind paw.

  • Treatment:

    • This compound: Oral gavage administration at 5 and 10 mg/kg, twice daily, for 20 days.

    • Tofacitinib: Oral gavage administration at 10 mg/kg, once daily, from the day of induction for 22 days.

  • Efficacy Assessment:

    • Clinical Scoring: Animals are monitored regularly for signs of arthritis. Paw swelling (edema) is measured using a plethysmometer or calipers. A clinical arthritis score is assigned based on the severity of erythema and swelling in the paws.

    • Histopathology: At the end of the study, ankle joints are collected, fixed, and processed for histological examination. Sections are stained (e.g., with Hematoxylin and Eosin) and scored for inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines and bone turnover markers.

Comparative Analysis of Tyk2-IN-5 and Pan-JAK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Tyk2-IN-5, a selective Tyrosine Kinase 2 (Tyk2) inhibitor, against established pan-Janus Kinase (JAK) inhibitors. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies to inform discovery and development efforts.

Introduction to JAK Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyk2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] The JAK-STAT pathway is a primary signal transduction cascade for numerous cytokines and growth factors, making it a critical target in the treatment of autoimmune diseases and cancer.[2][3]

First-generation JAK inhibitors, often referred to as pan-JAK inhibitors, target multiple JAK family members. While effective, this broad inhibition can lead to off-target effects due to the diverse roles of individual JAK enzymes.[4] For instance, JAK2 is crucial for erythropoietin signaling, and its inhibition can be associated with anemia.[4] This has driven the development of second-generation, more selective inhibitors, such as this compound, which aim to provide a more targeted therapeutic approach with an improved safety profile. This compound is a potent and selective inhibitor that uniquely acts on the pseudokinase (JH2) domain of Tyk2.[5]

Data Presentation: Biochemical and Cellular Potency

The following tables summarize the inhibitory activity of this compound and several well-characterized pan-JAK and selective JAK inhibitors. Data is presented as the half-maximal inhibitory concentration (IC50) in both biochemical (cell-free) and cellular assays.

Table 1: Biochemical Inhibitory Activity (IC50, nM)
CompoundTargetJAK1JAK2JAK3Tyk2Selectivity Profile
This compound Tyk2 (JH2) >2000[5]>2000[5]>2000[5]Ki: 0.086 *[5]Highly Selective for Tyk2
Ruxolitinib JAK1/23.3[6][7]2.8[6][7]>400~19Pan-JAK (JAK1/2 preferential)[6]
Baricitinib JAK1/25.9[8][9]5.7[8][9]>400[8][9]53[8][9]Pan-JAK (JAK1/2 preferential)[8][9]
Tofacitinib Pan-JAK1-11 5-201-2 34-91Pan-JAK (JAK1/3 preferential)[10][11]
Upadacitinib JAK143[12]120[12]2300[12]4700[12]Selective for JAK1[12][13][14]
Filgotinib JAK110[15][16]28[15][16]810[15][16]116[15][16]Selective for JAK1[4][15]

**Data for this compound is presented as Ki (inhibition constant) for the JH2 domain. *Ranges compiled from multiple sources.

Table 2: Cellular Inhibitory Activity (IC50, nM)
CompoundCytokine PathwayRepresentative Cell TypeIC50 (nM)
This compound IFNα (JAK1/Tyk2)Not Specified25[5]
IL-12/IL-18 (Tyk2/JAK2) -> IFNγRat modelDose-dependent inhibition[5]
Baricitinib IL-6 (JAK1/2) -> pSTAT3Human PBMCs44[8]
IL-23 (Tyk2/JAK2) -> pSTAT3Naive T-cells20[8]
Upadacitinib IL-6 (JAK1/2) -> pSTAT3Engineered Cell Line (JAK1)14[13]
GM-CSF (JAK2/2) -> pSTAT5Engineered Cell Line (JAK2)593[13]
Filgotinib IL-6 (JAK1/2) -> pSTAT3Human Whole Blood629[17]
GM-CSF (JAK2/2) -> pSTAT5Human Whole Blood17500[17]

Mandatory Visualization

The following diagrams illustrate the core signaling pathway and a representative experimental workflow for inhibitor characterization.

JAK_STAT_Pathway cluster_receptor Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation (p) STAT_dimer STAT Dimer (pSTAT-pSTAT) STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor JAK Inhibitor (e.g., this compound) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Functional & In Vivo Models A Compound Library B Biochemical Kinase Assay (e.g., JAK1, JAK2, JAK3, Tyk2) A->B C Determine IC50 Values Identify Hits B->C D Cell-Based Assays C->D Advance Hits E Cytokine Stimulation (e.g., IL-6, IFNα) F Measure pSTAT Levels (Flow Cytometry / Western Blot) E->F G Assess Cellular Potency and Selectivity F->G H Cytokine Production Assays (e.g., ELISA) G->H Confirm Leads I Animal Models of Disease (e.g., Arthritis Model) H->I J Evaluate Efficacy & Pharmacodynamics I->J

Caption: A typical workflow for JAK inhibitor screening.

Experimental Protocols

The data presented in this guide is generated using standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays.

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[18][19][20]

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK enzyme by 50% (IC50).

  • Materials:

    • Purified, recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes.

    • Peptide substrate (e.g., IRS1-tide).[21][22]

    • Adenosine triphosphate (ATP).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds (this compound and others) serially diluted in DMSO.

    • ADP detection reagent (e.g., Kinase-Glo®).

    • 384-well microplates.

  • Procedure:

    • A master mix containing assay buffer, peptide substrate, and ATP is prepared.

    • 25 µL of the master mix is dispensed into the wells of a 384-well plate.[21]

    • 5 µL of serially diluted test compound or vehicle control (DMSO) is added to the appropriate wells.

    • The enzymatic reaction is initiated by adding 20 µL of diluted JAK enzyme (~5 ng/µL) to each well.[21]

    • The plate is incubated at 30°C for 45-60 minutes.[21][22]

    • The reaction is stopped, and ADP production is measured by adding 50 µL of an ADP detection reagent (e.g., Kinase-Glo® MAX).[21]

    • Luminescence is read using a microplate reader.

    • The data is normalized to controls, and IC50 values are calculated using a non-linear regression curve fit.

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular context, providing a measure of the compound's activity on the intracellular signaling pathway.[11][23]

  • Objective: To quantify the potency of an inhibitor in blocking a specific cytokine-driven JAK-STAT signaling event in cells.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., TF-1).[23]

    • Test compounds serially diluted in culture medium.

    • Cytokines for stimulation (e.g., IL-6 for JAK1/2, IFN-α for JAK1/Tyk2, GM-CSF for JAK2/2).[11]

    • Cell culture medium (e.g., RPMI-1640).

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated antibodies against pSTAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Cells are plated in a 96-well plate and starved of serum if necessary.

    • Cells are pre-incubated with various concentrations of the test inhibitor or vehicle for 1-2 hours.

    • Cells are then stimulated with a specific cytokine for 15-30 minutes at 37°C to induce STAT phosphorylation.

    • The stimulation is stopped by immediately fixing the cells (e.g., with paraformaldehyde).

    • Cells are permeabilized (e.g., with methanol) to allow intracellular antibody staining.

    • Cells are stained with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.

    • The mean fluorescence intensity (MFI) of the pSTAT signal is quantified using a flow cytometer.

    • IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cytokine Production Assay

This functional assay assesses the downstream consequences of JAK inhibition by measuring the production of a secondary cytokine.[24][25]

  • Objective: To determine the effect of an inhibitor on the functional cellular output (cytokine secretion) driven by a specific signaling pathway.

  • Materials:

    • Primary human cells (e.g., PBMCs).

    • Stimulating cytokines (e.g., IL-12 and IL-18 to induce IFN-γ).[5]

    • Test compounds serially diluted in culture medium.

    • Cell culture plates (96-well).

    • ELISA kit for the detection of the secreted cytokine (e.g., human IFN-γ).

  • Procedure:

    • PBMCs are plated in a 96-well plate in the presence of serially diluted test compounds.

    • Cells are stimulated with a cytokine cocktail (e.g., IL-12 + IL-18) to induce the production of a downstream cytokine.

    • The plates are incubated for 24-48 hours at 37°C to allow for cytokine production and secretion into the supernatant.[24]

    • After incubation, the plates are centrifuged, and the culture supernatants are carefully collected.

    • The concentration of the secreted cytokine (e.g., IFN-γ) in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.

    • The percentage of inhibition of cytokine production is calculated relative to vehicle-treated controls, and IC50 values are determined.

References

A Head-to-Head Comparison of Two Prominent TYK2 Inhibitors: Tyk2-IN-5 vs. BMS-986165

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular activity of two key Tyk2 inhibitors, Tyk2-IN-5 and BMS-986165 (Deucravacitinib), supported by experimental data and detailed methodologies.

Tyrosine kinase 2 (TYK2) has emerged as a critical target in the treatment of various autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in mediating the signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[1][2][3] The development of selective TYK2 inhibitors offers a promising therapeutic strategy, and among the frontrunners in this class are this compound and BMS-986165. Both compounds are potent, orally active, allosteric inhibitors that target the regulatory pseudokinase (JH2) domain of TYK2, a mechanism that confers high selectivity over other JAK family members.[4][5][6] This guide delves into a detailed comparison of their cellular activities.

Quantitative Comparison of Cellular Activity

The following tables summarize the in vitro potency and selectivity of this compound and BMS-986165 based on available data.

Table 1: In Vitro Potency Against TYK2

CompoundAssay TypeParameterValue (nM)
This compound TYK2 JH2 BindingKi0.086[7]
IFNα-induced Cellular AssayIC5025[7]
BMS-986165 TYK2 JH2 BindingKi0.02[8][9]
TYK2 Pseudokinase Domain InhibitionIC500.2[2]
IL-23-driven Cellular AssayIC502-14[9]
IL-12-driven Cellular AssayIC502-14[9]
Type I IFN-driven Cellular AssayIC502-14[9]
IFNα-induced pSTAT1 in PBMCsIC501-6[2]
IL-12-induced IFN-γ in PBMCsIC5011[2]
IL-12-induced pSTAT4 in NK-92 cellsIC505[2]

Table 2: Selectivity Profile Against Other Kinases

CompoundTargetCellular Assay IC50 (nM)Fold Selectivity vs. TYK2
This compound JAK1>2,000[7]>80
JAK2>2,000[7]>80
JAK3>2,000[7]>80
BMS-986165 JAK1>405 (IL-6 induced pSTAT3)[10]>100[11]
JAK2Minimal activity[12]>2000[11]
JAK3Minimal activity[12]>100[11]
BMPR2193[2]-

BMS-986165 demonstrates a high degree of selectivity for TYK2 over other JAK family members.[11][12] This selectivity is attributed to its unique allosteric mechanism of action, binding to the less conserved pseudokinase domain rather than the highly conserved ATP-binding site in the catalytic domain.[13][14]

Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors' actions, it is crucial to visualize the TYK2 signaling pathway and the experimental setups used to evaluate their efficacy.

TYK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Dimerization & Activation JAK Partner JAK (e.g., JAK1, JAK2) Receptor->JAK STAT STAT TYK2->STAT 3. Phosphorylation JAK->STAT pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound or BMS-986165 Inhibitor->TYK2 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Modulation

Figure 1: TYK2 Signaling Pathway and Point of Inhibition.

The diagram above illustrates the canonical JAK-STAT signaling pathway initiated by cytokine binding. This compound and BMS-986165 act by binding to the pseudokinase domain of TYK2, thereby preventing its activation and the subsequent downstream signaling cascade.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Analysis Cells Immune Cells (e.g., PBMCs, T-cells) Inhibitor Incubate with This compound or BMS-986165 Cells->Inhibitor Cytokine Stimulate with Cytokine (e.g., IFNα, IL-12, IL-23) Inhibitor->Cytokine Lysis Cell Lysis Cytokine->Lysis Phospho_STAT_Detection Phospho-STAT Detection (Flow Cytometry, ELISA, Western Blot) Lysis->Phospho_STAT_Detection Cytokine_Production Cytokine Production Measurement (ELISA) Lysis->Cytokine_Production Data_Analysis Data Analysis (IC50 Calculation) Phospho_STAT_Detection->Data_Analysis Cytokine_Production->Data_Analysis

Figure 2: General Experimental Workflow for Cellular Assays.

This workflow outlines the typical steps involved in assessing the cellular activity of TYK2 inhibitors. The specific details of the protocols are provided in the following section.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key cellular assays used to characterize this compound and BMS-986165.

IFNα-induced STAT1 Phosphorylation Assay in Human PBMCs

This assay is crucial for determining the potency of TYK2 inhibitors in a primary human cell system.

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Inhibitor Treatment: PBMCs are pre-incubated with serially diluted concentrations of this compound or BMS-986165 for a specified time (e.g., 1 hour) at 37°C.

  • Cytokine Stimulation: Recombinant human IFNα is added to the cell suspension to a final concentration known to induce robust STAT1 phosphorylation (e.g., 100 U/mL) and incubated for a short period (e.g., 15-20 minutes) at 37°C.

  • Cell Lysis and Staining: Cells are immediately fixed and permeabilized. Subsequently, they are stained with a fluorescently labeled antibody specific for phosphorylated STAT1 (p-STAT1).

  • Flow Cytometry Analysis: The level of p-STAT1 is quantified using a flow cytometer. The median fluorescence intensity (MFI) of the p-STAT1 signal is determined for each inhibitor concentration.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in p-STAT1 levels, is calculated by fitting the dose-response data to a four-parameter logistic curve.

IL-23-induced STAT3 Phosphorylation Assay in T-cells

This assay assesses the inhibitor's effect on the IL-23 signaling pathway, which is central to the pathogenesis of many autoimmune diseases.

  • Cell Culture: A human T-cell line (e.g., Kit225) or primary human T-cells are cultured under standard conditions.

  • Inhibitor Treatment: Cells are pre-treated with a range of concentrations of the TYK2 inhibitor for 1-2 hours.

  • Cytokine Stimulation: Recombinant human IL-23 is added to the culture to induce STAT3 phosphorylation (e.g., 10 ng/mL) for a defined period (e.g., 20-30 minutes).

  • Western Blot Analysis or ELISA:

    • Western Blot: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • ELISA: Cell lysates are analyzed using an ELISA kit specific for the detection of p-STAT3.

  • Data Analysis: For Western blots, band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated. For ELISA, the absorbance readings are used to determine the concentration of p-STAT3. IC50 values are then determined from the dose-response curves.

Kinase Selectivity Assays

To evaluate the selectivity of the inhibitors, their activity against other JAK family members is assessed.

  • JAK1/JAK3-dependent Assay (IL-2-induced pSTAT5 in T-cells): T-cells are stimulated with IL-2 in the presence of the inhibitor, and the phosphorylation of STAT5 is measured.

  • JAK2-dependent Assay (GM-CSF-induced pSTAT5 in TF-1 cells): The TF-1 cell line is stimulated with GM-CSF, and the resulting STAT5 phosphorylation is quantified in the presence of the inhibitor.

  • JAK1/JAK2-dependent Assay (IL-6-induced pSTAT3 in PBMCs): PBMCs are stimulated with IL-6, and the inhibition of STAT3 phosphorylation is measured.[10]

By comparing the IC50 values obtained from these selectivity assays with the IC50 for TYK2-dependent signaling, the fold-selectivity of the inhibitor can be calculated.

Conclusion

Both this compound and BMS-986165 are highly potent and selective allosteric inhibitors of TYK2. The available data suggests that BMS-986165 has been more extensively characterized in a wider range of cellular assays and has demonstrated excellent potency and a remarkable selectivity profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other emerging TYK2 inhibitors, facilitating the advancement of more targeted and effective therapies for immune-mediated diseases.

References

A Comparative Guide to the In Vitro Potency of Tyrosine Kinase 2 (Tyk2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of several Tyrosine Kinase 2 (Tyk2) inhibitors. Tyk2 is an intracellular enzyme belonging to the Janus kinase (JAK) family, which plays a crucial role in mediating signaling for proinflammatory cytokines like IL-12, IL-23, and Type I interferons.[1][2][3] This central role in immune signaling pathways has made Tyk2 an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[4][5] This document summarizes key potency data, details the experimental methodologies used for their determination, and illustrates the core signaling pathway.

Tyk2 Signaling Pathway

Tyk2 is a key component of the JAK-STAT signaling pathway. The process begins when a cytokine, such as IL-12, IL-23, or Type I IFN, binds to its specific receptor on the cell surface.[2][4] This binding event induces the dimerization of receptor subunits, bringing the associated Tyk2 and another JAK family member (e.g., JAK1 or JAK2) into close proximity.[2][4] The kinases then phosphorylate and activate each other. These activated kinases create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[4]

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor2 Cytokine Receptor Cytokine->Receptor2 Receptor1 Cytokine Receptor Tyk2_i Tyk2 (inactive) Receptor1->Tyk2_i JAK_i JAK1/2 (inactive) Receptor2->JAK_i Tyk2_a Tyk2-P (active) Tyk2_i->Tyk2_a Phosphorylation JAK_a JAK1/2-P (active) JAK_i->JAK_a Phosphorylation Tyk2_a->JAK_a STAT_i STAT (inactive) Tyk2_a->STAT_i Phosphorylation STAT_a STAT-P (active) STAT_dimer STAT-P Dimer STAT_a->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation

Figure 1: Simplified Tyk2 signaling cascade.
Data Presentation: In Vitro Potency of Tyk2 Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several Tyk2 inhibitors obtained from various in vitro assays. Lower IC50 values indicate higher potency.

Table 1: Biochemical Assay Potency of Tyk2 Inhibitors

Compound Assay Type Target IC50 Reference
Deucravacitinib Probe Displacement Tyk2 0.2 nM [6]
ATMW-DC Binding Assay Tyk2-JH2 (pseudokinase domain) 12 pM [7][8]
Tofacitinib Kinase Binding JAK1/2/3 >10,000 nM (for Tyk2) [6]
Upadacitinib Kinase Binding JAK1/2/3 >10,000 nM (for Tyk2) [6]

| Baricitinib | Kinase Binding | JAK1/2/3 | >10,000 nM (for Tyk2) |[6] |

Table 2: Cellular Assay Potency of Tyk2 Inhibitors

Compound Assay Type Cell Type IC50 Reference
Deucravacitinib IL-12, IL-23, IFN-α Signaling Various 2 - 19 nM [6]
Deucravacitinib IL-6/pSTAT3 - 405 nM [9]
ATMW-DC IL-12/pSTAT4 - 18 nM [7][8]
Compound 15t IL-12/pSTAT4 Human PBMC 8.6 nM [9]
Compound 15t IFN-α/pSTAT1 Jurkat Cells 6.7 nM [9]

| Compound 15t | IL-6/pSTAT3 | - | >10,000 nM |[9] |

Experimental Protocols

The determination of inhibitor potency relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Assays

Biochemical assays measure the direct interaction of an inhibitor with the purified Tyk2 enzyme, assessing its ability to block substrate phosphorylation or ligand binding.

Workflow: Biochemical Kinase Assay

G A Prepare Reagents: - Purified Tyk2 Enzyme - Kinase Buffer - ATP - Substrate (e.g., IRS-1tide) C Add Tyk2, Substrate, ATP, and Inhibitor to microplate wells A->C B Prepare serial dilution of Test Inhibitor B->C D Incubate at room temp (e.g., 40-60 minutes) C->D E Terminate Reaction & Add Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™) D->E F Incubate for signal development E->F G Read plate (Luminescence/Fluorescence) F->G H Calculate % Inhibition and determine IC50 G->H

Figure 2: Workflow for a typical biochemical kinase assay.

a) ADP-Glo™ Kinase Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10]

  • Reaction Setup: Purified Tyk2 enzyme, a suitable peptide substrate (e.g., IRS-1tide), ATP, and the test inhibitor (at various concentrations) are combined in a kinase assay buffer.[11][12]

  • Incubation: The reaction is incubated for a set period (e.g., 40-60 minutes) at a controlled temperature (e.g., 30°C or ambient) to allow for substrate phosphorylation.[10]

  • Reaction Termination: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.[10]

  • Signal Generation: A Kinase Detection Reagent is then added, which converts the newly produced ADP back into ATP. This ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.[10]

  • Detection: The luminescence, which is directly proportional to the amount of ADP produced and thus Tyk2 activity, is measured using a microplate reader. IC50 values are calculated by plotting the signal against inhibitor concentration.[10]

b) LanthaScreen® Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based competition binding assay.[13]

  • Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the Tyk2 kinase and an Alexa Fluor® 647-labeled, ATP-competitive small molecule tracer. When both the antibody and tracer are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor.[13]

  • Assay Procedure: The Tyk2 kinase, Eu-antibody, and fluorescent tracer are combined. Test compounds are added to compete with the tracer for binding to the kinase's ATP site.[13]

  • Detection: The FRET signal is measured. An effective inhibitor will displace the tracer, leading to a decrease in the FRET signal. The IC50 is determined from the dose-response curve of FRET signal versus inhibitor concentration.[13]

Cellular Assays

Cellular assays measure the inhibitor's ability to block Tyk2-mediated signaling within a biologically relevant context. These assays typically involve stimulating cells with a specific cytokine and measuring the phosphorylation of a downstream STAT protein.

Workflow: Cellular STAT Phosphorylation Assay

G A Seed cells in microplate (e.g., Kit225 T-cells, PBMCs) B Pre-treat cells with serial dilutions of Test Inhibitor A->B C Stimulate cells with cytokine (e.g., IL-12, IL-23, IFN-α) B->C D Incubate for short period (e.g., 15-20 minutes) C->D E Lyse cells to release intracellular contents D->E F Measure phosphorylated STAT (pSTAT) levels using a detection kit (e.g., AlphaLISA, HTRF) E->F G Calculate % Inhibition and determine IC50 F->G

Figure 3: Workflow for a cellular STAT phosphorylation assay.

a) IL-12 Induced STAT4 Phosphorylation (pSTAT4) Assay: This assay assesses the inhibition of the IL-12/Tyk2 signaling axis.

  • Cell Culture: A relevant cell type, such as peripheral blood mononuclear cells (PBMCs), is used.[9]

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the Tyk2 inhibitor for a specified time (e.g., 1 hour).[14]

  • Cytokine Stimulation: The cells are then stimulated with a recombinant cytokine, such as human IL-12, to activate the Tyk2 pathway.[9][14]

  • Lysis and Detection: After a short incubation (e.g., 15-20 minutes), the cells are lysed. The level of phosphorylated STAT4 (pSTAT4) in the cell lysate is quantified using a sensitive detection method like AlphaLISA or HTRF.[14]

  • Analysis: The pSTAT4 signal is normalized to controls, and IC50 curves are generated to determine the potency of the inhibitor in a cellular environment.[14]

b) NanoBRET™ Target Engagement Intracellular Kinase Assay: This assay measures compound binding to a target kinase within living cells.[15]

  • Cell Preparation: HEK293 cells are engineered to transiently express a fusion of Tyk2 with NanoLuc® luciferase.[15]

  • Assay Setup: The cells are treated with a cell-permeable fluorescent tracer that binds to Tyk2. This binding brings the tracer into close proximity with the NanoLuc® enzyme, resulting in Bioluminescence Resonance Energy Transfer (BRET).[15]

  • Inhibitor Competition: Test compounds are added. If a compound enters the cell and binds to Tyk2, it will compete with the tracer, causing a loss of the BRET signal.[15]

  • Detection: The BRET signal is measured on a plate reader. The reduction in signal is proportional to the inhibitor's ability to engage the Tyk2 target inside the cell.[15]

References

Unveiling the Precision of TYK2 Inhibition: A Comparative Analysis of Selectivity Over JAK2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of individual Janus kinase (JAK) family members is a critical objective to achieve targeted therapeutic effects while minimizing off-target toxicities. This guide provides a detailed comparison of the selectivity of TYK2 inhibitors for TYK2 over the closely related JAK2, supported by experimental data and methodologies.

The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling pathways that regulate immune responses and hematopoiesis. While these kinases share a high degree of structural homology in their ATP-binding catalytic domains, making selective inhibition challenging, recent advancements have led to the development of highly selective TYK2 inhibitors. This guide focuses on the selectivity profile of these next-generation inhibitors, exemplified by compounds that demonstrate a remarkable preference for TYK2 over JAK2.

Quantitative Comparison of Inhibitor Selectivity

The selectivity of an inhibitor is quantified by comparing its potency against the target kinase (TYK2) versus its potency against other related kinases (e.g., JAK2). This is typically expressed as a ratio of the half-maximal inhibitory concentrations (IC50) or binding affinities (Ki). A higher ratio signifies greater selectivity.

The table below summarizes the inhibitory activity of deucravacitinib, a highly selective allosteric TYK2 inhibitor that binds to the regulatory pseudokinase (JH2) domain, against TYK2 and JAK2.

CompoundTargetAssay TypeIC50 / KiSelectivity (JAK2 IC50 / TYK2 IC50)
DeucravacitinibTYK2Probe Displacement Assay0.2 nM[1]>50,000-fold[1]
JAK2Kinase Binding Assay>10,000 nM[1]

Note: The selectivity fold is calculated using the provided IC50 values. Greater than (>) indicates the value is above the highest tested concentration.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and reproducible biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of TYK2 inhibitors.

Kinase Binding Assay (e.g., Probe Displacement Assay)

This assay measures the ability of a test compound to displace a known fluorescently labeled ligand (probe) from the ATP-binding site or an allosteric site of the kinase.

Protocol:

  • Reagents: Recombinant human TYK2 and JAK2 kinase domains, fluorescently labeled kinase tracer, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a microplate, add the test inhibitor, a fixed concentration of the kinase, and the fluorescent tracer.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence signal (e.g., using Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

    • The displacement of the tracer by the inhibitor results in a decrease in the fluorescence signal.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.

Cellular Signaling Assays

These assays assess the functional consequence of kinase inhibition by measuring the phosphorylation of downstream signaling molecules (e.g., STAT proteins) in response to cytokine stimulation.

Protocol for IL-12 Induced STAT4 Phosphorylation (TYK2/JAK2 dependent):

  • Cell Line: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Pre-incubate the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a specific cytokine that signals through the target kinase pathway (e.g., IL-12 for the TYK2/JAK2 pathway).

    • After a short incubation period (e.g., 15-30 minutes), lyse the cells to stop the reaction and fix the intracellular proteins.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the downstream STAT protein (e.g., anti-pSTAT4).

    • Analyze the level of pSTAT4 in specific cell populations using flow cytometry.

  • Data Analysis: The IC50 value is determined by plotting the percentage of pSTAT4 inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Pathways and Experimental Logic

To better understand the context of TYK2 and JAK2 function and how their inhibition is measured, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

TYK2_JAK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine (IL-12/IL-23) Cytokine (IL-12/IL-23) Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine (IL-12/IL-23)->Receptor Binding & Dimerization TYK2 TYK2 Receptor:s->TYK2 Activation JAK2 JAK2 Receptor:s->JAK2 STAT STAT Receptor->STAT STAT Recruitment TYK2->Receptor:r1 Phosphorylation TYK2->JAK2 Trans-phosphorylation TYK2->STAT Phosphorylation JAK2->Receptor:r2 JAK2->TYK2 JAK2->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Nuclear Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription

Caption: TYK2/JAK2 Signaling Pathway for IL-12/IL-23.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TYK2_assay TYK2 Kinase Assay (e.g., Binding) IC50_TYK2 IC50_TYK2 TYK2_assay->IC50_TYK2 JAK2_assay JAK2 Kinase Assay (e.g., Binding) IC50_JAK2 IC50_JAK2 JAK2_assay->IC50_JAK2 TYK2_cell TYK2-dependent Cellular Assay TYK2_cell->IC50_TYK2 JAK2_cell JAK2-dependent Cellular Assay JAK2_cell->IC50_JAK2 Test_Compound Test_Compound Test_Compound->TYK2_assay Test_Compound->JAK2_assay Test_Compound->TYK2_cell Test_Compound->JAK2_cell Selectivity_Ratio Selectivity Ratio (IC50 JAK2 / IC50 TYK2) IC50_TYK2->Selectivity_Ratio IC50_JAK2->Selectivity_Ratio

Caption: Workflow for Determining Kinase Inhibitor Selectivity.

References

Confirming the On-Target Effects of Tyk2-IN-5 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tyrosine kinase 2 (Tyk2) inhibitor, Tyk2-IN-5, with other selective Tyk2 inhibitors. The focus is on confirming the on-target effects of these compounds in cellular assays, with supporting experimental data and detailed protocols to aid in the evaluation of their therapeutic potential.

Introduction to Tyk2 Inhibition

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2][3] By inhibiting Tyk2, it is possible to modulate these signaling cascades, offering a targeted therapeutic approach for a range of immune-mediated diseases. This guide will delve into the experimental validation of on-target effects for a specific inhibitor, this compound, and compare its performance with other relevant compounds.

Comparative Analysis of Tyk2 Inhibitor Potency and Selectivity

A critical aspect of developing a successful kinase inhibitor is ensuring both high potency against the intended target and selectivity over other related kinases to minimize off-target effects. The following tables summarize the available data for this compound and the well-characterized Tyk2 inhibitor, Deucravacitinib.

Table 1: Biochemical Potency of Tyk2 Inhibitors

CompoundTarget DomainAssay TypeKi (nM)
This compoundTyk2 JH2Biochemical0.086[4]
DeucravacitinibTyk2 JH2 (regulatory)BiochemicalNot Reported

Table 2: Cellular On-Target Potency of Tyk2 Inhibitors

CompoundCytokine StimulantDownstream MarkerCellular AssayCell TypeIC50 (nM)
This compound IFNα STAT Phosphorylation Functional Assay Not Specified 25 [4]
IL-12STAT4 PhosphorylationNot ReportedNot ReportedData not available
IL-23STAT3 PhosphorylationNot ReportedNot ReportedData not available
DeucravacitinibIFNαSTAT PhosphorylationFunctional AssayNot Specified~1.3
IL-12STAT4 PhosphorylationFunctional AssayNot Specified~2.4
IL-23STAT3 PhosphorylationFunctional AssayNot Specified~1.0

Table 3: Selectivity Profile of Tyk2 Inhibitors Against Other JAK Family Members

CompoundJAK1 IC50 (µM)JAK2 IC50 (µM)JAK3 IC50 (µM)
This compound >2 [4]>2 [4]>2 [4]
Deucravacitinib>10>10>10

Visualizing Key Pathways and Workflows

To better understand the context of Tyk2 inhibition and the methods used for its characterization, the following diagrams illustrate the Tyk2 signaling pathway and a typical experimental workflow.

Tyk2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK_partner JAK1 or JAK2 Receptor->JAK_partner Activation STAT STAT Tyk2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT Dimer_pSTAT pSTAT Dimer pSTAT->Dimer_pSTAT Dimerization Nucleus Nucleus Dimer_pSTAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Modulation of Inflammatory Genes Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibition

Caption: Tyk2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of STAT Phosphorylation cluster_results Data Interpretation Cell_Seeding Seed Immune Cells Inhibitor_Incubation Incubate with this compound (or other inhibitors) Cell_Seeding->Inhibitor_Incubation Cytokine_Stimulation Stimulate with Cytokine (e.g., IL-12, IL-23, IFNα) Inhibitor_Incubation->Cytokine_Stimulation Cell_Lysis Cell Lysis Cytokine_Stimulation->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Flow_Cytometry Flow Cytometry Cell_Lysis->Flow_Cytometry Quantification Quantify pSTAT Levels Western_Blot->Quantification Flow_Cytometry->Quantification IC50_Determination Determine IC50 Values Quantification->IC50_Determination Comparison Compare Potency & Selectivity IC50_Determination->Comparison

Caption: Workflow for assessing on-target effects.

Experimental Protocols

To ensure the reproducibility of the findings and to assist researchers in their own investigations, detailed protocols for key experiments are provided below.

Protocol 1: Western Blotting for STAT Phosphorylation

This protocol outlines the steps to measure the phosphorylation of STAT proteins in response to cytokine stimulation and inhibitor treatment.

1. Cell Culture and Treatment:

  • Seed appropriate immune cells (e.g., PBMCs, NK-92 cells, or relevant cell lines) in 6-well plates at a density of 1-2 x 10^6 cells/mL.

  • Starve cells of cytokines for 4-6 hours in serum-free media.

  • Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine (e.g., IL-12 for pSTAT4, IL-23 for pSTAT3, or IFNα for pSTAT1) for 15-30 minutes at 37°C.

2. Cell Lysis:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Normalize the protein concentrations for all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

4. SDS-PAGE and Western Blotting:

  • Separate the protein lysates on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT4) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Re-probe the membrane with an antibody for total STAT protein as a loading control.

  • Quantify the band intensities using densitometry software.

Protocol 2: Flow Cytometry for STAT Phosphorylation

This protocol provides a method for quantifying STAT phosphorylation at a single-cell level.

1. Cell Preparation and Treatment:

  • Prepare a single-cell suspension of immune cells (e.g., PBMCs).

  • Aliquot approximately 1 x 10^6 cells per tube.

  • Pre-incubate cells with this compound or other inhibitors for 1-2 hours at 37°C.

  • Stimulate with the desired cytokine for 15 minutes at 37°C.

2. Fixation and Permeabilization:

  • Immediately after stimulation, fix the cells by adding an equal volume of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.

  • Wash the cells twice with Permeabilization/Wash buffer.

3. Intracellular Staining:

  • Resuspend the cells in Permeabilization/Wash buffer.

  • Add a fluorochrome-conjugated antibody against the phosphorylated STAT protein.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with Permeabilization/Wash buffer.

4. Data Acquisition and Analysis:

  • Resuspend the cells in FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the relevant cell populations.

  • Calculate the IC50 values by plotting the MFI against the inhibitor concentration.

Discussion and Conclusion

The available data indicates that this compound is a potent and highly selective inhibitor of Tyk2. Its biochemical potency against the Tyk2 JH2 domain is in the sub-nanomolar range, and it demonstrates a clear on-target effect in a cellular assay by inhibiting IFNα-induced signaling with an IC50 of 25 nM.[4] Furthermore, its selectivity against other JAK family members is excellent, with IC50 values greater than 2 µM for JAK1, JAK2, and JAK3.[4]

While direct comparative cellular IC50 data for this compound against IL-12 and IL-23 signaling pathways is not yet publicly available, its potent inhibition of IFNα signaling, which is also Tyk2-dependent, strongly suggests it will be effective in these pathways as well. For a complete head-to-head comparison with inhibitors like Deucravacitinib, further studies generating these specific cellular IC50 values are warranted.

The provided experimental protocols offer a robust framework for researchers to independently verify the on-target effects of this compound and other inhibitors in their own laboratories. By utilizing these standardized methods, the scientific community can build a more comprehensive understanding of the pharmacological profiles of these promising therapeutic agents.

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of Tyk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of Tyk2-IN-5, a potent and selective tyrosine kinase 2 (Tyk2) inhibitor used in research and drug development. Adherence to these procedures is vital to ensure personnel safety and environmental protection. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for the disposal of potent, biologically active research compounds and general laboratory chemical waste procedures.

Core Principles of this compound Disposal

Given that this compound is a highly selective inhibitor, it should be handled as a potent chemical with potential biological effects. The primary principle is to avoid environmental release and personnel exposure. All waste containing this compound, whether in solid form, in solution, or in contaminated labware, must be treated as hazardous chemical waste.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative information pertinent to the handling of this compound.

PropertyValueSource
Storage Temperature -20°C (1 year) or -80°C (2 years)[1]
Solubility in DMSO ≥ 43.33 mg/mLVendor Data

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

Step 1: Segregation of Waste

Proper segregation is the foundation of safe chemical waste disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.

    • Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be placed in a designated, sealed hazardous waste bag.

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO) must be collected in a dedicated, leak-proof, and chemically resistant waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container Labeling

Accurate and clear labeling is mandatory for all hazardous waste.

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Indicate the date when the waste was first added to the container.

  • Ensure the label is securely attached and legible.

Step 3: Storage of Waste

Waste must be stored safely pending collection by environmental health and safety (EHS) personnel.

  • Store waste containers in a designated satellite accumulation area.

  • Ensure secondary containment is used to prevent spills.

  • Keep waste containers securely closed except when adding waste.

  • Store in a well-ventilated area, away from heat sources and incompatible materials.

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or isopropanol).

  • Collect the rinsate as hazardous liquid waste.

  • After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.

Step 5: Scheduling Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols

While a specific experimental protocol for the disposal of this compound is not available, the general procedures are based on standard laboratory practices for handling potent compounds. The principles of segregation, labeling, and containment are derived from guidelines provided by academic and governmental safety institutions.

A study on the aquatic toxicity of other tyrosine kinase inhibitors suggests that this class of compounds can be hazardous to aquatic organisms. This reinforces the critical importance of preventing the release of this compound into the sanitary sewer system.

Visualizing the Tyk2 Signaling Pathway

To provide further context for the biological activity of this compound, the following diagram illustrates the canonical JAK-STAT signaling pathway, which is inhibited by this compound.

Tyk2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK Other JAKs Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates Tyk2_IN_5 This compound Tyk2_IN_5->Tyk2 Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

References

Personal protective equipment for handling Tyk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tyk2-IN-5

This guide provides immediate and essential safety and logistical information for the handling and disposal of this compound, a potent and selective tyrosine kinase 2 (Tyk2) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Disclaimer: This document provides guidance based on general knowledge of handling potent small molecule inhibitors and related compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by the supplier for this compound before handling.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is provided below.

PropertyValueReference
CAS Number 1797432-62-2[1][2][3]
Molecular Formula C21H19FN8O2[2][4]
Molecular Weight 434.43 g/mol [4]
Appearance Solid[4]
Solubility Soluble in DMSO[2][3]
Storage Conditions Store at -20°C or -80°C[1][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. This guidance is based on recommendations for handling hazardous drugs and potent compounds.[5][6]

PPE CategorySpecific Recommendations
Hand Protection Wear two pairs of chemotherapy-rated, powder-free nitrile gloves.[7] Change gloves immediately if contaminated.
Eye Protection Use chemical safety goggles or a face shield to protect against splashes.[8][9]
Body Protection Wear a disposable, fluid-resistant gown over a lab coat.[5][7] Ensure the gown has long sleeves and tight-fitting cuffs.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of aerosols.[5][7]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedures to ensure the safe handling of this compound from receipt to use in experiments.

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves, lab coat, and safety glasses) during unpacking.

  • Verify the container label matches the product ordered.

  • Store the compound at the recommended temperature (-20°C or -80°C) in a designated and clearly labeled area for potent compounds.[1][4]

2. Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particles.[5]

  • Before weighing, ensure all necessary equipment (spatula, weigh boat, vials) and waste disposal bags are within the containment area.

  • Use a dedicated set of equipment for handling this compound to prevent cross-contamination.

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO.[2][3]

  • Tightly cap all solution vials and label them clearly with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • When using solutions of this compound, continue to wear all recommended PPE.

  • Conduct all experimental procedures involving the compound in a well-ventilated area, preferably within a fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[8] In case of contact, follow the first aid measures outlined below.

4. First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[10]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into contact with this compound are considered hazardous waste.

  • This includes:

    • Unused or expired solid compound and solutions.

    • Contaminated PPE (gloves, gowns, etc.).

    • Disposable labware (pipette tips, tubes, vials).

    • Cleaning materials (wipes, absorbents).

2. Waste Collection and Labeling:

  • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.

  • Label all waste containers with "Hazardous Chemical Waste," the name "this compound," and the primary hazards (e.g., "Toxic," "Potent Compound").

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound or its waste down the drain or in the regular trash.[8]

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Receive and Inspect Compound store Store at -20°C or -80°C start->store ppe Don Appropriate PPE: - Double Gloves - Gown - Eye Protection - Respirator (if solid) store->ppe fume_hood Work in a Certified Fume Hood or BSC ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve label_vial Label Vial Clearly dissolve->label_vial use Perform Experiment with Compound label_vial->use spill Spill? use->spill spill_kit Use Spill Kit and Follow EHS Protocol spill->spill_kit Yes continue_exp Continue Experiment spill->continue_exp No spill_kit->use segregate Segregate Waste: - Solid - Liquid - Sharps continue_exp->segregate label_waste Label Hazardous Waste Containers segregate->label_waste dispose Dispose via EHS label_waste->dispose end End dispose->end

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.